Haloxyfop

Catalog No.
S569732
CAS No.
69806-34-4
M.F
C15H11ClF3NO4
M. Wt
361.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloxyfop

CAS Number

69806-34-4

Product Name

Haloxyfop

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.70 g/mol

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)

InChI Key

GOCUAJYOYBLQRH-UHFFFAOYSA-N

SMILES

Array

solubility

1.20e-04 M

Synonyms

2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, haloxyfop, haloxyfop sodium salt

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

The exact mass of the compound Haloxyfop is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Herbicides, Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

haloxyfop mechanism of action ACCase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of ACCase Inhibition

ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The CT domain active site is located at the interface of a dimer, and haloxyfop binds in this region, disrupting its function [1] [2].

  • Binding Site and Conformational Change: this compound binds at the interface between the N domain of one monomer and the C domain of the other monomer of the CT dimer [1]. This binding requires a large conformational change in the dimer interface of the enzyme [1].
  • Enantioselectivity: ACCase exhibits high enantioselectivity. Only the (R)-enantiomer of this compound (marketed as this compound-P-methyl) possesses herbicidal activity [3] [4]. The preference for the (R)-enantiomer is primarily driven by favorable van der Waals interactions with active site residues [3].
  • Inhibition Mechanism: By binding at this critical interface, this compound acts as a competitive inhibitor, disrupting the binding or proper conformation of the acetyl-CoA or carboxybiotin substrates and thereby halting the carboxylation reaction [2].

The following diagram illustrates this multi-step inhibitory pathway.

G ACCase ACCase This compound This compound ACCase->this compound  Herbicide Application ConformChange Induces Conformational Change This compound->ConformChange Binds Binds CT Domain Dimer Interface ConformChange->Binds Inhibits Blocks Substrate Binding/Reaction Binds->Inhibits Result Inhibition of Fatty Acid Synthesis Inhibits->Result

This compound inhibition pathway of ACCase.

Key Residue Interactions and Enantioselectivity

The specific binding of this compound is mediated by a network of interactions with amino acid residues in the CT active site. Molecular mechanics calculations show that van der Waals forces are the main driver of binding, explaining the strong preference for the (R)-enantiomer [3].

The table below summarizes the core experimental findings related to this compound's binding and inhibition.

Aspect Key Finding Experimental Evidence
Primary Mechanism Inhibits ACCase CT activity [1] Enzyme kinetics, structural biology [1]
Binding Site Dimer interface of CT domain [1] X-ray crystallography [1]
Enantioselectivity Only (R)-enantiomer is herbicidal [3] [4] Homology modeling, MM-PBSA free energy calculations [3]
Driving Force Van der Waals interactions [3] Molecular mechanics (MM-PBSA) analysis [3]
Conformational Impact Requires large conformational change in enzyme [1] Comparative crystal structure analysis [1]

Comparison with Other ACCase Inhibitors

This compound belongs to the aryloxyphenoxypropionate (FOP) class of herbicides. Another major class is the cyclohexanediones (DIMs), such as tepraloxydim [1]. Structural studies reveal key differences in their inhibition mechanisms, as shown in the table below.

Feature This compound (FOP) Tepraloxydim (DIM)
Chemical Class Aryloxyphenoxypropionate [1] Cyclohexanedione [1]
Binding Site Dimer interface of CT domain [1] Dimer interface of CT domain [1]
Conformational Change Requires large change [1] Requires only small, specific changes [1]
Anchoring Points Shares at least two conserved interactions with the enzyme with DIMs [1] Shares at least two conserved interactions with the enzyme with FOPs [1]
Resistance Sensitivity Distinct sensitivity profile to certain resistance mutations [1] Distinct sensitivity profile to certain resistance mutations [1]

Key Experimental Techniques for Characterization

The detailed mechanism of this compound has been elucidated through several advanced biophysical and computational techniques.

  • X-ray Crystallography: This is the primary method for determining the high-resolution three-dimensional structure of the ACCase CT domain in complex with this compound, allowing precise visualization of the binding mode and inhibitor-protein interactions [1].
  • Homology Modeling and MM-PBSA Analysis: When high-resolution structures of a specific ACCase are unavailable, researchers use homology modeling to create a reliable model based on a related enzyme (e.g., using yeast CT to model human ACC2) [3] [2]. The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is then used to calculate the binding free energy and decompose it into contributions from individual residues, which revealed the role of van der Waals forces in enantioselectivity [3].
  • Species-Selectivity and Protein Engineering: To overcome challenges in studying the human enzyme, a "humanized" yeast CT domain was created. Nine key active site residues in the yeast enzyme were mutated to their human counterparts, resulting in a protein that maintains crystallizability while exhibiting an inhibitor sensitivity profile closer to human ACC. This allows for structural insights into species selectivity [2].

The experimental workflow for structural and binding analysis typically integrates these techniques, as shown below.

G Protein Protein Expression & Purification Crystallization Crystallization Protein->Crystallization Soaking Soaking/Co-crystallization Crystallization->Soaking Data Data Collection & Refinement Soaking->Data Modeling Homology Modeling/Docking Data->Modeling Analysis Energy & Interaction Analysis Modeling->Analysis

Workflow for structural analysis of this compound binding.

Significance and Research Applications

Understanding this compound's inhibition mechanism has important applications beyond herbicide development. As obesity and diabetes are linked to fatty acid metabolism, ACCases are promising therapeutic targets [2]. Structural insights from this compound and other inhibitors guide the design of novel human ACCase inhibitors for potential anti-obesity and anti-diabetes drugs [1] [2].

References

haloxyfop environmental fate and degradation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Herbicidal Action

Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or FOP) family. Its primary mode of action is the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. This action disrupts lipid formation, ultimately leading to plant death. It is important to note the distinction between its different forms [1] [2]:

  • This compound-methyl: An ester form of the herbicide.
  • This compound-P-methyl: The herbicidally active R-enantiomer.
  • This compound (acid): The active form resulting from the hydrolysis of the ester forms in the environment and plants.

The following diagram illustrates the primary degradation pathway of this compound-methyl in the environment, particularly in soil.

G HaloxyfopMethyl This compound-P-methyl (Ester Form) Hydrolysis Rapid Ester Hydrolysis (Biologically mediated) HaloxyfopMethyl->Hydrolysis RHaloxyfopAcid R-haloxyfop (Active Acid) Hydrolysis->RHaloxyfopAcid Primary path SHaloxyfopAcid S-haloxyfop (Inactive Acid) Hydrolysis->SHaloxyfopAcid Minor path FurtherDegradation Further Microbial Degradation & Mineralization RHaloxyfopAcid->FurtherDegradation ChiralInversion Chiral Inversion (S to R, in soil) SHaloxyfopAcid->ChiralInversion ChiralInversion->RHaloxyfopAcid Rapid

Diagram 1: The primary environmental degradation pathway of this compound-methyl in soil, showing rapid hydrolysis and chiral inversion.

Environmental Fate and Degradation Parameters

The behavior of this compound in the environment is characterized by rapid initial transformation, followed by slower degradation of the primary product. Key quantitative parameters are summarized in the table below [3] [4] [5].

Parameter Value / Condition Notes / Matrix
Hydrolysis (this compound-methyl) Half-life: Few hours Rapid ester cleavage in soil; rate increases with pH [5].
Soil Degradation (this compound acid) Half-life: 2.6 - 4.9 days (field, wetland soil); 55 - 100 days (lab, various soils) Half-life varies significantly with soil microbial activity, OM, and conditions [3] [4].
Water Degradation (this compound acid) Half-life: 33 days (pH 5); ~5 days (pH 7); Hours (pH 9) Highly pH-dependent; degrades rapidly under alkaline conditions [4].
Water Solubility (at 20°C, pH 7) 7.9 mg/L (this compound-P-methyl) Classified as low [2].
Octanol-Water Partition Coeff. (log P) 4.0 (this compound-P-methyl) Indicates a high potential for bioaccumulation [2].
Adsorption Coefficient 29,500 (this compound-ethoxyethyl) Suggests strong adsorption to soil particles, moderate leaching potential [4].
Key Degradation Pathways and Mechanisms
  • Rapid Ester Hydrolysis and Chiral Inversion: As shown in Diagram 1, the ester forms (e.g., this compound-methyl) are rapidly hydrolyzed in soil to their active acid form (this compound) within hours. This process is biologically mediated. A critical subsequent reaction is the preferential chiral inversion of the inactive S-enantiomer to the herbicidally active R-enantiomer, which has been observed in multiple soils. This inversion is also biologically driven and does not occur in sterile soil [5].
  • Microbial Degradation: The further breakdown of the this compound acid molecule is driven by soil microorganisms. Studies have shown that application of this compound can alter the soil bacterial community, initially reducing diversity but also enriching for specific genera known to degrade herbicides, such as Pseudomonas, Acinetobacter, and Shewanella [3] [6]. Complete mineralization involves complex processes like chain breakage, dechlorination, and defluorination [7].

Advanced Analytical and Remediation Methodologies

Protocol for Residue Analysis in Complex Matrices

The following method, adapted from a protocol for determining acidic herbicides in tea, provides a robust approach for analyzing this compound in complex environmental samples [1].

  • 1. Principle: The sample is extracted with acetonitrile via ultrasonication. The extract is cleaned up using a graphitized carbon black (GCB) solid-phase extraction (SPE) cartridge to remove pigments and other interferents. The eluent is then derivatized with trimethylsilyl diazomethane to convert the acid into a methyl ester, making it more amenable to GC-MS analysis. A second clean-up on a Florisil SPE cartridge may be used before analysis by GC-MS with external standard quantification.
  • 2. Key Reagents and Materials:
    • Solvents: Acetonitrile, acetone, hexane, methanol, toluene (all HPLC grade).
    • Derivatization Agent: Trimethylsilyl diazomethane in n-hexane (2.0 mol/L).
    • SPE Cartridges: Graphitized Carbon Black (1.0 g, 12 mL) and Florisil (250 mg, 3 mL).
    • Standard: this compound analytical standard (purity ≥ 95%).
  • 3. Apparatus: GC-MS system with EI source, solid-phase extraction device, ultrasonic bath, vortex mixer, rotary evaporator, and nitrogen evaporator.
  • 4. Procedure Workflow:

G Sample Sample (e.g., 2.5 g soil/tea) Extraction Ultrasonic Extraction with Acetonitrile (x2) Sample->Extraction Combine Combine Extracts Extraction->Combine Concentrate1 Concentrate to ~1 mL (Rotary Evaporator, 40°C) Combine->Concentrate1 SPE1 Clean-up: GCB Cartridge (Elute with Acetonitrile-Toluene-Acetic Acid) Concentrate1->SPE1 Derivatization Derivatization with Trimethylsilyl Diazomethane (30°C, 30 min) SPE1->Derivatization Concentrate2 Evaporate to Dryness (Nitrogen Evaporator) Derivatization->Concentrate2 Reconstitute Reconstitute in n-Hexane Concentrate2->Reconstitute SPE2 Optional: 2nd Clean-up (Florisil Cartridge) Reconstitute->SPE2 Analysis Analysis by GC-MS SPE2->Analysis

Diagram 2: Experimental workflow for the extraction, clean-up, derivatization, and analysis of this compound residues in complex matrices like soil or tea.

Innovative Remediation Technologies

Research into remediating this compound-contaminated environments has identified several promising technologies.

  • Microbial Fuel Cells (MFCs) with Fungal Bioaugmentation: This is a cutting-edge bioelectrochemical approach. A study demonstrated that using a soil MFC system augmented with the fungus Myrothecium verrucaria significantly enhanced the removal of this compound-P [7].
    • Performance: The system achieved over 93% herbicide removal efficiency at the anode within 60 days.
    • Mechanism: The bioelectric field generated by the MFC reshapes the soil microbial community, enriching for both electroactive and degradative bacteria. The inoculated fungus creates a "xeno-fungusphere," a synergistic environment where it interacts with indigenous microbes, boosting both herbicide degradation and electrogenesis. This method was more effective than using the fungus or electrokinetics alone [7].
  • Isolation of Specific Degrading Microbes: Bacterial strains from genera such as Pseudomonas and Acinetobacter have been isolated and shown to efficiently degrade AOPP herbicides, suggesting potential for bioaugmentation strategies [3].

Ecotoxicology and Regulatory Considerations

Understanding the impact of this compound on non-target organisms is crucial for environmental risk assessment.

  • Toxicity to Aquatic Life: The ecotoxicity of this compound varies with its form. This compound-methyl is considered practically non-toxic to fish (LC₅₀: 96 to >1000 mg/L), whereas this compound-ethoxyethyl is moderately to highly toxic to fish (e.g., LC₅₀ for bluegill sunfish is 0.28 mg/L) [4].
  • Toxicity to Birds and Bees: this compound is practically non-toxic to birds (oral LD₅₀ > 2,150 mg/kg in mallard ducks) and non-toxic to bees (LD₅₀ = 100 µg/bee) [4].
  • Regulatory Status: According to the Pesticide Properties Database (PPDB), This compound-P-methyl is not approved for use under the European Union's EC 1107/2009 regulation [2].

References

Chemical Profile and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties and environmental behavior of haloxyfop.

Property Details
Chemical Classification Aryloxyphenoxypropionate (AOPP) herbicide [1].
Active Isomer R-enantiomer (this compound-P) [2].
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis [2].
Primary Application Post-emergence control of annual and perennial grass weeds [2].
Environmental Half-Life (Soil) Rapid dissipation; half-life of 2.6–4.9 days reported in coastal wetland soil [3].
Key Metabolic/Degradation Process In soil: Rapid hydrolysis of this compound-methyl to this compound-acid, followed by chiral inversion of S-enantiomer to R-form [4]. In plants: Hydrolysis to this compound-acid, but no chiral interconversion of enantiomers [4].

Comparative Metabolism in Plants vs. Soil

The following diagram illustrates the key metabolic pathways of this compound in plants and soil, highlighting the critical difference in enantiomer behavior.

G Soil_Matrix Soil Matrix Soil_Hydrolysis Rapid Hydrolysis (this compound-methyl → this compound-acid) Soil_Matrix->Soil_Hydrolysis Plant_Tissue Plant Tissue Plant_Hydrolysis Hydrolysis (this compound-methyl → this compound-acid) Plant_Tissue->Plant_Hydrolysis Start Applied Herbicide: This compound-methyl (Racemic Mixture) Start->Soil_Matrix Enters soil Start->Plant_Tissue Foliar application Soil_Inversion Chiral Inversion S-haloxyfop-acid → R-haloxyfop-acid (< 1 day) Soil_Hydrolysis->Soil_Inversion Soil_End Active R-haloxyfop-acid available for action/degradation Soil_Inversion->Soil_End Plant_NoInversion No Enantiomer Interconversion (S-form remains inactive) Plant_Hydrolysis->Plant_NoInversion Plant_End Metabolic fate is nonenantioselective Plant_NoInversion->Plant_End

Key metabolic pathways of this compound in soil versus plants.

Degradation Kinetics and Microbial Impact

The table below collates data on the dissipation and ecological impact of this compound across different studies.

Study Context Key Findings on Degradation & Impact
Coastal Wetland (S. alterniflora) This compound dissipated exponentially; >90% removal in 30 days; short-term reduction in rhizosphere soil bacterial diversity, followed by recovery; increased abundance of potential degraders (e.g., Pseudomonas, Acinetobacter) [1] [3].
Soil Microbial Fuel Cell (MFC) Fungal bioaugmentation with Myrothecium verrucaria enhanced degradation, achieving >93% this compound-P removal in 60 days; followed second-order degradation kinetics; improved MFC current and power density [5] [6].
Forest Restoration Demonstrated selectivity of this compound-P, causing significantly less damage to native Atlantic Forest tree species compared to glyphosate [7].

Advanced Remediation and Analytical Protocols

For researchers focusing on remediation or analysis, here are methodologies from recent studies.

Experimental Approach Protocol Summary
Fungal Bioaugmentation in MFCs Setup: Construct soil MFCs with carbon fiber anode/graphite cathode. Treatment: Inoculate herbicide-contaminated soil with fungal strains (e.g., Myrothecium verrucaria). Monitoring: Track current density, power output, and herbicide concentration over 60-90 days. Analysis: Use HPLC-MS for herbicide quantification; 16S rRNA sequencing for microbial community dynamics [5] [6].
Field Persistence & Ecotoxicity Design: Field plots with herbicide application at recommended doses. Sampling: Collect rhizosphere soil and plant samples over time (e.g., days 1, 3, 7, 15, 30). Analysis: Enantioselective GC-MS or LC-MS to track parent compound and metabolites; next-generation sequencing (16S rRNA) to assess shifts in microbial community structure [1] [4] [3].

Environmental Implications and Research Gaps

The environmental behavior of this compound presents a complex picture. Its rapid dissipation in soil suggests a lower persistence risk [3], but its potential toxicity to non-target organisms like zebrafish and mice, even at environmentally relevant concentrations, warrants caution [5]. The compound's high mobility in water (solubility of 375 mg/L at pH 7) also raises concerns about groundwater contamination [2].

Recent research on Microbial Fuel Cells (MFCs) enhanced with degradative fungi like Myrothecium verrucaria points to a promising bioremediation strategy. This approach not only accelerates herbicide removal but also generates electricity, offering a self-sustaining cleanup model [5] [6]. The introduced fungi create a "xeno-fungusphere," a unique microenvironment that reshapes the indigenous microbial community and enhances the overall degradation capacity of the system [6].

References

Comprehensive Technical Guide: Haloxyfop Binding to the Carboxyltransferase Domain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Acetyl-CoA carboxylase (ACC) is a crucial metabolic enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis. The carboxyltransferase (CT) domain of ACC is responsible for the second half of this reaction: transferring the carboxyl group from carboxybiotin to acetyl-CoA. This domain has emerged as a significant target for the development of both herbicides and therapeutic agents against metabolic disorders. Haloxyfop, a representative of the aryloxyphenoxypropionate (FOP) class of herbicides, exerts its phytotoxic effects through potent inhibition of the CT domain in sensitive plants. Understanding the molecular details of this compound binding provides a foundation for designing novel inhibitors targeting human ACC for treating obesity, diabetes, and related metabolic syndromes, while also offering insights into herbicide resistance mechanisms [1] [2] [3].

The CT domain is located in the C-terminal region of the multi-domain ACC enzyme and constitutes approximately one-third of the protein. In eukaryotes, the active form of this domain exists as a dimer, with the catalytic site situated at the dimer interface between two monomers. Structural studies have revealed that each monomer consists of two subdomains, designated N and C domains, with the active site formed by contributions from both subdomains of each monomer. The high degree of conservation in the CT domain across species, particularly in the active site region (approximately 90% sequence identity between yeast and human enzymes), has made yeast ACC a validated model system for structural studies of inhibitor binding [2] [4].

Structural Basis of this compound Binding

Overall Binding Site Location

Crystallographic studies of the yeast CT domain in complex with this compound have revealed that the inhibitor binds deep within the active site at the interface of the CT dimer. This binding location strategically positions this compound to interfere with the enzyme's normal catalytic function. The dimer interface creates a complex pocket where residues from both monomers contribute to inhibitor binding, with the N-domain of one monomer and the C-domain of the opposing monomer forming the complementary surfaces that accommodate this compound [1] [2].

Unlike earlier predictions, this compound binding requires substantial conformational rearrangements in the CT domain structure. Several residues at the dimer interface undergo significant positional shifts to create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer. This induced-fit mechanism results in a binding pocket that optimally accommodates this compound's specific chemical features and differentiates it from other classes of CT inhibitors that require minimal structural adjustments [1] [2].

Specific Molecular Interactions

The binding of this compound to the CT domain is stabilized by an extensive network of hydrophobic interactions and hydrogen bonds. The aromatic rings of this compound nestle within a hydrophobic environment created by residues such as Leu1705, Val1967, Ile1735, Tyr1738, and Val2024'. These interactions provide the majority of the binding energy through van der Waals contacts and exclusion of solvent water molecules [1] [2].

Table 1: Key Protein-Inhibitor Interactions in this compound Binding

Residue Location Interaction Type Functional Role
Ala1627 N-domain Hydrogen bonding Main-chain amide bonds to this compound oxygen
Ile1735 N-domain Hydrogen bonding Main-chain amide bonds to this compound oxygen
Gly1998' C-domain (opposite monomer) Hydrogen bonding Main-chain amide bonds to this compound oxygen
Leu1705 N-domain Hydrophobic Forms part of hydrophobic binding pocket
Val1967 N-domain Hydrophobic Contributes to hydrophobic environment
Ile1735 N-domain Hydrophobic Side-chain forms hydrophobic region
Tyr1738 N-domain Hydrophobic/Aromatic π-Stacking with inhibitor rings

Critical hydrogen bonding interactions further stabilize the complex. The ionized enolate form of this compound participates in hydrogen bonds with the main-chain amide groups of Ala1627 and Ile1735. An additional hydrogen bond forms between another this compound oxygen atom and the main-chain amide of Gly1998' from the opposing monomer. These specific interactions serve as important anchoring points for inhibitor binding and are shared with other herbicide classes that target the CT domain, despite their chemical differences [1] [2] [3].

Comparative Analysis with Other Inhibitor Classes

Distinct Binding Modes

Structural comparisons of the CT domain complexed with different herbicide classes reveal distinct yet overlapping binding modes. While this compound (FOPs) requires large conformational changes for binding, tepraloxydim (DIMs) and pinoxaden (DENs) probe different regions of the dimer interface and necessitate only minor structural adjustments. This fundamental difference in binding requirements has important implications for inhibitor design and understanding resistance mechanisms [5] [3].

Despite their chemical diversity, these inhibitor classes share two common anchoring points with the CT domain: hydrogen bonds with the main-chain amides of Ala1627/Ile1735 and Gly1998'. These conserved interactions appear critical for inhibitory activity across different chemical scaffolds. However, the specific regions of the dimer interface that each inhibitor class targets varies significantly, with this compound penetrating more deeply into the hydrophobic core of the dimer interface compared to the DIM and DEN inhibitors [5] [3].

Table 2: Comparative Analysis of ACC CT Domain Inhibitors

Parameter This compound (FOPs) Tepraloxydim (DIMs) Pinoxaden (DENs)
Chemical Class Aryloxyphenoxy-propionate Cyclohexanedione Phenylpyrazoline
Conformational Change Extensive Moderate Moderate
Binding Site Depth Deep pocket at dimer interface Intermediate depth Intermediate depth
Competitive Substrate Acetyl-CoA Acetyl-CoA Acetyl-CoA
Resistance Mutations Ile2041, others Varies by specific compound Varies by specific compound
Shared Anchoring Points Ala1627/Ile1735, Gly1998' Ala1627/Ile1735, Gly1998' Ala1627/Ile1735, Gly1998'
Implications for Cross-Resistance

The structural differences in binding modes provide a molecular basis for understanding differential resistance patterns observed in field populations. Mutations that confer resistance to one class of herbicides may have varying effects on other classes depending on their proximity to the specific binding elements. For example, the Ile2041Thr mutation identified in this compound-resistant Poa annua disrupts this compound binding but may have less impact on DIM inhibitors that rely on different interaction networks [6].

The conserved anchoring points explain why some mutations confer broad cross-resistance across multiple herbicide classes, while others provide narrow resistance specific to a single chemical class. This understanding enables more strategic design of inhibitor combinations and rotations to manage resistance development in agricultural settings [3] [6].

Experimental Methods for Structural Studies

Protein Expression and Crystallization

Structural insights into this compound binding have been primarily obtained through X-ray crystallography of the yeast CT domain. The experimental protocols typically involve expressing the CT domain (residues 1476-2233) in E. coli and purifying the soluble protein using standard chromatographic techniques. The crystallization conditions optimized for the free enzyme include a reservoir solution of 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with the protein concentration at 10 mg/mL [2].

For complex formation, researchers have employed two primary approaches: co-crystallization and crystal soaking. In co-crystallization, the CT domain is incubated with this compound (typically at 2 mM concentration) before crystallization begins. Alternatively, free enzyme crystals are soaked in solutions containing 1-5 mM this compound for varying durations (approximately 1 hour optimal). Achieving successful complex crystals requires careful optimization of inhibitor concentration and soaking time, as excessive concentrations or prolonged exposure can degrade crystal quality [2].

Data Collection and Structure Determination

X-ray diffraction data are typically collected at synchrotron sources, such as the X4A beamline of the National Synchrotron Light Source (NSLS). The diffraction images are processed using standard packages like HKL-2000. The structure determination process employs molecular replacement methods using the free enzyme structure as a search model, followed by iterative rounds of refinement using CNS and model building with O or similar software packages [2].

The this compound complex typically crystallizes in the C2 space group with unit cell parameters a = 246.8 Å, b = 125.2 Å, c = 145.5 Å, and β = 94.1°. The structure refinement process includes manual fitting of the this compound molecule into clear electron density observed in the active site, followed by optimization of protein and inhibitor parameters against the diffraction data. Final validation includes analysis of Ramachandran plots and geometry statistics to ensure model quality [2].

G Start Study Design Phase E1 Protein Expression (E. coli expression system) Start->E1 E2 Protein Purification (Chromatographic methods) E1->E2 E3 Crystallization (Free enzyme crystals) E2->E3 C1 Complex Formation E3->C1 C2 Co-crystallization (2 mM this compound) C1->C2 C3 Crystal Soaking (1-5 mM, 1 hour) C1->C3 S1 X-ray Data Collection (Synchrotron source) C2->S1 C3->S1 S2 Structure Solution (Molecular replacement) S1->S2 S3 Model Building & Refinement (CNS, O software) S2->S3 S4 Validation & Analysis (Ramachandran, geometry) S3->S4

Experimental workflow for determining this compound-CT domain structure

Implications for Drug Development

Therapeutic Applications

The structural insights from this compound binding to the CT domain have significant implications for developing therapeutic agents against metabolic diseases. As ACC plays a central role in fatty acid metabolism, inhibitors targeting the CT domain offer potential for treating obesity, type 2 diabetes, and related conditions. The differential expression of ACC isoforms (ACC1 primarily in lipogenic tissues and ACC2 associated with mitochondrial fatty acid oxidation) enables potential for tissue-specific targeting strategies [2] [3].

The mapping of inhibitor binding sites provides a blueprint for structure-based drug design. Researchers can leverage the conformational flexibility observed in this compound binding to design novel compounds that optimize interactions with the CT domain. The identification of distinct regions within the active site that can accommodate different chemical scaffolds enables the development of inhibitors with improved potency and selectivity for human ACC isoforms [7] [3].

Resistance Management

From an agricultural perspective, understanding this compound binding at atomic resolution facilitates the development of strategies to combat herbicide resistance. The identification of resistance mutations such as Ile2041Thr in Poa annua provides insights into the molecular basis of reduced inhibitor sensitivity. This knowledge enables the design of next-generation herbicides that maintain efficacy against resistant weed populations while minimizing impacts on non-target organisms [6].

The observation that the Ile2041Thr mutation does not significantly alter the conformational structure of the CT domain, unlike other mutations at this position, explains why this specific substitution selectively interferes with herbicide binding while preserving enzyme function. This understanding can guide the development of herbicide mixtures and rotation schedules that effectively manage resistance while maintaining effective weed control [6].

Conclusion and Future Directions

The structural characterization of this compound binding to the carboxyltransferase domain of ACC represents a significant advance in understanding inhibitor mechanisms at the molecular level. The detailed interaction maps and conformational requirements provide a solid foundation for both therapeutic and agricultural applications. Future research directions include leveraging this structural information to design dual-specificity inhibitors that simultaneously target both ACC isoforms for metabolic diseases, and developing selective inhibitors that minimize off-target effects in human applications.

References

Haloxyfop-P-Methyl Activation of the Nrf2/ARE Pathway: Mechanisms, Antioxidant Effects, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Haloxyfop-P-methyl (HPM), an aryloxyphenoxypropionate herbicide, has emerged as a significant chemical activator of the Nrf2/ARE pathway, initiating a complex cellular defense response against oxidative stress. Recent studies demonstrate that HPM exposure triggers the Nrf2/ARE signaling cascade through MAPK activation, resulting in enhanced expression of antioxidant enzymes and cytoprotective proteins. While this pathway activation represents a protective cellular mechanism, chronic HPM exposure simultaneously induces metabolic disruption and immunotoxicity in aquatic organisms, highlighting the dual nature of this response. The mechanistic insights gained from HPM research provide valuable toxicological understanding and potential therapeutic applications for targeting the Nrf2 pathway in drug development for oxidative stress-related diseases. This whitepaper comprehensively examines the molecular mechanisms, experimental findings, and research implications of HPM-induced Nrf2/ARE pathway activation, providing researchers with detailed methodologies and data interpretation frameworks for further investigation.

Introduction to this compound-P-Methyl and the Nrf2/ARE Pathway

This compound-P-Methyl Properties and Usage

This compound-P-methyl (HPM) is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical class, specifically designed to control annual and perennial grass weeds in broad-leaf crops [1]. Its chemical structure consists of a methyl ester functional group attached to the herbicidally active R-isomer of this compound, with the IUPAC name methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate [2]. HPM primarily functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in target plants by binding to the carboxyltransferase domain, ultimately leading to plant death [3] [1]. Despite its perceived selectivity and relatively short environmental half-life, HPM can metabolize into this compound-acid, which poses potential risks to aquatic ecosystems and non-target organisms [3].

The Nrf2/ARE Signaling Pathway in Cellular Defense

The Nrf2/ARE pathway represents one of the most critical cellular defense mechanisms against oxidative stress and xenobiotic insults. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its endogenous inhibitor Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation [4]. Upon exposure to oxidative stress or electrophilic compounds, this Keap1-Nrf2 interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus where it forms heterodimers with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [5] [4]. This binding initiates the transcription of a extensive battery of cytoprotective genes encoding antioxidant enzymes, phase II detoxification enzymes, and anti-inflammatory proteins, collectively enhancing cellular resilience [4].

Comprehensive Mechanisms of HPM-Induced Nrf2/ARE Activation

Molecular Activation Sequence

The activation of the Nrf2/ARE pathway by this compound-P-methyl follows a well-defined molecular sequence that transforms an extracellular chemical stimulus into a coordinated genetic response:

  • Initial Stress Recognition: HPM exposure induces oxidative stress through generation of reactive oxygen species (ROS), potentially as a consequence of its primary mechanism as an ACCase inhibitor that disrupts normal metabolic processes [3].
  • Kinase Signaling Activation: HPM stimulates MAPK pathways, specifically upregulating extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and protein kinase C (PKC) activities [6] [7]. These kinases phosphorylate Nrf2, modifying its structure and promoting dissociation from Keap1.
  • Nuclear Translocation: Liberated Nrf2 translocates to the nucleus through a facilitated process involving Hsp90α-Pin1-dynein motor transport machinery, as identified in recent research on stress-activated MAP kinases [7].
  • Gene Transcription Activation: Nuclear Nrf2 forms heterodimers and binds to ARE sequences, initiating transcription of genes containing this regulatory element in their promoters [5].
Key Regulatory Components

The HPM-induced Nrf2/ARE activation involves several crucial regulatory components that determine the magnitude and duration of the cellular response:

  • Keap1 Cysteine Modification: HPM metabolites or subsequent ROS generation likely modify specific cysteine residues in Keap1, particularly C151, C273, and C288, inducing conformational changes that impair its ability to target Nrf2 for degradation [4].
  • MAPK Phosphorylation Sites: ERK and JNK phosphorylate specific serine and threonine residues within the Nrf2 protein, enhancing its stability and nuclear translocation efficiency [7].
  • Transcriptional Target Diversity: Activated Nrf2 regulates a diverse array of genes beyond classical antioxidant enzymes, including those involved in glutathione synthesis, NADPH production, proteostasis, and metabolic reprogramming [6] [4].

Table 1: Molecular Components of HPM-Induced Nrf2/ARE Pathway Activation

Component Function Response to HPM
Keap1 Nrf2 repressor protein Cysteine modification, reduced Nrf2 binding
ERK/JNK/PKC MAPK signaling enzymes Increased phosphorylation activity
Nrf2 transcription factor Master regulator of antioxidant response Enhanced stability and nuclear translocation
ARE sequence DNA regulatory element Increased Nrf2 binding and gene activation
sMaf proteins Nrf2 binding partners Heterodimer formation with Nrf2

The following diagram illustrates the sequential molecular events in HPM-induced Nrf2/ARE pathway activation:

G HPM HPM ROS ROS HPM->ROS Induces MAPK MAPK ROS->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds Genes Genes ARE->Genes Activates Antioxidants Antioxidants Genes->Antioxidants Produce

HPM-induced Nrf2/ARE activation pathway

Experimental Evidence and Research Findings

Key Studies on HPM and Nrf2/ARE Pathway

Recent investigations have systematically examined the impact of HPM on the Nrf2/ARE pathway across different biological models:

  • Crab Study (Chiromantes dehaani): A 21-day toxicity test demonstrated that HPM exposure significantly activated the Nrf2/ARE pathway through upregulation of ERK, JNK, PKC, and Nrf2 itself. This activation resulted in increased activities of antioxidant enzymes including glutathione, thioredoxin reductase, and thioredoxin peroxidase [6]. Researchers observed coordinated regulation of glucose metabolism alongside antioxidant system activation, suggesting integrated metabolic and oxidative stress responses.
  • Mussel Study (Cristaria plicata): Research on another aquatic species confirmed that the Nrf2/Keap1 pathway represents a fundamental defense system against oxidative stress in aquatic organisms. This study established that GST-Mu expression is regulated by the Nrf2/Keap1 pathway, confirming the conservation of this regulatory mechanism across species [5].
  • Plant Cytogenotoxicity Studies: Research on Allium cepa demonstrated that HPM exposure causes concentration-dependent DNA damage and oxidative stress, though the Nrf2 pathway specifically was not examined in this plant model [8].
Quantitative Biochemical Findings

Table 2: Biochemical Effects of HPM Exposure in Chiromantes dehaani

Parameter Category Specific Measure Effect of HPM Significance
Growth Performance Weight gain (WG) Decreased P < 0.05
Growth Performance Specific growth rate (SGR) Decreased P < 0.05
Growth Performance Hepatosomatic index (HSI) Decreased P < 0.05
Glucose Metabolism Pyruvate, lactate Reduced Metabolic disruption
Glucose Metabolism Lactate dehydrogenase (LDH) Reduced Glycolysis inhibition
Glucose Metabolism Glucose-6-phosphate dehydrogenase (G6PDH) Enhanced PPP activation
Antioxidant System Glutathione levels Increased Enhanced antioxidant capacity
Antioxidant System Thioredoxin reductase Increased Redox homeostasis
Antioxidant System Thioredoxin peroxidase Increased Oxidative stress defense
Immune Function Immune-related enzymes Biphasic response Low concentration enhances, high inhibits

The experimental methodology for investigating HPM effects on the Nrf2/ARE pathway typically follows a structured approach:

G Start Start Animal Animal Start->Animal Select model organism Exposure Exposure Animal->Exposure Acclimate & divide groups Sampling Sampling Exposure->Sampling Apply HPM at varying concentrations & durations Biochemical Biochemical Sampling->Biochemical Collect tissue & hemolymph samples Molecular Molecular Biochemical->Molecular Measure enzyme activities & metabolites Analysis Analysis Molecular->Analysis Analyze gene expression & pathways Results Results Analysis->Results Integrate data & interpret findings

Experimental workflow for HPM Nrf2 studies

Research Implications and Applications

Environmental Toxicology and Risk Assessment

The activation of the Nrf2/ARE pathway by HPM represents a significant mechanistic biomarker for environmental toxicology assessments with several important implications:

  • Sensitive Bioindicator System: The Nrf2/ARE pathway activation serves as an early warning system for oxidative stress in non-target organisms, preceding more severe toxicological manifestations. Research demonstrates that low concentrations of HPM or short-term exposure initially upregulate immune-related genes and enhance immune-related enzyme activities, while high concentrations or long-term exposure inhibit immune function [6]. This biphasic response pattern provides a sensitive measure for environmental risk assessment.
  • Ecosystem-Level Impacts: The observed suppression of growth performance (decreased weight gain, specific growth rate, and hepatosomatic index) in crustaceans under HPM exposure indicates potential population-level consequences through reduced fitness and reproductive success [6] [3]. These findings challenge the historical perception of HPM as relatively safe for aquatic organisms and highlight the need for revised environmental safety thresholds.
  • Metabolic Disruption Connections: HPM exposure disrupts glucose metabolism by reducing pyruvate, lactate, lactate dehydrogenase and succinate dehydrogenase activities while enhancing glucose-6-phosphate dehydrogenase and hexokinase [6]. The interconnection between metabolic reprogramming and oxidative stress response through the Nrf2 pathway reveals complex adaptive mechanisms to chemical stress.
Therapeutic Applications and Drug Development

The mechanistic insights from HPM-induced Nrf2 activation offer valuable perspectives for pharmaceutical research and therapeutic development:

  • Neurodegenerative Disease Applications: The Nrf2/ARE pathway is recognized as a promising therapeutic target for neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and ALS [4]. Reduced Nrf2 expression has been documented in motor neurons in postmortem ALS tissue, while Nrf2-activating compounds have shown therapeutic efficacy in neurodegenerative disease models [4]. Studies of HPM mechanism provide additional molecular understanding of pathway regulation.
  • Cancer Chemoprevention Strategies: The ability to modulate Nrf2 activity has significant implications for cancer prevention approaches, as this pathway regulates numerous cytoprotective genes that can mitigate carcinogen-induced damage [7]. However, balanced modulation is crucial as persistent Nrf2 activation occurs in many cancers, contributing to chemoresistance.
  • Inflammatory Condition Management: Since the Nrf2 pathway regulates both antioxidant and anti-inflammatory genes, understanding HPM-mediated activation mechanisms could inform treatment strategies for chronic inflammatory disorders [4]. The pathway's inhibition of proinflammatory responses through regulation of Cox-2 and iNOS expression represents a valuable therapeutic avenue.

Detailed Experimental Protocols

In Vivo Aquatic Toxicity Assessment

The following methodology, adapted from published research on HPM effects in crustaceans [6] [3], provides a robust protocol for investigating Nrf2/ARE pathway activation:

  • Test Organism Acquisition and Acclimation: Obtain healthy adult specimens of appropriate model organisms (e.g., Chiromantes dehaani crabs). Acclimate for 2 weeks under controlled laboratory conditions (25 ± 2°C, pH 7.1 ± 0.2, dissolved oxygen 6.5 ± 0.5 mg/L) with regular feeding and tank maintenance. Starve organisms for 48 hours prior to experiment initiation.
  • Exposure Concentration Establishment: Prepare HPM stock solution using analytical standard (≥97% purity). Based on published research, establish a concentration series (e.g., 0.3, 0.6, and 1.2 mg/L) with appropriate solvent controls. Perform range-finding tests if working with new species to determine appropriate concentrations.
  • Exposure Regimen and Monitoring: Expose organisms to HMP concentrations for 21 days with daily renewal of exposure solutions. Monitor survival, behavior, and feeding responses daily. Measure water quality parameters (temperature, pH, dissolved oxygen, ammonia) regularly throughout exposure period.
  • Sample Collection and Processing: After exposure period, collect hemolymph, hepatopancreas, and other relevant tissues. Preserve samples appropriately for biochemical (immediate processing or -80°C storage), molecular (RNA stabilization), and histological analyses (fixation).
Biochemical and Molecular Analysis Techniques

Comprehensive assessment of Nrf2/ARE pathway activation requires multiple analytical approaches:

  • Antioxidant Enzyme Activity Assays: Measure activities of key antioxidant enzymes including glutathione peroxidase, glutathione reductase, thioredoxin reductase, and thioredoxin peroxidase using standardized spectrophotometric methods. Quantify reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio as an indicator of cellular redox status.
  • Gene Expression Analysis: Extract total RNA from tissues using Trizol reagent with DNase I treatment to remove genomic DNA contamination. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR (qPCR) to measure expression of Nrf2, Keap1, and ARE-regulated genes (G6PDH, GST-Mu, NOO1, HO-1) using appropriate reference genes for normalization.
  • Protein Level Assessment: Analyze protein expression of Nrf2 pathway components using Western blotting with specific antibodies for Nrf2, Keap1, phospho-Nrf2, and MAPK signaling proteins. Assess nuclear translocation of Nrf2 through subcellular fractionation followed by immunoblotting.
  • Metabolic Parameter Measurement: Evaluate glucose metabolism intermediates and enzymes including pyruvate, lactate, lactate dehydrogenase, succinate dehydrogenase, glucose-6-phosphate dehydrogenase, and hexokinase activities to correlate oxidative stress response with metabolic alterations.

Table 3: Molecular Biology Techniques for Nrf2/ARE Pathway Analysis

Technique Application Key Parameters Considerations
Quantitative PCR Gene expression analysis Nrf2, Keap1, G6PDH, GST-Mu Validate reference genes
Western Blotting Protein expression and localization Nrf2, Keap1, phospho-proteins Include nuclear fractions
Enzyme Activity Assays Functional antioxidant capacity GSH, TrxR, TPx, GR, GPx Standardize to protein content
Immunohistochemistry Tissue localization Nrf2 nuclear translocation Optimize fixation methods
Comet Assay DNA damage assessment Tail moment, % DNA in tail Include positive controls

Conclusion and Future Research Directions

This compound-P-methyl activates the Nrf2/ARE pathway through a well-defined mechanism involving MAPK signaling and subsequent antioxidant gene expression. This activation represents a conserved cellular defense mechanism against chemical-induced oxidative stress with significant implications for both environmental toxicology and therapeutic development. The experimental evidence demonstrates that HPM exposure triggers a complex adaptive response integrating oxidative stress defense, metabolic reprogramming, and immune function modulation.

Future research should focus on several key areas: (1) elucidating the precise molecular initiating events that trigger Nrf2 activation following HPM exposure; (2) exploring the cross-talk between metabolic disruption and oxidative stress response; (3) investigating long-term adaptive responses to repeated chemical exposures; and (4) developing targeted Nrf2 modulators inspired by these mechanistic insights for therapeutic applications. Standardized testing protocols and integrated omics approaches will advance our understanding of this critical cellular pathway and its implications for environmental health and disease treatment.

References

Haloxyfop Toxicity in Aquatic Organisms: Mechanisms and Assessment Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Haloxyfop-P-methyl is a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide widely used to control annual and perennial grass weeds in various crops. While designed to target specific enzymes in plants, its presence in aquatic ecosystems through runoff poses significant risks to non-target organisms. Its molecular formula is C₁₆H₁₃ClF₃NO₄ with a molecular weight of 375.7 g/mol, and it is characterized by relatively low water solubility (7.9 mg/L at 20°C) and a high octanol-water partition coefficient (Log P = 4.0), suggesting potential for bioaccumulation [1].

The herbicidally active form is the R-isomer, which specifically inhibits acetyl-CoA carboxylase (ACCase) in the plastids of plants, disrupting fatty acid synthesis [1]. This primary mode of action, while targeted at plants, can trigger cascading secondary toxic effects in non-target aquatic organisms, making it crucial to understand its full ecotoxicological profile.

Primary Modes of Toxic Action

Oxidative Stress Induction

A primary mechanism of this compound-P-methyl toxicity across aquatic species is the induction of oxidative stress. Exposure leads to excessive reactive oxygen species (ROS) production, causing macromolecular damage.

  • Lipid Peroxidation: In the crab Chiromantes dehaani, exposure resulted in significantly increased malondialdehyde (MDA) levels, a key biomarker for oxidative damage to cellular lipids [2].
  • Antioxidant System Modulation: The Nrf2/ARE pathway, a critical cellular defense against oxidative stress, is significantly affected. Research on C. dehaani demonstrated that this compound-P-methyl exposure disrupts this pathway, impairing the cellular ability to counteract oxidative damage [3].
  • Glutathione System Interference: The herbicide disrupts the glutathione redox cycle, altering the ratios of reduced and oxidized glutathione. This disruption is compounded by inhibition of glutathione reductase, further impairing the antioxidant capacity [2].
Metabolic Disruption

This compound-P-methyl significantly disrupts core metabolic pathways, particularly glucose metabolism, forcing organisms to alter their energy production strategies.

  • Inhibition of Aerobic Metabolism: Key enzymes in fundamental energy-producing pathways are suppressed. Studies show significant decreases in succinic dehydrogenase (SDH) activity, a crucial component of the tricarboxylic acid (TCA) cycle [3].
  • Shift to Anaerobic Metabolism: Affected organisms exhibit increased lactate dehydrogenase (LDH) activity, indicating a shift toward anaerobic glycolysis for energy production under stress conditions [3].
  • Pentose Phosphate Pathway Activation: As a compensatory mechanism, the pentose phosphate pathway is stimulated, evidenced by increased glucose-6-phosphate dehydrogenase (G6PDH) activity. This serves to generate NADPH to combat oxidative stress [3].
Immunotoxicity

The compound exerts significant immunosuppressive effects, compromising innate immune function in aquatic invertebrates.

  • Immune Enzyme Suppression: In crustaceans like C. dehaani, exposure to this compound-P-methyl leads to decreased activities of critical immune enzymes including acid phosphatase (ACP), alkaline phosphatase (AKP), and lysozyme (LZM) [3].
  • Cellular Immune Impairment: The activity of phenoloxidase (PO), a key enzyme in invertebrate cellular immune responses like melanization and encapsulation, is also significantly inhibited [3].

Species-Specific Toxicity Manifestations

The following table summarizes key toxicological endpoints observed across different aquatic model organisms.

Table 1: Quantitative Toxicity Endpoints of this compound in Aquatic Organisms

Organism Toxicity Endpoint Experimental Concentration Key Observed Effects Source
Zebrafish (Danio rerio) Developmental Toxicity 0.2 - 0.4 mg/L Developmental defects, pericardial edema, hatching inhibition, decreased heart rate, aberrant vasculogenesis, neurodegeneration. [4] [5]
Zebrafish (Danio rerio) Neurotoxicity 0.2 - 0.4 mg/L Increased AChE activity, reduced locomotor activity. [4]
Crab (Chiromantes dehaani) Acute Toxicity & Growth 12.886 mg/L (96-h LC₅₀) Reduced weight gain (WG) and specific growth rate (SGR). [3] [2]
Crab (Chiromantes dehaani) Oxidative Stress & Immunotoxicity 1.2 - 9.6 mg/L Increased MDA, altered antioxidant enzymes (CAT, GR), decreased immune enzymes (ACP, AKP, LZM). [3] [2]
Diatom (Chaetoceros muelleri) Photosynthetic Inhibition Up to 4570 µg/L No significant effect on growth or photosynthetic efficiency (ΔF/Fm'). [6]
Microalgae (Rhodomonas salina) Photosynthetic Inhibition Highest tested concentration No toxic response to PSII function or growth. [7]
Onion (Allium cepa) Cytogenotoxicity 1.19 - 4.76 mg/L Root growth inhibition, decreased mitotic index, chromosomal aberrations, DNA damage (comet assay). [8]

Molecular Pathways and Transcriptomic Responses

Advanced transcriptomic analyses in C. dehaani have elucidated the complex molecular networks perturbed by this compound-P-methyl exposure, revealing impacts far beyond its primary enzyme target.

G cluster_meta Metabolic Disruption cluster_immune Immunotoxicity cluster_antioxidant Antioxidant System (AOS) HP This compound-P-methyl Exposure OS Oxidative Stress (ROS overproduction) HP->OS Induces MD Metabolic Disruption HP->MD Disrupts IM Immune Suppression HP->IM Suppresses Nrf2 Nrf2 Transcription Factor OS->Nrf2 Activates Pathway Glycolysis Anaerobic Glycolysis MD->Glycolysis Stimulates TCA TCA Cycle MD->TCA Inhibits PPP Pentose Phosphate Pathway MD->PPP Stimulates ACP Acid Phosphatase IM->ACP Decreases AKP Alkaline Phosphatase IM->AKP Decreases LZM Lysozyme IM->LZM Decreases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to G6PD G6PDH Enzyme ARE->G6PD Upregulates Transcription NADPH NADPH G6PD->NADPH Produces GSH Glutathione (GSH) NADPH->GSH Regenerates AOS Antioxidant System GSH->AOS Fuels AOS->GSH CAT Catalase (CAT) AOS->CAT GR Glutathione Reductase (GR) AOS->GR LDH LDH Activity ↑ Glycolysis->LDH Stimulates SDH SDH Activity ↓ TCA->SDH Inhibits PPP->G6PD

This compound toxicity network in crustaceans.

Key molecular responses include:

  • Lipid Metabolism Genes: Significant downregulation of genes involved in fatty acid biosynthesis and lipid transport, consistent with its known inhibition of ACCase [2].
  • Detoxification Enzymes: Upregulation of genes encoding cytochrome P450 enzymes, glutathione S-transferases, and carboxylases, indicating activation of detoxification pathways [2].
  • Apoptosis and Stress Response: Modulation of p53 signaling pathway genes and chaperones like heat shock proteins, suggesting activation of programmed cell death and cellular stress response mechanisms [2].

Detailed Experimental Protocols

Crab Toxicity Bioassay (Chiromantes dehaani)
  • Animal Acclimation: Collect adult crabs and acclimate for two weeks in laboratory conditions (25 ± 2 °C, pH 7.1 ± 0.2, dissolved oxygen 6.5 ± 0.5 mg/L). Feed commercial diet and clean tanks regularly [3] [2].
  • Exposure Design: Prepare this compound-P-methyl stock solution in acetone and dilute to desired concentrations (e.g., 0.3, 0.6, 1.2, 2.4, 4.8, 9.6 mg/L) in aquaria. Include a solvent control group with equivalent acetone. Use 10 crabs per concentration for 96 hours to determine LC₅₀ [2].
  • Sublethal Exposure: For mechanistic studies, expose crabs to sublethal concentrations (e.g., 1.2, 4.8, 9.6 mg/L) for 21 days [3].
  • Sampling: After exposure, collect hemolymph and tissues (hepatopancreas, muscle). Tissue samples should be immediately frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis [3].
Biochemical Analysis
  • Oxidative Stress Markers:
    • Lipid Peroxidation (MDA): Quantify using thiobarbituric acid reactive substances (TBARS) assay [2].
    • Antioxidant Enzymes: Measure activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) using standard spectrophotometric kits [3] [2].
    • Glutathione Status: Determine reduced (GSH) and oxidized (GSSG) glutathione levels using ELISA or commercial kits [3].
  • Metabolic Enzymes:
    • Assess lactate dehydrogenase (LDH), succinate dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G6PDH) activities using specific spectrophotometric assays [3].
  • Immune Parameters:
    • Measure acid phosphatase (ACP), alkaline phosphatase (AKP), and lysozyme (LZM) activities using standard enzymatic methods [3].
Zebrafish Embryo Acute Toxicity Test
  • Embryo Collection: Collect fertilized zebrafish embryos within 2 hours post-fertilization (hpf) and rinse thoroughly [4] [5].
  • Exposure: Expose embryos to this compound-P-methyl (e.g., 0.2, 0.3, 0.4 mg/L) in 24-well plates. Include a control group. Use 20 embryos per concentration with triplicates [4].
  • Endpoint Assessment:
    • Developmental Toxicity: Record mortality, hatching rate, malformations (pericardial edema, spinal curvature), body length, and heart rate at 24, 48, 72, and 96 hpf [4] [5].
    • Neurotoxicity: Assess locomotor behavior at 120 hpf and measure acetylcholinesterase (AChE) activity [4].
    • Oxidative Stress: Measure ROS levels, SOD, and CAT activities in embryo homogenates [4] [5].
    • Gene Expression: Analyze expression of apoptotic (e.g., bax, bcl-2), inflammatory (e.g., tnfα, il1β), and vascular development genes (e.g., vegf, flk1) using qPCR [5].
Transcriptomic Analysis (RNA-Seq)
  • RNA Extraction: Extract total RNA from target tissues (e.g., hepatopancreas) using TRIzol reagent. Assess RNA quality and integrity [2].
  • Library Preparation and Sequencing: Prepare cDNA libraries and sequence on an Illumina platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads [2].
  • Bioinformatic Analysis:
    • Quality control of raw reads using FastQC.
    • Map clean reads to the reference genome using HISAT2.
    • Identify differentially expressed genes (DEGs) with |log2(Fold Change)| > 1 and adjusted p-value < 0.05 using DESeq2.
    • Perform Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on DEGs [2].

Conclusion and Ecological Implications

This compound-P-methyl, while targeting a specific plant enzyme, induces complex toxicological outcomes in non-target aquatic organisms through interconnected mechanisms centered on oxidative stress, metabolic reprogramming, and immune suppression. The toxicity is highly species-dependent, with crustaceans showing particular sensitivity compared to certain microalgae.

References

Haloxyfop-Induced Conformational Changes in Acetyl-CoA Carboxylase: Molecular Mechanisms and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetyl-CoA Carboxylase and Haloxyfop Inhibition

Acetyl-CoA carboxylase (ACCase) is a fundamental enzyme in fatty acid metabolism, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, which represents the first committed and rate-limiting step in fatty acid biosynthesis [1]. In humans and most eukaryotes, ACCase exists as a large, multi-domain enzyme with three functionally distinct regions: the biotin carboxylase (BC) domain, the biotin carboxyl carrier protein (BCCP) domain, and the carboxyltransferase (CT) domain [1] [2]. The CT domain is particularly significant as it catalyzes the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, producing malonyl-CoA [1].

This compound is a representative of the aryloxyphenoxypropionate (APP/FOP) class of herbicides that specifically targets the CT domain of ACCase [2] [3]. These compounds are potent inhibitors of ACCases from sensitive plants and kill them by shutting down fatty acid biosynthesis [2]. The discovery that this compound and other herbicides effectively inhibit ACCase activity has established the CT domain as a valid target for the development of inhibitors against these enzymes, including human ACCases for therapeutic applications against obesity, diabetes, and other metabolic disorders [1] [2].

Molecular Mechanism of this compound Action

Structural Basis of Conformational Changes

The molecular mechanism underlying this compound inhibition involves significant conformational rearrangements in the CT domain of ACCase. Crystallographic studies of the yeast ACCase CT domain in complex with this compound have revealed that inhibitor binding occurs at the dimer interface of the CT domain, specifically within the active site region [2]. Surprisingly, this compound binding requires large conformational changes for several residues in this interface, which create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [2].

These structural rearrangements are facilitated by the displacement of key residues, including Leu1705 and Val1967 in yeast ACCase (numbering based on yeast sequence), which undergo positional shifts to accommodate the herbicide molecule [2]. The resulting conformational changes disrupt the normal catalytic function of the CT domain, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting malonyl-CoA production and subsequent fatty acid biosynthesis [4].

Table 1: Key Residues Involved in this compound Binding and Conformational Changes

Residue Position Wild-type Amino Acid Role in this compound Binding Effect of Mutation
1705 (Yeast) Leucine Forms part of hydrophobic binding pocket Ile substitution confers resistance
1967 (Yeast) Valine Contributes to binding site architecture Ile substitution confers resistance
2041 (Plants) Isoleucine Located in CT domain Thr or Asn substitutions confer resistance
2088 (Plants) Cysteine Part of herbicide binding site Arg substitution confers resistance

The following diagram illustrates the conformational changes in the ACCase CT domain induced by this compound binding:

G ACCase ACCase Complex Complex ACCase->Complex Binds to This compound This compound This compound->Complex Binds to ConformationalChange ConformationalChange Complex->ConformationalChange Induces HydrophobicPocket HydrophobicPocket ConformationalChange->HydrophobicPocket Forms Inhibition Inhibition HydrophobicPocket->Inhibition Results in

This compound binding induces conformational changes forming an inhibitory hydrophobic pocket in ACCase.

Species-Specific Variations in this compound Sensitivity

The sensitivity to this compound varies significantly across species, primarily due to structural differences in the CT domain of ACCase. Grass plants possess a eukaryotic form of plastidic ACCase that is highly sensitive to this compound inhibition, while broadleaf plants have a naturally resistant form of the enzyme [5]. In mammals, including humans, two isoforms of ACCase exist: ACC1 (present in lipogenic tissues like liver and adipose) and ACC2 (present in oxidative tissues like liver, heart, and skeletal muscle) [1]. Both isoforms contain CT domains that share significant sequence homology with the yeast CT domain (52% identity between yeast and human ACC2), suggesting similar mechanisms of inhibition may apply [2].

Insect ACCases present a unique case, as insects possess only a single ACC gene, unlike mammals which have two tissue-specific isozymes [6]. Recent structural characterization of the CT domain from Trichoplusia ni (cabbage looper) ACCase has revealed unique interactions between the CT and central domains that may influence inhibitor binding and provide new directions for insecticide design [6].

Experimental Characterization Methods

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the conformational changes induced by this compound binding to ACCase. The following experimental protocol has been successfully employed to determine the structure of the yeast ACCase CT domain in complex with this compound:

  • Protein Expression and Purification: The CT domain of yeast ACCase (residues 1429-2233 or 1476-2233) is cloned and expressed in Escherichia coli. The soluble protein is purified using standard chromatographic techniques [2].

  • Crystallization: The purified CT domain is crystallized using reservoir solutions containing 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with protein concentrations of approximately 10 mg/ml [2].

  • Complex Formation: For this compound complex structures, crystals of the free enzyme are soaked with 1 mM this compound for approximately 1 hour. Higher concentrations (5 mM and above) often lead to crystal dissolution or loss of diffraction quality [2].

  • Data Collection and Structure Determination: X-ray diffraction data are collected at synchrotron sources (e.g., National Synchrotron Light Source). The structures are solved by molecular replacement using known CT domain structures as search models, followed by iterative model building and refinement [2].

More recently, cryo-electron microscopy (cryo-EM) has been applied to study insect ACCase structures, as demonstrated by the determination of a 3.12 Å resolution structure of the CT domain from Trichoplusia ni ACCase [6]. This approach provides an alternative for studying ACCase complexes that may be difficult to crystallize.

Enzyme Activity Assays

The inhibitory effect of this compound on ACCase activity can be quantified using well-established enzymatic assays:

  • Enzyme Preparation: ACCase is extracted from target tissues or obtained from recombinant expression systems. For studies in weeds, plant extracts are prepared from fresh tissue homogenized in appropriate extraction buffers [5].

  • Activity Measurement: The carboxylation reaction is assayed in a 100 μL reaction volume containing 5 mM ATP, 1 mM acetyl-CoA, 5 mM [14C]NaHCO₃ (14.9 mCi/mmol), and the enzyme extract. Reactions are incubated for 30 minutes at 30°C with constant mixing [4].

  • Inhibition Studies: For inhibition assays, enzyme preparations are pre-incubated with this compound (typically 0.5-2 mM concentration range) for 30 minutes on ice prior to addition of reaction components [4].

  • Product Quantification: The [14C]malonyl-CoA product is acid-precipitated, collected on filters, and quantified by scintillation counting [4].

Table 2: this compound Inhibition Parameters Across Various Species

Species IC₅₀/EC₅₀ Value Experimental Context Reference
Trypanosoma brucei 67 μM ACC activity in cell lysate [4]
Rat, mouse, monkey, human ~60 nM CP-640186 inhibitor (mammals) [1]
Poa annua (resistant) 366.8 g ae ha⁻¹ (GR₅₀) Whole plant dose response [5]
Poa annua (susceptible) 19.3 g ae ha⁻¹ (GR₅₀) Whole plant dose response [5]
Wheat (quizalofop-resistant) 7.63 μM (I₅₀) Enzyme-level dose response [7]

The following workflow diagram illustrates the experimental process for characterizing this compound inhibition:

G Structural (Top) & Biochemical (Bottom) Characterization Workflows ProteinExpression ProteinExpression Crystallization Crystallization ProteinExpression->Crystallization Soaking Soaking Crystallization->Soaking DataCollection DataCollection Soaking->DataCollection StructureAnalysis StructureAnalysis DataCollection->StructureAnalysis EnzymeExtraction EnzymeExtraction AssaySetup AssaySetup EnzymeExtraction->AssaySetup InhibitionTesting InhibitionTesting AssaySetup->InhibitionTesting ActivityMeasurement ActivityMeasurement InhibitionTesting->ActivityMeasurement DataAnalysis DataAnalysis ActivityMeasurement->DataAnalysis

Parallel experimental approaches for structural and biochemical characterization of this compound inhibition.

Molecular Docking and Modeling Studies

Computational approaches have provided additional insights into this compound binding and the conformational changes it induces:

  • Homology Modeling: Using known crystal structures of ACCase CT domains (e.g., from yeast) as templates, researchers can generate models of ACCase from other species, including plants and insects [6] [3].

  • Molecular Dynamics Simulations: These simulations help characterize the flexibility of the binding pocket and the stability of this compound binding under different conformational states [7].

  • Docking Studies: this compound and related compounds can be docked into the CT domain binding pocket to predict binding modes and affinities. For example, docking studies have revealed that this compound binds specifically to DNA minor groove regions rich in GC bases, which may explain additional genotoxic effects observed in non-target organisms [3].

Recent docking studies comparing this compound binding to wild-type and mutant wheat ACCase have revealed that the A2004V mutation (Ala2004 to Val substitution) causes a reduction in the volume of the binding pocket that hinders quizalofop interaction but does not similarly affect this compound binding [7]. This specificity highlights the precise steric requirements for different inhibitors.

Resistance Mechanisms and Implications

Target-Site Resistance

Prolonged use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in weed populations, primarily through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). Target-site resistance results from mutations in the gene encoding ACCase that alter the herbicide binding site without completely disrupting enzymatic function [5] [8].

The most common TSR mutations occur at specific residues within the CT domain:

  • Ile-2041 to Thr or Asn: This mutation in Poa annua confers approximately 20-fold resistance to this compound [5].
  • Cys-2088 to Arg: This mutation has been identified in Leptochloa chinensis and confers 22-fold resistance to cyhalofop-butyl, an APP herbicide similar to this compound [8].
  • Trp-1999, Trp-2027, Ile-1781, Asp-2078, and Gly-2096: Additional mutations at these positions have been reported in various grass weed species [5] [8].

These mutations typically confer cross-resistance to multiple APP herbicides while maintaining sensitivity to CHD (cyclohexanedione) inhibitors like clethodim, although the specific resistance patterns depend on the position of the mutation and the amino acid substitution [5].

Non-Target-Site Resistance

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site, primarily through enhanced metabolic degradation [8]. This form of resistance frequently involves various families of detoxification enzymes, including:

  • Cytochrome P450 monooxygenases (CYP450s)
  • Glutathione S-transferases (GSTs)
  • UDP-glucosyltransferases (UDP-GTs)
  • Aldo-keto reductases (AKRs)
  • ATP-binding cassette (ABC) transporters [8]

Metabolic resistance poses a greater threat to weed control as it can confer resistance to herbicides with different modes of action, potentially rendering multiple chemical classes ineffective [8].

Research and Therapeutic Applications

Agricultural Applications

This compound and other ACCase inhibitors have been commercially used as herbicides for over 20 years, primarily for controlling grass weeds in broadleaf crops [1] [5]. Their selectivity stems from the differential forms of ACCase existing in the plastids of broadleaf plant species compared with grass species, with grass species having a eukaryotic form of ACCase that is sensitive to these inhibitors [5].

Recent research has focused on developing new formulations and resistance management strategies, including the introduction of herbicide-resistant crop varieties through mutagenesis and selection [7]. For example, the CoAXium wheat production system utilizes a quizalofop-resistant wheat variety with an A2004V mutation in ACCase, allowing for effective weed control while maintaining crop safety [7].

Therapeutic Potential in Human Diseases

The central role of ACCase in fatty acid metabolism makes it an attractive target for drug discovery against various human diseases:

  • Obesity and Diabetes: ACC2 inhibition reduces malonyl-CoA levels, stimulating fatty acid oxidation while inhibiting fatty acid synthesis. ACC2 knock-out mice exhibit reduced body fat, improved insulin sensitivity, and protection from diet-induced obesity and diabetes [1].
  • Cancer: Many cancer cells exhibit high levels of fatty acid synthesis to support rapid proliferation. ACC inhibitors may disrupt this metabolic adaptation in malignant cells [1].
  • Infectious Diseases: ACC inhibitors show potential as antifungal, antibacterial, and antiparasitic agents by targeting lipid metabolism in pathogens [1] [4].

The structural insights gained from studying this compound binding to plant and fungal ACCases provide valuable starting points for designing human ACCase inhibitors with improved specificity and reduced side effects [2].

Conclusion

References

haloxyfop soil persistence and half-life studies

Author: Smolecule Technical Support Team. Date: February 2026

Haloxyfop Soil Persistence Data

Study Context / Soil Type Application Rate Key Findings (Half-life & Dissipation) Primary Influencing Factors Citation
Coastal Wetland Soil (Chongming Island, China) 0.45, 0.9, 1.8 mg/g Dissipation time: 9-15 days; Higher dosage led to faster initial dissipation. Soil microbial activity (especially Pseudomonas, Acinetobacter), dosage, tide-influenced soil conditions (Eh, EC). [1]
Laboratory Incubation (Non-sterilized Soil) 10 mg/kg R-(-)-enantiomer: 7.59 days; S-(+)-enantiomer: 11.84 days. Microbial activity; Degradation was enantioselective, favoring the active R-(-)-form. [2]
Laboratory Incubation (Sterilized Soil) 10 mg/kg No significant enantioselective degradation; dissipation was minimal and similar for both enantiomers. Confirmed microbial activity is the primary driver of enantioselective degradation; abiotic factors (hydrolysis) play a secondary role. [2]

Experimental Protocols for Key Studies

To evaluate the reliability of this data and facilitate experimental design, here are the core methodologies employed in these studies.

Field Dissipation Study in Coastal Wetland Soil [1]
  • Experimental Setup: A field experiment was conducted using polyvinylchloride (PVC) tubes containing Spartina alterniflora seedlings in a tidal flat. This compound-R-methyl was applied at three different dosages.
  • Soil Sampling: Rhizosphere soil samples were collected at 6 hours, and 1, 3, 7, 15, and 30 days after herbicide application.
  • Chemical Analysis: this compound concentration in soil was determined using High-Performance Liquid Chromatography (HPLC). This method separates and quantifies the herbicide from other soil components.
  • Microbial Community Analysis: The impact on soil bacteria was assessed via next-generation sequencing of the 16S rRNA gene, allowing for a comprehensive profile of the microbial community structure and diversity.
Enantioselective Degradation in Soils [2]
  • Soil Preparation: Soil samples were sieved and divided into two sets: non-sterilized and sterilized (autoclaved three times to eliminate microbial activity).
  • Herbicide Treatment: Racemic this compound (a mixture of both R and S enantiomers) was added to the soils at a concentration of 10 mg/kg.
  • Incubation and Sampling: Treated soils were incubated in the dark at 25°C. Samples from both sterilized and non-sterilized groups were taken at nine time intervals over 60 days.
  • Enantiomer-Specific Analysis: Soil extracts were analyzed using chiral HPLC with a Whelk-O 1 chiral stationary phase, which can physically separate the R and S enantiomers. A circular dichroism (CD) detector was used to definitively identify each enantiomer based on its optical activity.

The following diagram illustrates the logical workflow and key findings from the enantioselective degradation study.

Workflow of the enantioselective degradation experiment showing the critical role of soil microbes.

Interpretation and Research Implications

For research and development professionals, these findings have several critical implications:

  • Environmental Risk Assessment (ERA): The relatively short half-life suggests this compound does not pose a long-term persistence risk in most soils. However, its initial presence can significantly disrupt the soil microbial community. ERA should account for both the chemical's dissipation and its transient ecological impact on soil health [1].
  • Enantioselectivity Matters: The finding that the active herbicidal enantiomer (R-(-)-haloxyfop) degrades faster than its inactive counterpart is crucial. It confirms that studies using racemic mixtures (equal parts R and S) can over- or under-estimate environmental persistence and toxicity. Regulatory and environmental studies should be enantiomer-specific [2].
  • Bioremediation Potential: The identification of bacterial genera like Pseudomonas and Acinetobacter that proliferate after application indicates their potential use in targeted bioremediation strategies for contaminated soils [1]. Furthermore, research shows that Microbial Fuel Cells (MFCs) augmented with specific fungi like Myrothecium verrucaria can enhance this compound degradation, achieving over 93% removal in 60 days by creating a synergistic "xeno-fungusphere" [3] [4].

References

Application Notes and Protocols: Analysis of Haloxyfop Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Haloxyfop is a selective, systematic aryloxyphenoxy-propionate (AOPP) herbicide used to control annual and perennial grasses in broadleaf crops such as soybean, corn, and cotton [1]. As a chiral compound, this compound possesses an asymmetrical carbon atom, resulting in a pair of enantiomers (R and S forms) where the R-enantiomer (this compound-P or this compound-R) exhibits significantly greater herbicidal activity [1] [2]. Regulatory bodies like the European Commission have established strict maximum residue limits (MRLs) for this compound, particularly in sensitive products like infant formula (e.g., not exceeding 0.003 mg/kg) [3]. This document provides detailed application notes and protocols for the accurate identification and quantification of this compound residues in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).


Key Principles of the Analytical Method

The accurate analysis of this compound residues must account for its chemical properties and regulatory requirements:

  • Analysis of "Total this compound": The residue definition for compliance often includes the sum of this compound, its esters, salts, and conjugates, all expressed as this compound (the parent acid). This requires a method that can convert these bound forms into the parent acid for quantification [3].
  • Chiral Considerations: this compound is a chiral pesticide. While enantioselective methods exist for environmental studies [1], this protocol focuses on the determination of total this compound.
  • High Sensitivity Requirement: To meet stringent MRLs, especially in infant formula, the method must be capable of reliable quantification at very low levels (e.g., 0.003 mg/kg) [3].

The following diagram illustrates the core workflow for the determination of total this compound:

workflow start Sample Material hydrolysis Alkaline Hydrolysis start->hydrolysis extraction Solvent Extraction hydrolysis->extraction cleanup d-SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis end Data & Quantification analysis->end


Detailed Experimental Protocols

Sample Preparation: Alkaline Hydrolysis and Extraction

This procedure is critical for converting this compound esters (e.g., this compound-methyl) to the parent acid (this compound) and extracting it from the matrix [3].

3.1.1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)
  • Hydrolysis Reagent: Methanolic sodium hydroxide (NaOH) solution
  • Salts for Partitioning: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
  • d-SPE Sorbents: Anhydrous MgSO₄ (150 mg) and Octadecyl (C18) sorbent (50 mg) per 1 mL extract

3.1.2. Step-by-Step Procedure

  • Weighing: Precisely weigh 2-5 g of homogenized sample (e.g., infant formula, soil, crops) into a suitable centrifuge tube.
  • Alkaline Hydrolysis: Add methanolic NaOH to the sample. Vortex mix thoroughly.
  • Incubation: Allow the mixture to react sufficiently to ensure complete hydrolysis of esters and conjugates to this compound.
  • Solvent Extraction: Add acetonitrile to the hydrolyzed sample. Shake vigorously for 1 minute.
  • Liquid-Liquid Partitioning: Add a salt mixture of MgSO₄ and NaCl (4:1, w/w) to induce phase separation. Shake immediately and centrifuge.
  • Clean-up (d-SPE): Transfer a 1 mL aliquot of the upper organic layer to a tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent. Vortex and centrifuge.
  • Final Preparation: Dilute the purified supernatant with water or a compatible mobile phase to reduce the organic solvent concentration before LC-MS/MS injection.
Liquid Chromatography (LC) Conditions

The following conditions can be adapted for the separation of this compound.

3.2.1. Standard Reverse-Phase Conditions [4]

  • Column: Newcrom R1 (or equivalent C18 column with low silanol activity)
  • Mobile Phase: Acetonitrile/Water with acid modifier
  • Acid Modifier:
    • For standard HPLC: 0.1% Phosphoric acid
    • For MS compatibility: 0.1% Formic acid
  • Gradient: Optimize for baseline separation (e.g., 50% to 95% acetonitrile over 10 minutes)
  • Flow Rate: 0.3 - 0.5 mL/min
  • Injection Volume: 5 - 10 µL

3.2.2. Chiral Separation Conditions (Optional) [1] For enantiomeric resolution, specific chiral columns are required.

  • Column: (R,R) Whelk-O 1 Chiral Stationary Phase
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
  • Detection: Polarimetric or Circular Dichroism (CD) detector for enantiomer identification.
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is typical for acidic herbicides [3].
  • Scan Mode: Scheduled Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [5].
  • Source Parameters:
    • Ion Spray Voltage: -4500 V
    • Source Temperature: 500°C
    • Nebulizer Gas (GS1), Heater Gas (GS2), and Curtain Gas as per instrument optimization.
  • MRM Transitions: Specific transitions must be optimized for the instrument. An example is provided below.

Table 1: Example MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Purpose
This compound 434.0 288.0 316.0 Quantification & Qualification

Method Validation Summary

The described method has been successfully validated in multiple laboratories for the analysis of infant formula and related ingredients [3]. The table below summarizes key validation parameters.

Table 2: Summary of Method Validation Data

Validation Parameter Result / Performance Matrix
Accuracy (Mean Recovery) 92.2% - 114% Infant formula and ingredients [3]
Precision (RSD) Repeatability, within-lab, and between-lab reproducibility RSDs ≤ 14% Infant formula and ingredients [3]
Limit of Quantification (LOQ) 0.003 mg/kg Compliant with infant formula MRL [3]
Linearity r² ≥ 0.988 (for multiresidue methods in urine) [5] Human urine [5]
Application Scope Powdered/Liquid infant formula, high-carbohydrate, high-protein, high-fat ingredients, emulsifiers Various food matrices [3]

Troubleshooting and Best Practices

  • Matrix Effects: The use of d-SPE cleanup with C18 sorbent effectively removes non-polar interferents, reducing matrix effects. Employing matrix-matched calibration standards is recommended for accurate quantification [3] [5].
  • Hydrolysis Efficiency: Ensure the alkaline hydrolysis step is optimized for time and temperature to achieve complete conversion of this compound esters to the parent acid.
  • Chromatographic Performance: If peak tailing is observed on a standard C18 column, consider using a column specifically designed for acidic compounds or with low silanol activity, like the Newcrom R1 [4].
  • Sensitivity Issues: Check the MRM transitions and optimize source parameters. The use of acetonitrile for extraction and effective cleanup helps maintain high instrument sensitivity [3].

Conclusion

This document outlines a robust and validated LC-MS/MS method for the determination of total this compound in complex matrices. The core of the method lies in the effective alkaline hydrolysis of conjugated forms, followed by a efficient QuEChERS-based extraction and cleanup, enabling reliable quantification at the stringent levels required by international regulations. This protocol provides researchers and laboratory professionals with a detailed guide to implement this analysis successfully.


References

Comprehensive Application Notes and Protocols for Total Haloxyfop Residue Analysis Using QuEChERS and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Haloxyfop is a systemic phenoxyalkanoic acid herbicide widely used for controlling monocotyledonous weeds in various crops. Regulatory agencies define this compound residues as the sum of this compound, its esters, salts, and conjugates, expressed as this compound. The European Commission has established strict maximum residue levels (MRLs) for this compound in infant formula and other food commodities, set at 0.003 mg/kg for ready-to-feed infant formula [1]. Recent regulatory changes effective August 2024 have further reduced MRLs for this compound-P to the lower limit of analytical determination - 0.01 mg/kg for most products, 0.05 mg/kg for products high in essential oils, and a particularly strict 0.002 mg/kg for milk due to its significance as a major contributor to chronic exposure [2]. This protocol outlines a validated method for total this compound analysis using alkaline hydrolysis followed by QuEChERS extraction and LC-MS/MS determination, capable of meeting these stringent regulatory requirements across diverse matrices [1].

Principle and Scope

The analytical approach involves alkaline hydrolysis to convert this compound esters and conjugates to the parent acid (this compound), followed by acetonitrile extraction and dispersive solid-phase extraction (dSPE) cleanup. The final extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative mode [1]. This method has been successfully validated for:

  • Infant formulas (powdered and ready-to-feed liquid forms)
  • High-carbohydrate, high-protein, and high-fat ingredients
  • Fruits, vegetables, grains, and edible oils [3]
  • Animal-derived products including milk [2]

The method achieves recovery rates of 92.2-114% with precision RSDs ≤ 14% across all validated matrices, demonstrating sufficient accuracy and precision for regulatory compliance [1].

Equipment and Reagents

Equipment
  • Liquid chromatography system coupled to tandem mass spectrometer (LC-MS/MS)
  • Analytical balance (precision ± 0.1 mg)
  • Centrifuge (capable of ≥ 4000 rpm)
  • Vortex mixer
  • Pipettes (various volumes)
  • Measuring cylinders
  • Volumetric flasks
  • dSPE tubes
Reagents and Materials
  • This compound and this compound-methyl reference standards
  • HPLC-grade acetonitrile and methanol
  • Sodium hydroxide (NaOH)
  • Magnesium sulfate (MgSO₄), anhydrous
  • Sodium chloride (NaCl)
  • Octadecyl (C18) sorbent
  • Primary secondary amine (PSA) sorbent
  • Florisil
  • Graphitized carbon black (GCB)
  • Deionized water

Detailed Experimental Procedure

Sample Preparation

Infant Formula and Related Matrices:

  • Weigh 2 g ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
  • Add 100 μL of internal standard solution (if applicable)
  • Add 5 mL of methanolic sodium hydroxide (0.2 M) for alkaline hydrolysis
  • Vortex vigorously for 1 minute and allow to stand for 30 minutes to complete hydrolysis
  • Add 10 mL of acetonitrile and vortex for 2 minutes
  • Add a mixture of 4 g MgSO₄ and 1 g NaCl, immediately shake vigorously for 1 minute
  • Centrifuge at ≥ 4000 rpm for 5 minutes [1]

Fruits, Vegetables, and Grains:

  • Homogenize representative sample
  • Weigh 5 g ± 0.1 g into a 50-mL centrifuge tube
  • Add 10 mL of acidified acetonitrile (1% formic acid)
  • Vortex for 2 minutes
  • Add MgSO₄ and NaCl salts, shake vigorously for 1 minute
  • Centrifuge at ≥ 4000 rpm for 5 minutes [3]
Cleanup Procedure

dSPE Cleanup for Infant Formula:

  • Transfer 1 mL of upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent
  • Vortex for 1 minute
  • Centrifuge at ≥ 4000 rpm for 5 minutes
  • Transfer supernatant to an autosampler vial for LC-MS/MS analysis [1]

dSPE Cleanup for Plant Matrices:

  • Transfer 1-2 mL of extract to a dSPE tube containing 25 mg/mL MgSO₄ and Florisil (optimized ratio)
  • For pigmented samples, add GCB to remove chlorophyll
  • Vortex for 1 minute and centrifuge
  • Transfer supernatant for analysis [3]

The following workflow diagram illustrates the complete sample preparation process:

G SamplePrep Sample Preparation Weigh 2g sample + 5mL methanolic NaOH Hydrolysis Alkaline Hydrolysis Vortex 1 min, stand 30 min SamplePrep->Hydrolysis Extraction Extraction Add 10mL acetonitrile, vortex 2 min Hydrolysis->Extraction Partitioning Phase Separation Add 4g MgSO₄ + 1g NaCl, shake, centrifuge Extraction->Partitioning Cleanup dSPE Cleanup 1mL extract + 150mg MgSO₄ + 50mg C18 Partitioning->Cleanup Analysis LC-MS/MS Analysis ESI negative mode, MRM Cleanup->Analysis

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: C18 column (100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
  • Gradient Program: Start at 5% B, increase to 95% B over 10 minutes, hold for 3 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL [1] [3]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Collision Gas: Argon or Nitrogen
  • Detection Mode: Multiple reaction monitoring (MRM) [1] [3]

Table 1: Optimized MRM Parameters for this compound and Related Compounds

Compound Parent Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound (H) 360 288 */ 252 -17 / -34 -97
This compound-P-methyl (HPM) 376 288 */ 91 35 / 36 133
This compound-methyl (HM) 376 316.1 */ 288.1 22 / 35 162
Clodinafop (C) 310 238 */ 218 -19 / -29 -80
Quizalofop (Q) 343 271 */ 243 -19 / -35 -70
Cyhalofop acid (CA) 300 228 */ 208 -21 / -28 -82

Note: * indicates quantitative ion [3]

Method Validation

The method has been extensively validated according to SANTE guidelines, with key validation parameters summarized below:

Table 2: Method Validation Performance Data Across Matrices

Parameter Infant Formula [1] Plant Matrices [3] Animal Milk [2]
Linear Range Not specified 0.0005-0.050 mg/L Not specified
Recovery (%) 92.2-114 69.8-120 Not specified
Repeatability RSD (%) ≤ 14 0.6-19.5 Not specified
LOD (mg/kg) 0.003 (target level) 0.0001-0.008 0.002
LOQ (mg/kg) Not specified Not specified Not specified
Matrix Effects Not specified Minimal in LC-MS/MS Not specified

Troubleshooting and Optimization

Cleanup Sorbent Selection

The choice of dSPE sorbents significantly impacts recovery rates and should be optimized for specific matrices:

Table 3: Sorbent Selection Guide for Different Matrices

Matrix Type Recommended Sorbents Recovery Range Notes
Infant Formula C18 (50 mg) + MgSO₄ (150 mg) 92.2-114% Effective for high-fat, high-protein matrices [1]
Fruits/Vegetables Florisil + MgSO₄ 95.3-101% Optimal for removing polar impurities [3]
Pigmented Plants Florisil + GCB 92.8-101% GCB essential for chlorophyll removal [3]
High-fat Matrices C18 + PSA 85.9-104% Effective for lipid removal [4]
General Purpose PSA + C18 85.9-104% Broad applicability [4]
Common Issues and Solutions
  • Low Recovery: Ensure complete hydrolysis by verifying NaOH concentration and reaction time
  • Matrix Effects: Use matrix-matched calibration standards and appropriate internal standards
  • Poor Chromatography: Optimize mobile phase composition and gradient program
  • Interference in Detection: Confirm MRM transitions and collision energies

Regulatory Considerations

Recent regulatory changes highlight the importance of this method:

  • MRLs for this compound-P are reduced to the lower limit of analytical determination as of August 2024 [2]
  • For milk, the limit of determination has been set at 0.002 mg/kg due to its significance as a major exposure source [2]
  • The residue definition includes the sum of this compound, its esters, salts, and conjugates [1]
  • Validated enforcement methods with independent laboratory validation (ILV) are required for regulatory compliance [5]

Conclusion

The QuEChERS method described provides a robust, sensitive, and accurate approach for determining total this compound residues in complex matrices at levels required by current regulatory standards. The inclusion of alkaline hydrolysis ensures complete conversion of esters and conjugates to the parent acid, while the optimized dSPE cleanup effectively reduces matrix interferences. The method's validation across multiple laboratories and matrices demonstrates its suitability for regulatory monitoring and compliance testing [1]. As MRLs continue to become more stringent globally, this protocol offers laboratories a reliable tool for monitoring this compound residues to ensure food safety.

References

Comprehensive Application Notes and Protocol for the Determination of Total Haloxyfop in Complex Matrices Using Alkaline Hydrolysis Extraction and LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Haloxyfop is a systemic aryloxyphenoxypropionate (AOPP) herbicide used for selective control of annual and perennial grasses in broadleaf crops. According to regulatory definitions, particularly the European Commission directive 2006/141/EC, the residue definition for this compound includes the sum of this compound, its esters, salts, and conjugates, all expressed as this compound. The maximum residue level (MRL) for total this compound in ready-to-feed infant formula is set at a stringent 0.003 mg/kg [1].

The analytical challenge lies in extracting and quantifying not only the parent acid but also its various conjugated and esterified forms. The principle of the method described herein involves using alkaline hydrolysis with methanolic sodium hydroxide to efficiently release this compound from its bound forms (such as this compound-methyl ester) prior to extraction, thereby enabling the quantification of total this compound [1]. This approach has been successfully applied to a wide range of challenging matrices, including infant formulas (both powdered and ready-to-feed liquid forms) and their various ingredients characterized by high-carbohydrate, high-protein, high-fat, and emulsifier content [1].

Experimental Workflow

The complete analytical procedure for total this compound can be visualized as a series of key stages, from sample preparation to final analysis, as outlined below.

G Start Sample Preparation A Alkaline Hydrolysis with methanolic NaOH Start->A B Extraction with Acetonitrile A->B C Liquid-Liquid Partitioning with MgSO₄/NaCl (4:1) B->C D dSPE Clean-up with MgSO₄ & C18 sorbent C->D E Analysis via LC-MS/MS D->E End Quantification of Total this compound E->End

Detailed Materials and Reagents

Chemicals and Standards
  • Analytical Standards: this compound and this compound-methyl (purity ≥95%) for calibration and validation [1] [2].
  • Solvents: HPLC-grade or equivalent acetonitrile, methanol, and water [1] [2].
  • Hydrolysis Reagent: Methanolic sodium hydroxide (NaOH) solution [1].
  • Salts for Partitioning: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [1].
  • dSPE Sorbents: Anhydrous MgSO₄ and octadecyl (C18) bonded silica [1].
Equipment
  • Laboratory Blender or Vortex Mixer
  • Centrifuge capable of handling 50-mL centrifuge tubes
  • Analytical Balance with 0.1 mg sensitivity
  • Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)
  • Chromatography Column: Suitable reverse-phase column (e.g., C18)

Step-by-Step Experimental Protocol

Alkaline Hydrolysis and Extraction
  • Weigh a representative test sample (e.g., 2.5 g for tea; exact mass depends on matrix) into a 50-mL centrifuge tube [2].
  • Add methanolic NaOH to the sample. The specific volume and concentration should be optimized, but the function is to hydrolyze esters and release conjugates, converting all forms to the parent this compound acid [1].
  • Thoroughly mix the sample using a vortex mixer to ensure complete contact with the hydrolysis reagent.
  • Allow hydrolysis to proceed for a sufficient time at room temperature to ensure complete conversion of esterified forms (like this compound-methyl) to the acid form.
  • Add acetonitrile to the hydrolyzed sample for extraction. The volume is typically 20 mL for a ~2.5 g sample [2].
  • Shake or vortex vigorously for several minutes to ensure complete extraction.
  • Add a mixture of MgSO₄ and NaCl (in a 4:1, w/w, ratio) to induce phase separation. This forces the analyte into the upper organic layer (acetonitrile-methanol) [1].
  • Centrifuge the mixture to achieve clear phase separation (e.g., 5000 rpm for 5 minutes) [2].
Clean-up Procedure (Dispersive Solid-Phase Extraction)
  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a clean tube containing a dSPE mixture [1].
  • Use a typical dSPE mixture of 150 mg of MgSO₄ and 50 mg of C18 sorbent per 1 mL of extract [1].
  • Vortex the mixture thoroughly to facilitate clean-up by adsorbing matrix co-extractives.
  • Centrifuge to separate the sorbents from the purified extract.
  • Transfer the final purified extract to an autosampler vial for LC-MS/MS analysis. Depending on the expected concentration and detector sensitivity, the extract may be concentrated under a gentle nitrogen stream or directly injected.

Analytical Conditions and Instrumental Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity required to detect this compound at the stringent regulatory levels [1]. While specific instrument parameters vary, the general conditions are as follows.

Table 1: Typical LC-MS/MS Conditions for this compound Analysis

Parameter Specification Purpose/Note
Ionization Mode Electrospray Ionization (ESI), negative mode Suitable for acidic compounds like this compound
Mass Analyzer Triple Quadrupole (QQQ) Selected Reaction Monitoring (SRM)
Chromatography Reversed-Phase (e.g., C18 column) Separates this compound from matrix interferences
Mobile Phase Methanol/Acetonitrile and Water/Aqueous Buffer Buffer often contains ammonium salts or formic/acetic acid
Sample Volume 1-10 µL Optimize based on sensitivity requirements

Method Validation and Performance Data

The method involving alkaline hydrolysis has been rigorously validated in multiple laboratories for the determination of total this compound in various complex matrices [1].

Table 2: Summary of Validation Performance Data for Total this compound Analysis

Validation Parameter Performance Result Notes
Mean Recovery 92.2% - 114% Across all fortification levels and matrices [1]
Precision (RSD) Repeatability, within-lab, and reproducibility RSDs ≤ 14% Demonstrates robust method performance [1]
Limit of Quantification Capable of quantifying at 0.003 mg/kg Meets the regulatory MRL for infant formula [1]
Linearity Suitable linear range To be established during method setup with calibration standards

Technical Notes and Troubleshooting

  • Chiral Considerations: this compound is a chiral compound. The herbicidal activity resides primarily in the R-enantiomer. Although the method described here is for total this compound, note that rapid interconversion (chiral inversion) between R- and S-enantiomers can occur in soil, a process mediated by microbial activity [3] [4]. For enantioselective analysis, a chiral stationary phase would be required.
  • Hydrolysis Specificity: The alkaline hydrolysis conditions are crucial for the complete conversion of this compound esters (e.g., this compound-methyl) to the parent acid. The rate of ester hydrolysis in the environment is very rapid, with half-lives on the order of hours [4].
  • Matrix Effects: The use of dSPE clean-up with C18 sorbent is critical for reducing matrix effects in LC-MS/MS analysis, especially in complex and varied matrices like infant formula ingredients [1].
  • Safety Precautions: Standard laboratory safety procedures should be followed when handling organic solvents, alkaline reagents, and pesticide standards.

Applications

This protocol is specifically designed for the accurate determination of total this compound in infant formulas and their ingredient matrices, ensuring compliance with strict food safety regulations [1]. The principle can also be adapted for environmental samples such as soil and water, though sample collection and initial preparation steps would differ [3] [4].

References

Comprehensive Analytical Methods for Haloxyfop Residue Analysis in Tea Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

The analysis of haloxyfop in complex matrices like tea presents significant challenges for analytical chemists due to the complex nature of the tea matrix and the chemical properties of this aryloxyphenoxypropionate herbicide. Tea contains numerous interfering compounds including polyphenols, caffeine, pigments, and sugars that can co-extract with target analytes and substantially impact method sensitivity and accuracy [1] [2]. As a result, sophisticated sample preparation techniques and highly selective detection methods are required to achieve reliable quantification at trace levels.

The regulatory significance of this compound analysis is underscored by strict maximum residue limits (MRLs) established by food safety authorities worldwide. For instance, the European Commission directive 2006/141/EC specifies that this compound residue levels should not exceed 0.003 mg/kg in ready-to-feed infant formula, with the residue definition encompassing the sum of this compound, its esters, salts, and conjugates expressed as this compound [3]. This comprehensive residue definition necessitates analytical methods capable of converting all forms into the parent acid for accurate total this compound determination.

While GC-MS represents a powerful technique for pesticide residue analysis, its application to this compound requires careful method optimization to address the compound's specific chemical properties and the complex tea matrix. Alternative techniques such as LC-MS/MS have been successfully employed for this compound determination in other matrices [3], though tea presents additional challenges that must be systematically addressed through method development and validation.

Sample Preparation and Extraction Workflows

Sample Pre-Treatment and Extraction

Proper sample preparation is critical for accurate this compound determination in tea matrices. The following protocol has been optimized specifically for tea samples:

  • Sample Homogenization: Begin by grinding representative tea samples to a fine powder using a laboratory mill, ensuring passage through a 40-mesh sieve for consistent particle size distribution [4]. Store prepared samples at -20°C until analysis to prevent degradation.

  • Hydrolysis Conversion (if analyzing total this compound): For determination of total this compound (including esters and conjugates), implement an alkaline hydrolysis step. Add 5 mL of methanolic sodium hydroxide (0.1M) to 2 g of tea sample, vortex for 30 seconds, and incubate at 60°C for 30 minutes with occasional shaking to convert all this compound forms to the parent acid [3].

  • Water Equilibration: Pre-hydrate dried tea samples by adding 10 mL of reagent water to 2 g of tea in a 50-mL centrifuge tube and allow to equilibrate for 30 minutes. This critical step significantly improves extraction efficiency by rehydrating the tea matrix and facilitating solvent penetration [1] [5].

  • Solvent Extraction: Add 10 mL of acetonitrile to the hydrated sample, cap tightly, and vortex vigorously for 10 seconds followed by shaking for 1 minute. Acetonitrile is preferred due to its ability to reduce co-extractions of interfering compounds while maintaining high pesticide recovery [1] [5].

  • Partitioning: Add a salt mixture (typically 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake immediately and vigorously for 1 minute, then centrifuge at 4000 RPM (≈3250 × g) for 5 minutes [5].

Cleanup Procedures for Tea Extracts

Tea extracts require substantial cleanup to remove co-extracted interferents that can affect chromatographic performance and detection sensitivity:

  • Dispersive Solid-Phase Extraction (dSPE): Transfer 1 mL of the acetonitrile supernatant to a 2-mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, 25 mg C18, and 7 mg graphitized carbon black (GCB). Vortex for 10 seconds, shake for 1 minute, and centrifuge at 12,000 RPM (≈13,400 × g) for 4 minutes [5]. The PSA effectively removes fatty acids and sugars, while C18 eliminates non-polar interferents and GCB targets pigments.

  • Alternative SPE Cleanup: For more effective cleanup, particularly for GC-MS analysis, dilute 1 mL of QuEChERS extract with 10 mL of 3:1 acetone:toluene. Load this onto a Sep-Pak PSA/carbon SPE cartridge pre-conditioned with 200 mg anhydrous MgSO4. Pass the entire diluted extract through the cartridge, rinse with 2 mL of 3:1 acetone:toluene, combine the pass-through fractions, and evaporate to approximately 0.5 mL [5].

  • Specific Considerations for this compound: Note that acidic pesticides like this compound may not be compatible with PSA-containing cleanups, as PSA can retain acidic compounds. For specific analysis of this compound, consider using an alternative SPE sorbent such as Oasis MAX for acidic pesticides [5].

The following workflow diagram illustrates the comprehensive sample preparation process:

G Start Tea Sample (2 g) Step1 Water Hydration (10 mL, 30 min) Start->Step1 Step2 Alkaline Hydrolysis (0.1M methanolic NaOH 60°C, 30 min) Step1->Step2 For total this compound Step3 ACN Extraction (10 mL, shake 1 min) Step1->Step3 For parent compound only Step2->Step3 Step4 Salt Partitioning (MgSO4 + NaCl) centrifuge 5 min Step3->Step4 Step5 Cleanup: dSPE or SPE Step4->Step5 Step6 Concentration & Reconstitution Step5->Step6 End GC-MS Analysis Step6->End

GC-MS Analysis and Method Optimization

Instrumental Configuration and Parameters

Optimal GC-MS analysis of this compound requires careful optimization of both chromatographic and mass spectrometric parameters:

  • Gas Chromatography Conditions: Employ a J&W DB-5MS column (30 m × 0.25 mm × 0.25 μm) or equivalent. Use helium as the carrier gas at a constant flow rate of 2.0 mL/min. Implement a temperature program starting at 80°C (hold 0.5 min), ramping at 12°C/min to 300°C, and holding for 10 minutes [5]. The injection port should be maintained at 250°C with a splitless injection volume of 2 μL.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI) mode. For EI mode, use an ionization energy of 70 eV, ion source temperature of 230°C, and transfer line temperature of 280°C [2]. For APCI, employ a corona current of 2.2 μA, source temperature of 150°C, probe temperature of 450°C, cone gas flow of 170 L/hr, and nebulizer gas at 4.0 Bar [5].

  • Quantification Mode: Use Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Identify two or three characteristic transitions for this compound—one quantitative and one or two qualitative—with optimized collision energies for each transition [1].

Addressing Matrix Effects

Matrix effects represent a significant challenge in tea analysis, where co-extracted compounds can enhance or suppress the target analyte signal:

  • Matrix-Matched Calibration: Prepare calibration standards in processed tea blank extract to compensate for matrix effects. This approach has been shown to significantly improve quantification accuracy, with recovery rates improving from 27.1-128.3% with solvent-based calibration to 85.3-110.5% with matrix-matched calibration [6].

  • Sample Dilution: When sensitivity permits, dilute final extracts to reduce matrix component concentrations. Research demonstrates that a 10-fold dilution of tea extract can maintain acceptable recovery while substantially reducing matrix effects [2].

  • Internal Standardization: Use stable isotope-labeled this compound as an internal standard if available. Alternatively, select a structurally analogous compound with similar chemical properties and retention behavior to correct for both sample preparation and instrumental variability.

Table 1: Comparison of GC-MS Ionization Techniques for Pesticide Analysis in Tea

Parameter EI Mode APCI Mode
Ionization Mechanism High-energy electron impact (70 eV) Charge/proton transfer at atmospheric pressure
Typical Ions Extensive fragmentation Molecular ion (M+·) and/or [M+H]+
Sensitivity Moderate Higher for most compounds
Matrix Effects Signal enhancement Signal suppression and enhancement
Library Search Compatible with commercial libraries Limited library availability
Applicability Broad range of pesticides Wider range of compounds

Quantification and Method Validation

Analytical Performance Characteristics

Comprehensive method validation is essential to establish the reliability of the analytical procedure for this compound determination in tea:

  • Linearity and Calibration: Establish calibration curves using at least five concentration levels. For this compound in tea, linear ranges typically span from the LOQ to 100-200 μg/kg, with correlation coefficients (r²) ≥ 0.990. Matrix-matched calibration is strongly recommended to address significant matrix effects observed in tea [6].

  • Accuracy and Precision: Evaluate method accuracy through recovery studies at multiple fortification levels (e.g., 10, 20, and 100 μg/kg). Acceptable recovery rates should fall within 70-120% with relative standard deviations (RSD) ≤ 20% for intra-day and inter-day precision [1]. In related pesticide methods, recoveries of 70.7-113.0% for green tea and 72.0-99.1% for black tea have been achieved [1].

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound in complex matrices, LOQs of 0.003 mg/kg are required to meet regulatory standards for infant foods [3].

Table 2: Method Validation Parameters for Pesticide Analysis in Tea Matrices

Validation Parameter Performance Criteria Typical Values in Literature
Linearity (r²) ≥ 0.990 0.991 - 0.999

| Recovery (%) | 70 - 120 | 70.7 - 113.0 (green tea) 72.0 - 99.1 (black tea) | | Repeatability (RSD%) | ≤ 20 | 1.2 - 14.8 | | Within-Lab Reproducibility (RSD%) | ≤ 20 | 2.5 - 14.0 | | LOD (μg/kg) | Based on S/N ≥ 3 | 0.01 - 3.14 | | LOQ (μg/kg) | Based on S/N ≥ 10 | 0.04 - 8.69 |

Quality Assurance Measures

Implement robust quality assurance protocols to ensure data reliability:

  • Procedural Blanks: Include method blanks with each batch of samples to monitor for contamination during the analytical process.

  • Quality Control Samples: Analyze fortified quality control samples (at low, medium, and high concentrations) with each batch to verify method performance. The acceptable recovery range for these QC samples should be within 70-120%.

  • System Suitability: Before each analytical sequence, inject a standard at the LOQ concentration to verify chromatographic performance and instrument sensitivity meets predefined criteria.

Alternative Analytical Approaches

LC-MS/MS Methodology

While this protocol focuses on GC-MS analysis, LC-MS/MS represents a powerful alternative technique for this compound determination:

  • Sample Extraction: Follow similar extraction procedures as outlined for GC-MS analysis, with hydration, acetonitrile extraction, and salt partitioning.

  • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) with mobile phases consisting of 10 mM ammonium acetate in water (pH 5.0) and 10 mM ammonium acetate in methanol. Implement a gradient elution from 10% to 99% organic phase over 12.25 minutes [5].

  • MS Detection: Operate in electrospray negative mode (ESI-) with multiple reaction monitoring (MRM). Optimize MS parameters for maximum sensitivity: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/hr [5].

GC-APCI-MS/MS Advantages

GC-APCI-MS/MS offers distinct advantages for pesticide analysis in complex matrices like tea:

  • Reduced Fragmentation: APCI generates more molecular ions and protonated molecules compared to the extensive fragmentation observed in EI, potentially improving sensitivity for this compound [2].

  • Different Matrix Effects: While EI typically causes matrix-induced signal enhancement, APCI can cause both suppression and enhancement effects, but these are often more manageable through sample dilution [2].

  • Broader Compound Coverage: APCI is applicable to a wider range of compound classes compared to traditional CI techniques, making it suitable for multi-residue methods that include this compound [2].

Troubleshooting and Technical Notes

  • Poor Recovery Rates: If recovering this compound is unsatisfactory, verify the hydrolysis efficiency for total this compound determination. Ensure proper pH control during extraction and consider adjusting the solvent composition.

  • Matrix Effects: If significant matrix effects persist despite matrix-matched calibration, implement additional cleanup steps or increase sample dilution factors. The use of a more selective carbon-based SPE cartridge may further reduce co-extractives [1] [5].

  • Chromatographic Issues: Peak tailing or poor resolution may indicate active sites in the GC system or column degradation. Regular maintenance of the GC inlet (liner and seal replacements) and column trimming are recommended, particularly when analyzing complex tea extracts.

  • Sensitivity Challenges: If method sensitivity is inadequate for regulatory requirements, consider increasing the sample size or reducing the final extract volume. Alternatively, implement a large-volume injection technique or more selective detection parameters.

References

Comprehensive Application Notes and Protocols for Haloxyfop-P-Methyl Immunotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Haloxyfop-P-methyl (HFM) is a selective, post-emergence aryloxyphenoxypropionate herbicide that inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis in target plants. With the chemical name methyl (2R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate and molecular weight of 375.7 g/mol, HFM is characterized by relatively low water solubility (7.9 mg/L at 20°C) and high octanol-water partition coefficient (Log P = 4.0), indicating potential for bioaccumulation [1]. While traditionally considered safe for non-target organisms, emerging evidence demonstrates that HFM poses significant immunotoxic risks to aquatic species and pollinators at environmental concentrations [2] [3] [4].

The immunotoxicity assessment of HFM requires a multifaceted approach that evaluates both innate immune function and adaptive immune responses across different biological models. The mechanism of immunotoxicity involves complex pathways including induction of oxidative stress, disruption of glucose metabolism, and interference with immune cell signaling [2] [5]. This document provides standardized protocols for comprehensive immunotoxicity evaluation of HFM, incorporating biochemical, molecular, and cellular approaches to ensure reliable and reproducible assessment of immune function alterations.

In Vivo Models and Experimental Design

Model Organisms

Immunotoxicity assessment of HFM should utilize appropriate aquatic and terrestrial models representing different trophic levels:

  • Aquatic models: Zebrafish (Danio rerio) and crustaceans (Chiromantes dehaani)
  • Terrestrial models: Honey bees (Apis mellifera) and plant models (Allium cepa)
Exposure Regimen

Standardized exposure protocols should be implemented based on the model organism:

Table 1: Recommended Exposure Regimens for Different Model Organisms

Organism Concentration Range Exposure Duration Critical Endpoints
Zebrafish 0.1-2.0 mg/L 24-96 h (acute); 21-30 d (chronic) Neutrophil/macrophage counts, T-cell maturation, apoptosis markers
C. dehaani 0.15-1.2 mg/L 21 d Immune enzyme activities (ACP, AKP, LZM), antioxidant parameters
Honey bees 0.2-0.95 mg/mL 96 h (acute); 20 d (chronic) Survival, hypopharyngeal gland development, hemocyte count
A. cepa 1.19-4.76 mg/L 24-96 h Mitotic index, chromosomal aberrations, DNA damage

For zebrafish studies, embryos should be exposed during critical developmental stages (4-120 h post-fertilization) to assess developmental immunotoxicity [3]. For crustaceans like C. dehaani, adult organisms should be exposed via water in static-renewal systems with continuous aeration [2] [5]. Honey bee studies should include both acute (96 h) and chronic (20 d) exposures through contaminated sugar syrup to simulate field exposure scenarios [4].

Sample Collection and Preparation
  • Hemolymph collection: For crustaceans and insects, collect hemolymph from the arthropod joint or pericardial sinus using sterile capillary tubes
  • Tissue sampling: Dissect immune-relevant tissues (head kidney in zebrafish, hepatopancreas in crustaceans) under sterile conditions
  • Cell isolation: Isulate hemocytes or immune cells by centrifugation (800 × g, 10 min, 4°C) and resuspend in appropriate buffer for functional assays

Assessment of Cellular Immune Parameters

Hemocyte Count and Viability

Purpose: To quantify changes in total and differential hemocyte counts following HFM exposure.

Materials:

  • Anticoagulant solution (0.114 M trisodium citrate, 0.1 M glucose, 0.015 M citric acid, pH 7.4)
  • Trypan blue solution (0.4%)
  • Hemocytometer
  • Phase-contrast microscope

Procedure:

  • Collect hemolymph (50 μL per organism) and mix immediately with 150 μL anticoagulant solution
  • Dilute 10 μL of hemolymph-anticoagulant mixture with 10 μL trypan blue solution
  • Load onto hemocytometer and count total hemocytes in quadruplicate
  • Calculate viability as percentage of unstained (viable) cells
  • For differential counts, prepare cytospin slides and stain with Giemsa; classify hemocytes into granulocytes, hyalinocytes, and semigranulocytes

Data Analysis: Express results as cells/mL and percentage distribution. Significant reduction in total hemocyte count and granulocyte percentage indicates HFM-induced immunotoxicity [4].

Phagocytic Activity Assay

Purpose: To evaluate the effect of HFM on the phagocytic capacity of immune cells.

Materials:

  • Fluorescent latex beads (1-2 μm diameter)
  • PBS (pH 7.4)
  • Flow cytometer or fluorescence microscope
  • Fixative (4% paraformaldehyde)

Procedure:

  • Incubate hemocyte suspension (1×10⁶ cells/mL) with fluorescent beads at 100:1 bead-to-cell ratio
  • Incubate at 25°C for 60 min with gentle shaking
  • Stop phagocytosis by placing tubes on ice
  • Wash cells twice with PBS to remove non-phagocytosed beads
  • Fix cells with 4% paraformaldehyde for 10 min
  • Analyze by flow cytometry or fluorescence microscopy
  • Calculate phagocytic percentage and phagocytic index

Data Analysis: Significant reduction in phagocytic activity indicates impaired cellular immune function [2] [3].

Assessment of Humoral Immune Parameters

Immune Enzyme Activity Assays

Purpose: To measure the activity of key immune-related enzymes affected by HFM exposure.

Table 2: Protocols for Immune Enzyme Activity Assays

Enzyme Sample Preparation Assay Principle Key Parameters
Acid Phosphatase (ACP) Homogenize tissue in 0.1 M acetate buffer (pH 5.0), centrifuge 10,000 × g, 15 min Hydrolysis of p-nitrophenyl phosphate to p-nitrophenol Incubate 30 min at 37°C, measure 405 nm
Alkaline Phosphatase (AKP) Homogenize in 0.1 M carbonate-bicarbonate buffer (pH 10.0), centrifuge as above Same as ACP but at alkaline pH Incubate 30 min at 37°C, measure 405 nm
Lysozyme (LZM) Collect hemolymph plasma by centrifugation 800 × g, 10 min Lysis of Micrococcus luteus suspension Monitor decrease at 450 nm for 5 min
Phenoloxidase (PO) Activate with trypsin (0.1 mg/mL) for 30 min Conversion of L-dopa to dopachrome Measure 490 nm immediately after adding substrate

Data Analysis: Express enzyme activity as U/mg protein. HFM typically shows biphasic response - low concentrations or short-term exposure may upregulate activities, while high concentrations or long-term exposure cause significant suppression [2] [5].

Immune-Related Gene Expression

Purpose: To evaluate the effect of HFM on expression of genes involved in immune function.

Materials:

  • RNA extraction kit
  • cDNA synthesis kit
  • Quantitative PCR system
  • Gene-specific primers

Procedure:

  • Extract total RNA from immune tissues (head kidney, hemocytes) using TRIzol reagent
  • Determine RNA quality and quantity by spectrophotometry
  • Synthesize cDNA using reverse transcriptase
  • Perform qPCR with immune-related gene primers:
    • Pro-inflammatory cytokines: TNF-α, IL-8, IFN-γ
    • Apoptosis-related genes: Bax, Bcl-2, P53
    • JAK/STAT pathway genes: JAK, STAT
  • Normalize expression to housekeeping genes (β-actin, GAPDH)
  • Calculate fold changes using the 2^(-ΔΔCt) method

Data Analysis: HFM typically upregulates pro-inflammatory cytokines and pro-apoptotic genes, indicating inflammatory response and immune cell apoptosis [3].

Oxidative Stress and Metabolic Parameters

Reactive Oxygen Species (ROS) Measurement

Purpose: To quantify HFM-induced oxidative stress in immune cells.

Materials:

  • DCFH-DA probe (2',7'-dichlorodihydrofluorescein diacetate)
  • PBS buffer (pH 7.4)
  • Fluorescence microplate reader
  • Cell suspension (1×10⁶ cells/mL)

Procedure:

  • Incubate cell suspension with 10 μM DCFH-DA for 30 min at 25°C in the dark
  • Wash cells twice with PBS to remove excess probe
  • Distribute into 96-well black plates
  • Measure fluorescence intensity (excitation 485 nm, emission 535 nm) at time intervals (0, 30, 60, 120 min)
  • Calculate ROS production relative to control

Data Analysis: Significant increase in ROS indicates HFM-induced oxidative stress in immune cells [3].

Antioxidant Enzyme Activities

Purpose: To assess the effect of HFM on the antioxidant defense system.

Table 3: Protocols for Antioxidant Enzyme Assays

Enzyme Assay Principle Reaction Mixture Measurement
Superoxide Dismutase (SOD) Inhibition of NBT reduction by O₂⁻ generated from xanthine/xanthine oxidase 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, 13 mM methionine, 75 μM NBT, 2 μM riboflavin Measure 560 nm after illumination
Catalase (CAT) Decomposition of H₂O₂ 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂ Monitor decrease at 240 nm for 3 min
Glutathione Peroxidase (GPx) Oxidation of NADPH in coupled reaction with glutathione reductase 50 mM phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM NaN₃, 0.2 mM NADPH, 1 U/mL GR, 1 mM GSH, 0.25 mM H₂O₂ Monitor decrease at 340 nm for 3 min
Glutathione S-Transferase (GST) Conjugation of GSH with CDNB 100 mM phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB Measure 340 nm for 3 min

Data Analysis: HFM typically induces antioxidant enzymes at low concentrations but depletes them at high concentrations, indicating adaptive response followed by oxidative damage [2] [5] [3].

Nrf2/ARE Pathway Activation

Purpose: To evaluate HFM-induced activation of the Nrf2/ARE antioxidant response pathway.

Procedure:

  • Measure protein expression of Nrf2 and its regulators (ERK, JNK, PKC) by Western blot
  • Analyze antioxidant response element (ARE)-binding activity by EMSA
  • Measure mRNA expression of Nrf2-dependent genes (G6PDH, TrxR, TPx)

Data Analysis: HFM typically activates the Nrf2/ARE pathway through upregulation of ERK, JNK, PKC, and Nrf2, indicating compensatory antioxidant response [2] [5].

Data Interpretation and Risk Assessment

Statistical Analysis
  • Perform all experiments with at least three independent replicates
  • Use one-way ANOVA followed by post-hoc tests for multiple comparisons
  • Consider p < 0.05 as statistically significant
  • Employ principal component analysis for integrating multiple immune parameters
Risk Assessment Framework

Immunotoxicity classification should be based on the weight of evidence from:

  • Dose-response relationship: Consistent changes across multiple concentrations
  • Time-dependent effects: Progression or adaptation over exposure duration
  • Multiple endpoint concordance: Agreement between cellular, humoral, and molecular markers
  • Biological relevance: Magnitude of changes relative to normal physiological range

The following workflow diagram illustrates the key signaling pathways involved in HFM immunotoxicity and the corresponding assessment methods:

G cluster_primary Primary Mechanisms cluster_signaling Signaling Pathways cluster_effects Immunotoxic Effects HFM This compound-P-methyl Exposure OxStress Oxidative Stress (ROS Generation) HFM->OxStress MetabDisrupt Metabolic Disruption (G6PDH, Hexokinase) HFM->MetabDisrupt ACCaseInhibit ACCase Inhibition HFM->ACCaseInhibit Nrf2Path Nrf2/ARE Pathway Activation OxStress->Nrf2Path Activation Apoptosis Apoptosis Signaling (Bax/Bcl-2, P53) OxStress->Apoptosis Induction MetabDisrupt->Nrf2Path G6PDH Upregulation CellImmune Cellular Immunity Suppression MetabDisrupt->CellImmune Energy Deficiency ACCaseInhibit->Apoptosis Lipid Metabolism Disruption Nrf2Path->CellImmune Antioxidant Compensation JakStat JAK/STAT Pathway Inflammation Chronic Inflammation (Cytokine Dysregulation) JakStat->Inflammation Cytokine Production Apoptosis->CellImmune Immune Cell Depletion HumoralImmune Humoral Immunity Dysregulation CellImmune->HumoralImmune Inflammation->HumoralImmune

Figure 1: Key Signaling Pathways in this compound-P-Methyl Immunotoxicity

Experimental Workflow

The following workflow diagram provides a comprehensive overview of the immunotoxicity assessment methodology:

G cluster_exposure Exposure Phase cluster_cellular Cellular Immunity Assessment cluster_humoral Humoral Immunity Assessment cluster_oxidative Oxidative Stress Assessment Start Study Design ModelSelect Model Selection (Zebrafish, Crustaceans, Bees) Start->ModelSelect ExposureReg Exposure Regimen (Concentration, Duration) ModelSelect->ExposureReg SampleColl Sample Collection (Hemolymph, Tissues, Cells) ExposureReg->SampleColl HemoCount Hemocyte Count & Viability SampleColl->HemoCount EnzymeAct Immune Enzyme Activity (ACP, AKP, LZM) SampleColl->EnzymeAct ROS ROS Measurement (DCFH-DA) SampleColl->ROS Phagocytosis Phagocytic Activity Assay HemoCount->Phagocytosis ApoptosisAssay Apoptosis Detection (TUNEL, Caspase) Phagocytosis->ApoptosisAssay Integration Data Integration & Risk Assessment ApoptosisAssay->Integration GeneExpr Gene Expression (qPCR Array) EnzymeAct->GeneExpr CytokineMeas Cytokine Measurement (ELISA, Multiplex) GeneExpr->CytokineMeas CytokineMeas->Integration Antioxidant Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant Nrf2Path Nrf2/ARE Pathway Analysis Antioxidant->Nrf2Path Nrf2Path->Integration

Figure 2: Experimental Workflow for Immunotoxicity Assessment

Conclusion

These application notes provide comprehensive methodologies for assessing the immunotoxicity of this compound-P-methyl across multiple biological models. The integrated approach combining cellular immunity assays, humoral immunity evaluation, and oxidative stress measurements offers a robust framework for detecting immunotoxic effects at environmentally relevant concentrations. The protocols have been validated in multiple species and demonstrate consistent immunotoxic effects of HFM, including suppression of immune cell function, dysregulation of immune enzymes, and induction of inflammatory responses. Researchers should implement these standardized protocols to ensure reproducible assessment of HFM immunotoxicity and facilitate cross-study comparisons in ecological risk assessment.

References

Haloxyfop Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Haloxyfop is a selective phenoxy herbicide used for post-emergence control of grass weeds. Its trace-level determination in food, environmental, and biological samples requires efficient extraction and clean-up to remove interfering matrix components. DSPE is a common and effective clean-up approach in such analyses [1].

Summary of Analytical Performance

The table below summarizes key performance metrics from relevant methodologies that utilize DSPE clean-up for the analysis of this compound and related pesticides.

Table 1: Performance Data of Analytical Methods Using DSPE Clean-up

Method Description Target Analytes Matrix Limit of Detection (LOD) Recovery (%) Reference Technique
DSPE (C18) + Alkaline Hydrolysis Total this compound (acid, esters, salts, conjugates) Infant Formula 0.0003 mg/kg (Level) 92.2 - 114 LC-MS/MS [1]
DSPE (MIL-88A) + DES-DLLME This compound-R-methyl, Diazinon, Hexaconazole, etc. Fruit Juices 70 - 89 ng/L 51 - 63 GC-MS [2]

Detailed Experimental Protocols

Protocol 1: Determination of Total this compound in Infant Formula by LC-MS/MS

This method is designed to quantify the sum of this compound, its esters, salts, and conjugates, expressed as the parent acid [1].

1. Principles: The method involves alkaline hydrolysis to convert all forms of this compound into the parent acid, followed by solvent extraction, DSPE clean-up, and analysis by LC-MS/MS.

2. Reagents & Materials:

  • Standards: this compound and this compound-methyl (as a model for bound forms).
  • Solvents: Methanol, Acetonitrile (HPLC grade).
  • Chemicals: Sodium Hydroxide (NaOH), Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
  • DSPE Sorbents: MgSO₄ (150 mg) and C18 (50 mg) per sample.
  • Consumables: Centrifuge tubes, syringes, and 0.22 µm membrane filters.

3. Procedure:

  • a. Alkaline Hydrolysis: Add a methanolic sodium hydroxide solution to the sample powder. Thoroughly mix and allow hydrolysis to proceed.
  • b. Extraction: Add acetonitrile to the hydrolyzed sample, followed by a mixture of MgSO₄ and NaCl (4:1, w/w). Shake vigorously to induce phase separation. The target analyte partitions into the upper organic layer.
  • c. DSPE Clean-up: Transfer a 1 mL aliquot of the acetonitrile extract into a tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent. Vortex to disperse the sorbent, then centrifuge to separate.
  • d. Analysis: Filter the cleaned supernatant and analyze by LC-MS/MS.

4. Critical Notes:

  • The hydrolysis step is crucial for converting this compound esters to the acid form for total this compound determination.
  • MgSO₄ removes residual water, and C18 sorbent removes non-polar interfering compounds.
Protocol 2: DSPE with MOF Sorbent Combined with DLLME for Pesticides in Fruit Juices

This method uses a metal-organic framework (MIL-88A) as a DSPE sorbent for initial extraction and clean-up, followed by a green, deep eutectic solvent (DES)-based DLLME for further preconcentration [2].

1. Principles: The large surface area of the MIL-88A sorbent efficiently adsorbs pesticides from the sample. After elution, the analytes are further concentrated into a few microliters of a DES.

2. Reagents & Materials:

  • Sorbent: MIL-88A (Fe-based MOF), synthesized from FeCl₃·6H₂O and fumaric acid [2].
  • DES: Prepared from Choline Chloride and Ethylene Glycol at a 1:2 molar ratio.
  • Solvents: Methanol, Acetonitrile.

3. Procedure:

  • a. DSPE: Adjust the pH of the fruit juice sample. Add a small amount of MIL-88A sorbent and vortex to disperse, maximizing contact with the analytes. Centrifuge and discard the supernatant.
  • b. Elution: Elute the adsorbed pesticides from the sorbent with a small volume of methanol.
  • c. DLLME: Use the methanolic eluate as the "dispersive solvent" in a DLLME step. Mix it with the DES (as the "extraction solvent") and rapidly inject into an aqueous solution. A cloudy mixture forms, and the pesticides are extracted into the fine DES droplets. Centrifuge to sediment the DES phase.
  • d. Analysis: Analyze the sedimented DES phase by GC-MS.

4. Critical Notes:

  • The combination of DSPE and DLLME provides high enrichment factors (255–315), enabling high sensitivity [2].
  • Using DESs offers a greener alternative to traditional toxic halogenated solvents in DLLME.

Workflow Visualization

The following diagram illustrates the key decision points and steps in the sample preparation process, integrating the protocols described above.

haloxyfop_workflow cluster_dspedllme DSPE with MOF Sorbent Start Sample Matrix Hydrolysis Alkaline Hydrolysis Required? Start->Hydrolysis YesHydro Yes Hydrolysis->YesHydro Infant Formula NoHydro No Hydrolysis->NoHydro Fruit/Vegetable Protocol1 Protocol 1: Total this compound (LC-MS/MS) YesHydro->Protocol1 Protocol2 Protocol 2: This compound-R-methyl (GC-MS) NoHydro->Protocol2 DSPE DSPE Clean-up Protocol1->DSPE SubWorkflow DSPE + Microextraction Protocol2->SubWorkflow DSPE_MOF DSPE with MIL-88A Analysis Instrumental Analysis DSPE->Analysis Elution Elution with Methanol DSPE_MOF->Elution DLLME DES-based DLLME Elution->DLLME DLLME->Analysis

Diagram 1: A workflow for sample preparation in this compound analysis, showing the two main protocol pathways.

Key Considerations for Method Selection

  • Analyte Form: The choice of method depends on the required residue definition. For "total this compound," which includes esters and conjugates, an alkaline hydrolysis step is mandatory, as in Protocol 1 [1]. For the specific determination of "this compound-R-methyl," Protocol 2 is more appropriate.
  • Matrix Complexity: DSPE is highly effective for removing co-extracted matrix interferences from complex samples like infant formula [1] and fruit juices [2]. The choice of DSPE sorbent (e.g., C18 for non-polar interferences vs. specialized MOFs for higher capacity) can be optimized for the specific matrix.
  • Detection Sensitivity: Combining DSPE with a microextraction technique like DLLME significantly enhances the enrichment factor, allowing for detection at very low nanogram-per-liter levels, which is often necessary for regulatory compliance [2].

References

haloxyfop maximum residue level MRL determination

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context of Haloxyfop-P MRLs

This compound-P is a herbicide whose approval in the EU was not renewed, leading to a widespread reduction of its MRLs to the default Limit of Quantification (LOQ) for most commodities [1] [2]. However, specific MRLs are maintained for a few crops due to import tolerances or international Codex standards (CXLs) [3] [2].

The table below summarizes the key MRL changes as of 2024 in the EU, which serves as a stringent regulatory benchmark.

Commodity Category Specific Commodities MRL (mg/kg) Legal Basis / Note
Commodities with Specific MRLs Soya beans, Onions, Sunflower seeds Specific MRLs maintained Based on import tolerances or Codex MRLs (CXLs) [3] [2]
Linseeds, Rapeseeds/Canola seeds Specific MRLs maintained Based on approved import tolerance requests [2]
Default MRLs (Reduced to LOQ) Most plant and animal commodities (e.g., carrots, leeks, beans, animal offals) 0.01 mg/kg Applies from 19 August 2024 [1] [2]
Commodities high in essential oils (e.g., some spices, coffee, tea) 0.05 mg/kg Applies from 19 August 2024 [1]
Special Case: Milk Milk from all animal species 0.002 mg/kg New, stricter LOQ due to high contribution to consumer exposure [1] [2]

The following diagram illustrates the logical process behind the setting and review of this compound-P MRLs.

Start Non-renewal of This compound-P EU Approval A General MRL Reduction to Default LOQ (0.01 mg/kg) Start->A B Assessment of Consumer Safety for Specific MRLs A->B C Identification of Critical Matrices (e.g., Milk) B->C E Maintenance of Specific MRLs for: - Soya beans - Onions - Sunflower seeds - Linseeds - Rapeseeds/Canola seeds B->E D Lowering of LOQ for Milk to 0.002 mg/kg C->D F New MRL Regime in Force (From 19 August 2024) D->F E->F

Analytical Protocol for this compound in Milk and Infant Formula

The new, very low MRL for milk (0.002 mg/kg) demands a highly sensitive and specific analytical method. The residue definition for compliance enforcement is the sum of this compound, its esters, salts, and conjugates, expressed as this compound [1] [4]. A robust protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below.

1. Principle The method involves releasing this compound from its bound forms (esters, conjugates) via alkaline hydrolysis. The parent acid is then extracted, cleaned up, and quantified using LC-MS/MS [4].

2. Reagents and Materials

  • Solvents: Methanol, acetonitrile (HPLC grade).
  • Hydrolysis Solution: Sodium hydroxide (NaOH) in methanol.
  • Salts for Partitioning: Mixture of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) at a 4:1 (w/w) ratio.
  • dSPE Clean-up Sorbents: 150 mg MgSO₄ and 50 mg C18 (octadecyl) sorbent per 1 mL extract.
  • Standard Solutions: this compound (parent acid) and this compound-methyl (as a model compound for bound forms).

3. Equipment

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Analytical balance.
  • Centrifuge.
  • Vortex mixer.

4. Procedure The workflow for the determination of total this compound is a multi-step process, visualized below.

Start Sample Preparation (Homogenization) A Alkaline Hydrolysis (with methanolic NaOH) Start->A B Solvent Extraction (with acetonitrile) A->B C Liquid-Liquid Partitioning (using MgSO₄ & NaCl) B->C D dSPE Clean-up (with MgSO₄ & C18 sorbent) C->D E Analysis via LC-MS/MS D->E F Quantification of Total this compound E->F

  • Alkaline Hydrolysis: Weigh a homogenized sample (e.g., 2 g of infant formula powder or liquid milk) into a centrifuge tube. Add methanolic NaOH, vortex-mix thoroughly, and allow hydrolysis to proceed [4].
  • Extraction: Add acetonitrile to the hydrolyzed sample and shake vigorously [4].
  • Liquid-Liquid Partitioning: Add the MgSO₄/NaCl mixture to the tube. Immediate shaking and subsequent centrifugation will induce phase separation, forcing the analyte into the upper organic layer [4].
  • dSPE Clean-up: Transfer an aliquot (e.g., 1 mL) of the extract to a tube containing the dSPE sorbents (MgSO₄ and C18). Vortex and centrifuge to remove residual water and co-extracted non-polar impurities [4].
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column with a mobile phase gradient of water and methanol (or acetonitrile), both modified with ammonium formate or acetic acid to enhance ionization [4].
    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for high specificity. Monitor the transition of the this compound deprotonated molecular ion [M-H]⁻ to its characteristic product ion for quantification [4].

5. Method Validation This method was successfully validated in an inter-laboratory study. Key performance characteristics included [4]:

  • Accuracy (Mean Recovery): 92.2% to 114% across infant formula and related ingredients.
  • Precision (RSD): Repeatability, within-lab reproducibility, and inter-lab reproducibility relative standard deviations (RSDs) were all ≤14%.
  • The method reliably identified and quantified total this compound at the target level of 0.003 mg/kg in infant formula.

Key Considerations for Researchers

  • Matrix Complexity: The described method has been validated for challenging matrices, including high-carbohydrate, high-protein, and high-fat ingredients. However, performance should be verified for new matrix types [4].
  • Ongoing Data Gaps: EFSA notes that while EURLs indicate lower LOQs are achievable, the independent laboratory validation (ILV) for the enforcement method and a hydrolysis study for certain oilseeds were identified as unresolved data gaps in the EU assessment [5].
  • Global Regulatory Divergence: Regulations are dynamic. Great Britain has also discontinued approval, with new default MRLs effective December 19, 2025 [6]. New Zealand has also proposed new MRLs for this compound in animal products [7]. It is critical to check the specific regulations of the target market.

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on a particular methodological step or regulatory jurisdiction, please feel free to ask.

References

Introduction to Haloxyfop and ACCase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Acetyl-CoA carboxylase (ACCase) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the first committed step in fatty acid biosynthesis, making ACCase a crucial metabolic enzyme and a valuable target for herbicides and potential therapeutics [1] [2]. Haloxyfop is a representative aryloxyphenoxypropionate (FOP) herbicide that potently and selectively inhibits the carboxyltransferase (CT) domain of homomeric ACCase in plants [3] [4]. Its mechanism involves binding to the CT domain's active site, disrupting fatty acid synthesis and ultimately leading to plant death [1] [5]. These application notes detail the protocols for assessing this compound's inhibitory effect on ACCase.

Mechanism of Action and Structural Basis

This compound acts as a reversible, non-competitive inhibitor of the ACCase CT domain [6]. Crystallographic studies of the yeast ACCase CT domain in complex with this compound reveal that the inhibitor binds at the dimer interface, inducing significant conformational changes in several residues to create a conserved hydrophobic pocket [1]. Key residues like L1705 and V1967 (yeast numbering) are critical for forming this binding pocket; mutations at these positions can confer herbicide resistance [1] [7]. The binding of this compound physically blocks the enzyme's active site, preventing the carboxylation of acetyl-CoA and halting fatty acid biosynthesis [1].

The following diagram illustrates the conceptual workflow for investigating this compound inhibition, from enzyme preparation to data analysis:

G Start Start ACCase Inhibition Assay E1 Enzyme Source Preparation (Plant, Recombinant, etc.) Start->E1 E2 Perform Activity Assay (with this compound titration) E1->E2 E3 Measure Product Formation (Radioassay or other method) E2->E3 E4 Data Analysis (Calculate IC₅₀ and Ki) E3->E4 E5 Structural Analysis (X-ray crystallography, Modeling) E4->E5 End Interpret Results and Conclude E5->End

Key Experimental Findings and Quantitative Data

The table below summarizes quantitative data from various this compound inhibition assays, providing a reference for expected potency across different biological systems.

Enzyme Source Assay Type Inhibition EC₅₀ / I₅₀ Key Experimental Conditions Reference
Maize (Zea mays L.) ACCase activity Nanomolar concentrations In vitro enzyme activity assay [3]
Yeast CT Domain Crystallography & Kinetics Required 1 mM for crystal soaking Soaking free enzyme crystals for 1 hour [1]
Wheat ACCase Extract (Wildtype) In vitro ACCase activity 0.968 µM (I₅₀ for this compound) Quizalofop-resistant wheat study, 75 µM malonyl-CoA [6]
Trypanosoma brucei lysate ACCase activity 67 µM (EC₅₀) 30 min pre-incubation, 5 mM [¹⁴C]NaHCO₃ [7]
Trypanosoma brucei parasites Cell growth (BF/ PF) 0.8 - 1.2 mM (EC₅₀) Growth monitored for up to 10 days [7]

Detailed Experimental Protocols

ACCase Inhibition Assay Using Radioisotopes

This protocol, adapted from studies on Trypanosoma brucei and plants, measures the conversion of [¹⁴C]NaHCO₃ into [¹⁴C]malonyl-CoA [7].

Reagents:

  • Assay Buffer
  • ATP (5 mM final concentration)
  • Acetyl-CoA (1 mM final concentration)
  • [¹⁴C]NaHCO₃ (5 mM, specific activity ~14.9 mCi/mmol)
  • This compound stock solution (e.g., 100 mM in DMSO)
  • ACCase enzyme source (e.g., purified protein or cell lysate)

Procedure:

  • Pre-incubation: On ice, incubate the ACCase enzyme source with this compound inhibitor (or DMSO vehicle control) for 30 minutes [7].
  • Reaction Initiation: Add the complete reaction mixture containing ATP, acetyl-CoA, and [¹⁴C]NaHCO₃ to a final volume of 100 µL.
  • Incubation: Conduct the reaction at 30°C for 30 minutes with constant mixing (e.g., 500 RPM) [7].
  • Reaction Termination: Stop the reaction by adding acid (e.g., perchloric or trichloroacetic acid).
  • Product Quantification:
    • Precipitate the [¹⁴C]malonyl-CoA product on filter paper (e.g., Whatman #1).
    • Air-dry the filters and quantify the acid-stable radioactivity by scintillation counting.

Data Analysis:

  • Calculate enzyme activity as nmol of malonyl-CoA formed per mg of protein per unit time.
  • Plot % residual activity versus log inhibitor concentration to determine the IC₅₀ value.
Whole-Plant Bioassay for Herbicide Efficacy

This protocol assesses the phenotypic effect of this compound on plant growth, correlating efficacy with ACCase inhibition [6] [5].

Materials:

  • Plant specimens (e.g., wheat, Allium cepa)
  • This compound-R-methyl formulation (commercial or pure)
  • Growth chambers or greenhouse

Procedure:

  • Plant Treatment: Apply this compound as a post-emergence spray at varying doses. Include untreated control plants.
  • Growth Monitoring: Grow plants under controlled conditions for a predetermined period (e.g., 21-28 days).
  • Endpoint Measurement:
    • Harvest shoots and measure fresh biomass.
    • Alternatively, measure root elongation in a model system like Allium cepa [5].
  • Dose-Response Analysis:
    • Fit biomass data (% of control) to a log-logistic model (e.g., 2- or 4-parameter) [6].
    • Calculate the GR₅₀ (herbicide dose causing 50% growth reduction).
Crystallography of this compound-ACCase Complex

This protocol outlines the procedure for determining the atomic structure of the ACCase-haloxyfop complex, providing mechanistic insights [1].

Procedure:

  • Protein Preparation: Express and purify the recombinant CT domain of ACCase (e.g., residues 1429–2233 from yeast ACC) in E. coli [1].
  • Crystallization:
    • Crystallize the free enzyme using the vapor diffusion method. A typical reservoir solution contains 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, and 8-10% PEG 8000 [1].
  • Ligand Soaking:
    • Soak pre-formed crystals of the free enzyme in a cryoprotectant solution containing 1-2 mM this compound for approximately 1 hour [1].
  • Data Collection and Analysis:
    • Flash-freeze soaked crystals and collect X-ray diffraction data at a synchrotron source.
    • Solve the structure by molecular replacement using the free enzyme structure as a model.
    • Observe clear electron density for the bound this compound molecule at the CT dimer interface [1].

Advanced Applications and Resistance Studies

  • Cross-Resistance Studies: this compound is a key tool for investigating target-site resistance. Specific mutations (e.g., I1781L, W1999C, A2004V in weeds) can reduce binding affinity. Interestingly, the A2004V mutation in wheat confers strong resistance to quizalofop but results in negative cross-resistance (increased sensitivity) to this compound [6].
  • Drug Discovery for Human Diseases: As ACCase is a validated target for obesity and diabetes, this compound serves as a lead compound. Structural data from herbicide-ACCase complexes facilitate the rational design of novel inhibitors against human ACC1 and ACC2 [1].
  • Selectivity and Safeners: this compound's selectivity in grasses over broadleaf crops is attributed to structural differences in the CT domain of homomeric vs. heteromeric ACCase. Safeners can be used in combination to selectively enhance herbicide detoxification in crops via cytochrome P450s and glutathione S-transferases without protecting weeds [2].

Critical Considerations and Troubleshooting

  • Enzyme Source: Sensitivity to this compound varies significantly between organisms. Gramineae plants are highly sensitive, while human and some protozoan enzymes are less so [7]. Always confirm the source and purity of the enzyme.
  • Inhibitor Handling: Prepare this compound stock solutions in high-quality DMSO. Account for solvent effects in controls (typically keeping DMSO ≤1% v/v).
  • Resistance Interpretation: When assessing resistance, correlate enzyme-level I₅₀ values with whole-plant GR₅₀ values. Note that in planta resistance factors are often higher due to additional mechanisms like reduced uptake or enhanced metabolism [6].
  • Crystallization Challenges: Soaking crystals with high concentrations of this compound (>1-2 mM) can damage crystal packing. Optimize soaking time and concentration to maintain diffraction quality [1].

Conclusion

This compound is a potent and well-characterized chemical tool for probing the structure and function of the ACCase enzyme. The protocols outlined here—spanning biochemical, whole-plant, and structural biological approaches—provide a comprehensive framework for researchers to investigate herbicide action, understand resistance mechanisms, and explore novel applications in therapeutic drug discovery.

References

Haloxyfop Resistance: Mechanisms and Species

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key resistant weed species and the confirmed molecular mechanisms behind their resistance to haloxyfop and related ACCase-inhibiting herbicides.

Weed Species Resistance Mechanism Molecular Basis/Associated Mutation Cross-Resistance Pattern
Poa annua (Annual bluegrass) Target-Site Resistance (TSR) Ile-2041-Thr substitution in the CT domain of the ACCase enzyme [1] [2]. Resistant to this compound, but remains susceptible to clethodim (a CHD herbicide) [1] [2].
Avena sterilis ssp. ludoviciana (Winter wild oat) Primarily Target-Site Resistance (TSR) Associated with known ACCase mutations (Ile-1781-Leu, Trp-2027-Cys, Ile-2041-Asn, Asp-2078-Gly) [3]. Multiple resistance observed to clodinafop-propargyl (APP) and sethoxydim (CHD) [3].

Experimental Protocols for Resistance Investigation

Here are detailed methodologies for key experiments you can conduct to characterize herbicide resistance.

Dose-Response Assay for Confirming Resistance

This protocol quantifies the resistance level in a suspected population [1] [2].

  • Plant Material: Collect seeds from the putative resistant (R) population and a known susceptible (S) population as a control.
  • Growth Conditions: Germinate seeds and grow plants in a controlled environment (e.g., greenhouse) with standardized soil, temperature, and light.
  • Herbicide Treatment: Apply this compound-P-methyl as a foliar spray at a series of doses (e.g., 0, 12.5, 25, 50, 100, 200, 400, 800 g a.e. ha⁻¹) when plants are at the 3-4 leaf stage. Include a non-treated control.
  • Data Collection:
    • Survival: Record the number of surviving plants 21 days after treatment (DAT).
    • Biomass: At 21 DAT, harvest the above-ground biomass of plants and measure the dry weight.
  • Data Analysis: Fit dose-response curves to calculate the LD₅₀ (herbicide dose causing 50% mortality) and GR₅₀ (dose causing 50% reduction in biomass). The Resistance Factor (RF) is calculated as LD₅₀(R) / LD₅₀(S) or GR₅₀(R) / GR₅₀(S) [1] [2].
Investigating Non-Target-Site Resistance (NTSR) with Metabolic Inhibitors

This experiment helps determine if enhanced herbicide metabolism contributes to resistance [1] [3].

  • Treatment Groups: For both R and S populations, include:
    • This compound alone (at a diagnostic dose).
    • Metabolic inhibitor (e.g., malathion for P450 enzymes) alone.
    • Metabolic inhibitor applied prior to this compound application.
  • Application: Typically, the metabolic inhibitor is sprayed 1-2 hours before the herbicide application.
  • Data Collection and Analysis: Assess plant survival and dry weight at 21 DAT. If the resistance is solely due to TSR, pre-treatment with the inhibitor will not sensitize the R population. A significant increase in mortality in the "inhibitor + this compound" group suggests the involvement of a P450-mediated NTSR mechanism [1].
Molecular Detection of Target-Site Mutations

This protocol identifies the specific amino acid substitution conferring TSR [1] [2].

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both R and S plants.
  • PCR Amplification: Design primers to amplify the region of the ACCase gene encompassing known mutation sites (e.g., codons 1781, 2041, 2078).
  • Sequencing and Analysis: Sanger sequence the purified PCR products. Align the DNA sequences from R and S plants with a reference sequence to identify single nucleotide polymorphisms (SNPs) that cause amino acid changes.

Management Strategies and FAQs

Q1: What are the primary mechanisms of this compound resistance? Resistance arises via two main mechanisms: Target-Site Resistance (TSR), where a genetic mutation in the ACCase enzyme prevents herbicide binding [1] [3], and Non-Target-Site Resistance (NTSR), where the plant enhances its ability to detoxify or sequester the herbicide before it reaches the target site [3].

Q2: A this compound-resistant population is still susceptible to clethodim. Why? This is due to the specific nature of TSR mutations. The Ile-2041-Thr mutation in Poa annua alters the enzyme's structure enough to prevent this compound (an APP herbicide) from binding effectively, but it does not impede the binding of clethodim (a CHD herbicide) [1] [2]. This is a key example of a lack of cross-resistance between herbicide subgroups.

Q3: What integrated strategies can manage resistant populations?

  • Rotate Herbicide Modes of Action (MoA): Use herbicides with different sites of action (e.g., ALS inhibitors, synthetic auxins) in sequence to reduce selection pressure [3].
  • Use Multi-Site Inhibitors: Incorporate herbicides with multiple target sites (e.g., PSII inhibitors) which have a lower risk of resistance.
  • Employ Cultural and Mechanical Controls: Implement crop rotation, competitive crop cultivars, and strategic tillage to suppress weed populations [1] [3].

Experimental Workflow and Management Strategy

The following diagrams visualize the experimental workflow for diagnosing resistance and the logical relationship for building a management strategy.

resistance_workflow start Suspected Resistant Population dose_response Dose-Response Assay start->dose_response conf_resist Confirm Resistance Level (RF) dose_response->conf_resist metabolic_test Metabolic Inhibitor Assay conf_resist->metabolic_test pcr ACCase Gene Sequencing conf_resist->pcr tsrcheck Mortality significantly reduced with inhibitor? metabolic_test->tsrcheck ntsr NTSR Likely (Enhanced Metabolism) tsrcheck->ntsr Yes tsrcheck->pcr No integrated Develop Integrated Management Plan ntsr->integrated tsr TSR Confirmed (Specific Mutation Found) pcr->tsr tsr->integrated

Diagram 1: Experimental Workflow for Diagnosing Herbicide Resistance. This flowchart outlines the key steps for confirming and characterizing resistance to this compound in a weed population.

management_strategy problem Confirmed this compound Resistance moa Rotate Herbicide Modes of Action problem->moa cultural Cultural Practices (Crop competition, tillage) problem->cultural multi_site Use Multi-Site Inhibitors problem->multi_site monitor Monitor & Test for Resistance Evolution problem->monitor outcome Sustainable Weed Management moa->outcome cultural->outcome multi_site->outcome monitor->outcome

Diagram 2: Integrated Management Strategy for Resistant Weeds. This diagram shows the core components of a sustainable management plan to address and prevent the spread of this compound-resistant weeds.

References

haloxyfop resistance Ile-2041 to Thr mutation

Author: Smolecule Technical Support Team. Date: February 2026

Ile-2041-Thr Mutation: Resistance Profile

The Ile-2041-Thr is a target-site mutation in the carboxyltransferase (CT) domain of the ACCase enzyme. The table below summarizes the resistance pattern conferred by this mutation, which will help you diagnose resistance issues.

Weed Species Resistance Level to Haloxyfop Cross-Resistance Pattern Key Experimental Findings

| Shortawn foxtail (Alopecurus aequalis) [1] | Moderate resistance | High Resistance: fenoxaprop, clodinafop Moderate Resistance: this compound Low/No Resistance: pinoxaden, clethodim, sethoxydim | Confirmed via whole-plant dose-response experiments using homozygous mutant (RR) and wild-type (SS) populations. | | Annual bluegrass (Poa annua) [2] [3] | High resistance (approx. 20-fold) | Susceptible: clethodim | No evidence of non-target site resistance (enhanced metabolism) based on malathion (P450 inhibitor) assay. |

Experimental Protocols for Detection & Characterization

Here are detailed methodologies for key experiments you can adapt for your troubleshooting guides.

dCAPS Marker Development for Mutation Detection

This method allows for rapid and cost-effective detection of the Ile-2041-Thr mutation without full gene sequencing [1].

  • Primer Design: Design primers that amplify a region containing the 2041 codon. Introduce a deliberate mismatch in the forward or reverse primer to create or destroy a restriction enzyme recognition site in the wild-type or mutant sequence.
  • PCR Amplification: Perform a standard PCR protocol using the designed primers.
  • Restriction Digestion: Digest the PCR products with the appropriate restriction enzyme.
  • Gel Electrophoresis: Visualize the digested fragments on an agarose gel. The different fragment sizes for resistant (mutant) and susceptible (wild-type) alleles will confirm the genotype.
Whole-Plant Dose-Response Assay

This is the standard method to confirm resistance and quantify its level [2] [3] [1].

  • Plant Material: Use seeds from suspected resistant (R) and known susceptible (S) populations.
  • Herbicide Application: Treat plants at the 3-4 leaf stage with a range of this compound doses, including the recommended label rate.
  • Data Collection: At 21 days after treatment (DAT), assess plant survival and shoot dry weight.
  • Data Analysis: Fit dose-response curves (e.g., log-logistic model) to calculate the herbicide rate required to kill 50% of plants (LD₅₀) or reduce biomass by 50% (GR₅₀). The resistance factor (RF) is calculated as LD₅₀(R) / LD₅₀(S).
Investigating Non-Target Site Resistance (Enhanced Metabolism)

This protocol helps determine if resistance is solely due to the target-site mutation or involves metabolic detoxification [2] [3].

  • P450 Inhibition: Pre-treat plants with the cytochrome P450 inhibitor malathion (e.g., 1000 g a.i. ha⁻¹) 1 hour before applying this compound.
  • Control Groups: Include groups treated with this compound alone and malathion alone.
  • Evaluation: Compare the survival and injury symptoms of plants treated with "this compound + malathion" versus "this compound alone". A lack of difference in sensitivity suggests that P450-mediated metabolism is not a contributing mechanism.

Experimental Workflow for Diagnosis

The following diagram outlines a logical pathway for diagnosing this compound resistance in a weed population.

G Start Suspected this compound Failure Bioassay Dose-Response Bioassay Start->Bioassay ResConfirmed Resistance Confirmed? Bioassay->ResConfirmed MolecularTest Molecular Analysis (ACCase Gene Sequencing dCAPS Marker) ResConfirmed->MolecularTest Yes End Implement Integrated Weed Management ResConfirmed->End No MutationFound Ile-2041-Thr Mutation Detected? MolecularTest->MutationFound TSR Target-Site Resistance (TSR) Diagnosed MutationFound->TSR Yes NTSRInvestigation Investigate Non-Target Site Resistance (NTSR) (e.g., Malathion Assay) MutationFound->NTSRInvestigation No TSR->End NTSRConfirmed NTSR Confirmed NTSRInvestigation->NTSRConfirmed NTSRConfirmed->End

Frequently Asked Questions (FAQs)

Q1: We confirmed the Ile-2041-Thr mutation in our samples. Should we expect resistance to other ACCase-inhibiting herbicides? Yes, but the resistance level varies. This mutation typically confers high resistance to APPs like fenoxaprop and clodinafop, moderate resistance to this compound, and little to no resistance to CHDs like clethodim and sethoxydim [1]. It is crucial to perform a full cross-resistance profile for your specific population.

Q2: Our bioassay shows resistance, but we cannot find any known target-site mutations. What should we investigate next? This is a strong indication of non-target site resistance (NTSR). The next step is to investigate enhanced metabolism. Use a cytochrome P450 inhibitor (like malathion) assay [2] [3]. Furthermore, consider that in some species like Digitaria insularis, genome-wide studies have associated resistance with detoxification genes (e.g., UDP-glucosyltransferases) and vacuolar sequestration pathways [4].

Q3: Does the Ile-2041-Thr mutation impose a fitness cost on resistant plants? Available evidence suggests that fitness costs associated with ACCase mutations can be minimal or nonexistent. For example, a study on the related Asn-2041-Ile mutation in winter wild oat found no difference in seed germination under various environmental stresses (temperature, salinity, pH, burial depth) compared to susceptible plants [5]. This lack of a fitness penalty means resistant populations can persist and proliferate even without herbicide selection pressure.

References

haloxyfop cross-resistance patterns ACCase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mutation-Based Cross-Resistance Patterns

ACCase Mutation Resistance to Haloxyfop Cross-Resistance Patterns Reported Weeds / Context
Asp-2078-Gly Confirmed Confers resistance to all tested APP, CHD, and PPZ (pinoxaden) herbicides. [1] Polypogon fugax (Asia minor bluegrass) [1]
Ile-2041-Asn Confirmed Confers resistance to APPs (e.g., fenoxaprop, clodinafop) and this compound. Resistance to CHDs (e.g., cycloxydim) is variable. [2] [3] Alopecurus myosuroides (black-grass), Digitaria ciliaris [2] [3]
Ile-2041-Thr Confirmed Confers resistance to this compound, but plants remain susceptible to clethodim (a CHD herbicide). [4] Poa annua [4]
Ile-1781-Leu Confirmed Confers resistance to APPs (fenoxaprop, clodinafop, this compound) and the CHD herbicide cycloxydim. Resistance to clethodim is inconsistent. [2] Alopecurus myosuroides (black-grass) [2]
Trp-2027-Cys/Ser Confirmed Confers cross-resistance to multiple APPs (this compound, fenoxaprop, cyhalofop) and pinoxaden. [3] Digitaria ciliaris [3]
Gly-2096-Ala Confirmed Confers resistance to APPs (fenoxaprop, clodinafop, this compound). May confer resistance to clethodim under sub-optimal conditions. [2] Alopecurus myosuroides (black-grass) [2]

The following workflow outlines a general approach for diagnosing this compound resistance:

G Start Suspected this compound Resistance Dosing Dose-Response Assay Start->Dosing MetabolicTest P450 Inhibitor Assay (e.g., with malathion) Dosing->MetabolicTest Resistance confirmed GeneSeq ACCase Gene Sequencing MetabolicTest->GeneSeq No change in sensitivity ResultNTS Result: Suspect Non-Target-Site Resistance (NTSR) MetabolicTest->ResultNTS Sensitivity restored ResultTS Result: Confirm Target-Site Resistance (TSR) GeneSeq->ResultTS Mutation detected

Experimental Protocols for Resistance Investigation

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.

Dose-Response Assay

This protocol is used to confirm resistance and determine its level (e.g., GR₅₀, LD₅₀).

  • Objective: To quantify the resistance level of a putative resistant (R) population compared to a susceptible (S) standard.
  • Key Steps:
    • Plant Material: Grow seeds from both R and S populations under controlled conditions.
    • Herbicide Treatment: At the 3-4 leaf stage, spray plants with a range of this compound doses, including the recommended field rate and multiples above and below it (e.g., up to 480 g ae ha⁻¹ has been used). [4]
    • Data Collection: After 21 days, record survival and above-ground fresh/dry weight.
    • Data Analysis: Use statistical software to calculate the herbicide dose causing 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The Resistance Index (RI) is calculated as GR₅₀(R) / GR₅₀(S). [4] [5] [1]
Investigating Non-Target-Site Resistance (NTSR)

This assay helps determine if enhanced metabolism contributes to resistance.

  • Objective: To evaluate the potential involvement of cytochrome P450 monooxygenases in herbicide metabolism.
  • Key Steps:
    • Pre-treatment: Apply the P450 inhibitor malathion (e.g., at 1000 g a.i. ha⁻¹) to plants 1 hour before applying this compound. [4] [1]
    • Herbicide Treatment: Apply a range of this compound doses.
    • Evaluation: If the resistance level (GR₅₀) significantly decreases in the R population when malathion is added, it suggests a P450-mediated NTSR mechanism. No change in sensitivity indicates that this mechanism is not involved. [4] [1]
Molecular Analysis for Target-Site Mutations

This protocol identifies specific resistance-endowing mutations in the ACCase gene.

  • Objective: To detect known point mutations in the CT domain of the ACCase gene.
  • Key Steps:
    • DNA Extraction: Isolate genomic DNA from fresh leaf tissue of individual plants.
    • PCR Amplification: Use specific primers to amplify the regions of the ACCase gene covering known mutation sites (e.g., 1781, 2027, 2041, 2078). [4] [5] [1]
    • Mutation Detection:
      • Direct Sequencing: Sequence the PCR products and compare them to susceptible reference sequences. [4]
      • dCAPS Assay: A more efficient method for screening specific known mutations in a population. It involves using restriction enzymes that cut PCR products based on the presence of the mutation, followed by gel electrophoresis. [1]

References

Why Recovery of Haloxyfop is Technically Challenging

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge in analyzing haloxyfop residues is that the herbicide is often applied as an ester (e.g., this compound-P-methyl) and can be metabolized by plants into conjugated forms (e.g., bound to glucose) [1]. Regulatory residue definitions for this compound often require reporting the "total" amount, which is the sum of the parent acid, its salts, esters, and conjugates, all expressed as this compound (the free acid) [2] [3]. If an analytical method does not account for these bound forms, it will report falsely low recovery and underestimate the total residue.

Core Strategies for Improving Recovery

The most effective strategy for achieving complete recovery is to include a hydrolysis step in sample preparation to convert all ester and conjugate forms back into the free this compound acid. The table below compares the two main deconjugation approaches.

Feature Alkaline Hydrolysis Enzymatic Deconjugation
Principle Uses strong base (e.g., methanolic NaOH) to chemically break ester bonds and conjugates [2]. Uses specific enzymes (e.g., glucosidases) to biologically cleave sugar conjugates [1].
Key Advantage Robust and well-established for esters; leads to a significant increase (up to 2.7-fold) in measured this compound [1]. Milder conditions; avoids potential degradation of the target acid that can occur under harsh alkaline conditions [1].
Potential Drawback Harsh conditions may degrade certain sensitive compounds [1]. Requires optimization of enzyme type and conditions; can be less straightforward than chemical hydrolysis [1].

The following workflow diagram illustrates how to incorporate these strategies into a method development and troubleshooting process.

Detailed Experimental Protocols

Here are detailed methodologies for implementing the two deconjugation strategies and optimizing the subsequent clean-up.

Alkaline Hydrolysis Protocol

This protocol, adapted from a method for analyzing total this compound in infant formula, is highly effective for breaking down esters [2].

  • Principle: The sample is hydrolyzed with a methanolic sodium hydroxide solution, converting this compound esters and conjugates to the free this compound acid.
  • Reagents: Methanolic Sodium Hydroxide (e.g., 0.1M NaOH in methanol), acetonitrile, salts for partitioning (MgSO₄, NaCl), dSPE sorbents (e.g., C18, MgSO₄).
  • Procedure:
    • Hydrolysis: Weigh 2-5 g of homogenized sample into a centrifuge tube. Add methanolic sodium hydroxide solution, vortex to mix, and let it hydrolyze for a period at room temperature (or with mild heating if optimized).
    • Extraction: Add acetonitrile and vortex vigorously for extraction.
    • Partitioning: Add a salt mixture (e.g., MgSO₄:NaCl, 4:1 w/w) to induce phase separation. Shake and centrifuge.
    • Clean-up: Take an aliquot of the upper organic layer for dispersive Solid-Phase Extraction (dSPE) clean-up using sorbents like C18 and MgSO₄.
    • Analysis: Analyze the final extract using LC-MS/MS.
Enzymatic Deconjugation Protocol

This method serves as a milder alternative, particularly suitable for acid-labile compounds or for selectively cleaving glucoside conjugates [1].

  • Principle: Specific enzymes (e.g., glucosidases) are used to hydrolyze conjugated metabolites, releasing the free this compound acid.
  • Reagents: Appropriate enzyme preparation (e.g., from almonds or other sources), suitable buffer (e.g., acetate buffer, pH ~5), acetonitrile, QuEChERS extraction salts.
  • Procedure:
    • Incubation: Weigh the sample into a tube. Add a buffer solution and the specific enzyme. Vortex and incubate in a water bath at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
    • Extraction: After incubation, add acetonitrile and proceed with a standard QuEChERS extraction (e.g., using MgSO₄ and NaCl).
    • Clean-up: Perform dSPE clean-up tailored to the matrix.
QuEChERS Clean-up Optimization

The clean-up step is crucial for reducing matrix effects and improving instrument performance. Optimization depends heavily on your sample matrix, as shown in the table below.

Matrix Type Recommended dSPE Sorbents & Ratios Purpose & Notes
General Fruits/Vegetables [4] 150 mg MgSO₄ + 30-150 mg Florisil (per 6 mL extract) Removes water, polar impurities, and fatty acids. Recovery of some analytes may decrease with very high Florisil loads.
Grains [4] 150 mg MgSO₄ + 150-280 mg Florisil (per 6 mL extract) Handles starch, proteins, and lipids. Higher Florisil amounts may be needed for effective clean-up.
High-Oil Matrices (e.g., soybean, oils) [4] 150 mg MgSO₄ + 150 mg C18 (per ~2-5 g sample) C18 is highly effective at adsorbing fats. Using a smaller sample size (2g vs. 5g) can significantly improve recovery.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is low even when I spike the free acid. What could be wrong? The issue likely lies not in deconjugation, but in the extraction or clean-up process. First, verify your LC-MS/MS instrument calibration and standard integrity. Then, focus on optimizing the QuEChERS clean-up. As shown in the table above, using the wrong sorbent or an excessive amount can lead to low recovery. Re-optimize the type and amount of dSPE sorbents for your specific sample matrix [4].

Q2: How can I validate that my deconjugation step is working? The most reliable way is to use a model compound. Spike your sample with a this compound ester (e.g., this compound-P-methyl) instead of the free acid and process it through your full method. A high recovery of the free this compound indicates successful hydrolysis. Without a reference standard for the ester, you can compare results from incurred samples (samples naturally containing the pesticide) using your method with and without the deconjugation step; a significant increase in concentration with deconjugation confirms its effectiveness [2].

Q3: For a lab analyzing diverse food commodities, which deconjugation method is recommended? For routine analysis of various food types where the primary goal is to comply with the "total this compound" definition, alkaline hydrolysis is generally recommended. It is a robust, single-step process that effectively handles both esters and many conjugate forms, and it is widely referenced in official methods [2] [3]. Reserve enzymatic deconjugation for more specialized applications where alkaline conditions are proven to cause degradation.

References

haloxyfop matrix effects reduction in complex samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary strategies to reduce matrix effects for haloxyfop? The main approaches involve optimizing the sample cleanup step during preparation and leveraging the high selectivity of Mass Spectrometry. Using effective dispersive Solid-Phase Extraction (dSPE) sorbents and MRM detection are key [1] [2].

  • Which dSPE sorbent combinations are most effective? Research indicates that a combination of MgSO₄ (to remove water) with Florisil or C18 is highly effective for a wide range of acidic herbicides, including this compound, providing recovery rates of 95-101% [1]. The table below summarizes the performance of different sorbents.

  • How does the choice of MS detection technique help? Multiple Reaction Monitoring (MRM) offers superior selectivity over Single Ion Recording (SIR). MRM monitors a specific precursor ion > product ion transition, which helps isolate the this compound signal from co-eluting matrix components that can cause suppression or enhancement, leading to clearer chromatograms and more accurate quantification [2].

Sample Preparation & Cleanup Optimization

The core of reducing matrix effects lies in an effective sample cleanup procedure. The QuEChERS method is widely used and can be optimized for this compound.

Strategy Recommended Practice Key Findings & Effect
dSPE Sorbent Selection [1] Use MgSO₄ with Florisil or C18 Optimal recovery (95-101%) for this compound in plant matrices; effectively removes polar impurities and fats.
Alkaline Hydrolysis [3] Use methanolic NaOH prior to extraction Converts this compound esters & conjugates to parent acid; ensures accurate "total this compound" measurement.
Phase Separation [3] Add MgSO₄ & NaCl (4:1, w/w) Forces this compound into organic (acetonitrile) layer, separating it from aqueous matrix components.

Instrumental Technique: LC-MS/MS with MRM

For instrumental analysis, leveraging the selectivity of LC-MS/MS in MRM mode is crucial. The following workflow integrates the optimized sample preparation with LC-MS/MS analysis:

G SamplePrep Sample Preparation & Extraction Hydrolysis Alkaline Hydrolysis (Methanolic NaOH) SamplePrep->Hydrolysis Cleanup dSPE Cleanup (MgSO₄ + Florisil/C18) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS MRM MRM Detection (m/z 360 > 288 & 252) LCMS->MRM

For this compound, the specific MRM transition to monitor is from the precursor ion m/z 360 to the product ions m/z 288 (quantifier) and m/z 252 (qualifier) [1]. This method provides the selectivity needed to distinguish this compound from matrix interferences, even in complex samples like avocado extract [2].

Key Recommendations Summary

To effectively minimize matrix effects in your this compound analysis, you should:

  • Implement Optimized Cleanup: Use a dSPE step with a combination of 150 mg MgSO₄, 50 mg C18, or a similar amount of Florisil for efficient purification [3] [1].
  • Account for Total Residues: If your method requires measuring total this compound (including esters and conjugates), incorporate an alkaline hydrolysis step at the beginning of sample preparation [3].
  • Leverage MRM's Power: Ensure your LC-MS/MS method uses MRM mode with the recommended transitions for this compound to achieve the highest selectivity and sensitivity [1] [2].

References

Haloxyfop Detection Limits & Method Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the Limit of Quantitation (LOQ) and key details for various haloxyfop analysis methods across different sample matrices.

Sample Matrix Method & Technique Key Sample Preparation Steps Limit of Quantitation (LOQ) Citation
Eggs GC-MS/MS (after derivatization) QuEChERS extraction with acetonitrile, derivatization with TMS 2.5 ng/g (ppb) [1] [2]
Infant Formula LC-MS/MS (total this compound) Alkaline hydrolysis, extraction with acetonitrile, d-SPE cleanup (C18) 0.003 mg/kg (method validated at this level) [3]
Carrot GC-MS Solid-Liquid Extraction with Low-Temperature Partition (SLE-LTP) 0.48 mg/kg (for this compound-methyl) [4] [5]
Cheese GC (with ferrofluid microextraction) Ternary phase solvent extraction & dispersive liquid-liquid microextraction (DLLME) 0.6-1.3 ng/g [6]
Chicken Liver / Pork HPLC-MS/MS Modified QuEChERS with low-temperature freezing and d-SPE Not explicitly stated [7]

Detailed Experimental Protocols

Here are the detailed methodologies for two highly sensitive approaches from the search results.

Protocol for Eggs Using GC-Tandem MS (LOQ: 2.5 ppb)

This method is detailed for a complex animal tissue matrix [1] [2].

  • Principle: this compound is extracted and then derivatized to make it volatile for Gas Chromatography.
  • Sample Preparation:
    • Extraction: Use a modified QuEChERS method. Extract this compound from a homogenized egg sample with acetonitrile, followed by treatment with high ionic strength additives (e.g., MgSO₄ and NaCl) to induce phase separation.
    • Derivatization: Derivative the extracted this compound with trimethylsilyl (TMS) groups.
  • Instrumental Analysis:
    • Technique: Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).
    • Detection: Use Multiple Reaction Monitoring (MRM). The specific transition monitored is the derivative This compound-TMS (m/z 374 → 73).
    • Internal Standard: Use an ibuprofen MRM transition as an internal standard for quantification.
Protocol for Infant Formula Using LC-Tandem MS (LOQ: 0.003 mg/kg)

This method is designed to measure "total this compound," which includes esters and conjugates [3].

  • Principle: Bound forms of this compound (like esters) are converted to the parent acid before analysis.
  • Sample Preparation:
    • Alkaline Hydrolysis: Treat the sample with methanolic sodium hydroxide to hydrolyze esters and conjugates, releasing the parent this compound acid.
    • Extraction: Extract the hydrolyzed sample with acetonitrile.
    • Clean-up: Add a mixture of MgSO₄ and NaCl (4:1, w/w) to force the analyte into the organic layer. An aliquot is then cleaned up using dispersive Solid Phase Extraction (d-SPE) with MgSO₄ and C18 sorbent.
  • Instrumental Analysis:
    • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: FAQs for Method Optimization

  • How can I improve sensitivity and lower the detection limit?

    • Focus on Sample Cleanup: The complex fats and proteins in matrices like eggs, liver, and cheese cause matrix effects that suppress the signal in mass spectrometry. The QuEChERS clean-up step is critical. Optimize the type and amount of d-SPE sorbents (e.g., C18 for removing fats) [1] [3] [7].
    • Consider Derivatization: For GC-based methods, the derivatization step is essential for sensitivity. Ensure the derivatization reaction is complete and reproducible. The cited GC method for eggs used TMS derivatization to achieve a low LOQ [1] [2].
    • Use Advanced Extraction Techniques: For very low concentrations, modern microextraction techniques like the ferrofluid-based liquid phase extraction used for cheese can provide high enrichment factors, significantly boosting sensitivity [6].
  • Why is an alkaline hydrolysis step used, and when is it necessary?

    • Alkaline hydrolysis is required when you need to measure "total this compound" according to the residue definition. This step converts this compound esters (e.g., this compound-methyl), salts, and conjugates into the parent acid (this compound) for analysis. If your method aims to measure total this compound, this step is mandatory [3] [8].
  • My recovery rates are low or inconsistent. What could be wrong?

    • Check the Hydrolysis Efficiency: If measuring total this compound, ensure the alkaline hydrolysis conditions (time, temperature, and concentration) are optimal to completely convert all ester forms without degrading the parent acid [3].
    • Optimize the QuEChERS Salts and Buffers: The composition of salts (e.g., MgSO₄, NaCl) and buffer pH can dramatically impact extraction efficiency and phase separation. Using a DOE (Design of Experiments) approach can systematically optimize these interacting factors for the best recovery [7].

Regulatory Considerations for Method Validation

When validating your method, be aware of the strict regulatory limits.

  • The European Union has set stringent Maximum Residue Limits (MRLs). For many products, the MRL is being reduced to the lower limit of analytical determination (0.01 mg/kg for most products). For milk, an even stricter limit of 0.002 mg/kg applies due to concerns about chronic exposure [8].
  • Your method's Limit of Quantitation (LOQ) must be at or below the legal MRL for it to be useful for compliance testing.

Workflow for this compound Analysis Method Development

The following diagram illustrates the core decision-making process and workflow for developing an analytical method for this compound, based on the information from the search results.

Start Start: Define Analysis Goal M1 Determine Residue Definition Start->M1 P1 Parent this compound Only M1->P1 P2 Total this compound (Esters, Salts, Conjugates) M1->P2 M2 Select Sample Preparation Path SP1 QuEChERS Extraction + Clean-up (d-SPE) M2->SP1 For Parent Only SP2 Alkaline Hydrolysis → QuEChERS Extraction → Clean-up (d-SPE) M2->SP2 For Total this compound M3 Choose Instrumental Technique I1 LC-MS/MS (For polar, non-volatile acid) M3->I1 I2 GC-MS/MS (Must derivatize first (e.g., with TMS)) M3->I2 M4 Validate & Troubleshoot Method T1 Check recovery with spiked samples M4->T1 P1->M2 P2->M2 SP1->M3 SP2->M3 I1->M4 I2->M4 T2 Optimize clean-up to reduce matrix effects T1->T2 T3 Ensure LOQ meets regulatory MRLs T2->T3

References

Key Experimental Findings on Glucose Metabolism Disruption

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core effects of haloxyfop-P-methyl exposure on glucose metabolism, as observed in a study on the estuarine crab Chiromantes dehaani [1]. The measured concentrations were 0.15, 0.3, 0.6, and 1.2 mg/L.

Metabolic Pathway/Analyte Observed Change Biological Interpretation
Lactate Dehydrogenase (LDH) Significant decrease Inhibition of anaerobic glycolysis, reducing the organism's capacity for anaerobic energy production.
Succinate Dehydrogenase (SDH) Significant decrease Impairment of the tricarboxylic acid (TCA) cycle and mitochondrial aerobic respiration.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Significant increase Stimulation of the Pentose Phosphate Pathway (PPP) to generate NADPH for combating oxidative stress.
Glycogen Significant decrease Elevated mobilization of stored energy reserves to meet metabolic demands under herbicide stress.

Troubleshooting Guide & FAQ

Here are solutions to common challenges when studying this compound-P-methyl:

Q1: My experimental model shows no significant change in LDH activity, unlike established findings. What could be the cause?

  • A1: Consider species-specific sensitivity. The primary data comes from the crustacean C. dehaani [1]. Your model organism (e.g., a mammal or fish) may have a different metabolic response threshold. Re-evaluate your dose concentrations and exposure time based on your model's physiology.
  • Check Your Dose: Ensure the concentration is relevant to environmental exposure levels and that the duration of exposure is sufficient to elicit a metabolic response.

Q2: How can I confirm that observed glycolytic disruption is directly linked to oxidative stress?

  • A2: The research indicates a tight coupling between metabolism and antioxidant defense [1]. You can:
    • Measure NADPH Levels: The Pentose Phosphate Pathway (PPP) is stimulated primarily to produce NADPH. An increase in G6PDH activity should correlate with elevated NADPH levels.
    • Assess the Nrf2/ARE Pathway: Activate this pathway is a key cellular defense mechanism against oxidative stress. Measure the expression levels of Nrf2 and its downstream target genes to confirm this link.
    • Correlate with Antioxidants: Directly measure the levels of reduced glutathione (GSH) and the activity of related enzymes like thioredoxin reductase (TrxR), which depend on NADPH.

Q3: What are the best practices for detecting broader, untargeted metabolic changes?

  • A3: For a comprehensive view, use omics technologies.
    • Metabolomics: Use untargeted metabolomics with LC-MS/MS (as described in [2]) to profile a wide range of small-molecule metabolites and identify altered metabolic pathways.
    • Proteomics: Employ 4D label-free proteomic techniques [2] to identify differentially expressed proteins involved not only in glycolysis and TCA cycle, but also in other stress-response pathways.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Assessing Key Metabolic Enzyme Activities

This protocol is adapted from methods used to evaluate this compound-P-methyl toxicity in C. dehaani [1].

  • Tissue Homogenate Preparation: Anesthetize and dissect the target tissue (e.g., hepatopancreas or liver). Weigh the tissue and homogenize it in a cold physiological buffer (e.g., 0.1 M phosphate buffer, pH 7.4) using a glass homogenizer. Centrifuge the homogenate at a low speed to remove cell debris and collect the supernatant.
  • Enzyme Activity Assay:
    • LDH Activity: Monitor the oxidation of NADH at 340 nm in a reaction mixture containing sodium pyruvate and the tissue supernatant.
    • SDH Activity: Measure the reduction of an electron acceptor like 2,6-dichlorophenolindophenol at 600 nm in a reaction mixture containing sodium succinate.
    • G6PDH Activity: Assess the rate of NADP+ reduction to NADPH at 340 nm in a reaction mixture containing Glucose-6-Phosphate.
  • Data Normalization: Express all enzyme activities per mg of total protein in the supernatant, as determined by a standard assay like BCA.
Protocol 2: Untargeted Proteomic and Metabolomic Analysis

This workflow is based on a study investigating diabetic cardiomyopathy in a mouse model, which can be adapted for toxicity studies [2].

  • Sample Preparation:
    • Protein Extraction: Grind tissue samples in liquid nitrogen and lyse using a urea-based buffer. Determine protein concentration with a BCA kit.
    • Metabolite Extraction:
  • LC-MS/MS Analysis:
    • Proteomics: Digest proteins with trypsin. Separate the resulting peptides using a UHPLC system with a C18 column and a gradient of increasing acetonitrile. Analyze the eluted peptides with an Orbitrap mass spectrometer.
    • Metabolomics: Inject the extracted metabolites into the LC-MS/MS system for untargeted analysis.
  • Data Processing and Bioinformatics:
    • Protein Identification/Quantification: Search MS/MS spectra against a relevant species-specific protein database using software. Set thresholds for differential expression.
    • Metabolite Identification: Match MS/MS spectra to metabolomic libraries.
    • Integration: Use KEGG pathway and GO term enrichment analyses on the differentially expressed proteins and metabolites to identify significantly altered biological pathways.

Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanisms and experimental workflows.

G cluster_metabolism Glucose Metabolism Disruption cluster_stress Oxidative Stress Response HaloxyfopPmethyl HaloxyfopPmethyl LDH LDH Activity ↓ HaloxyfopPmethyl->LDH SDH SDH Activity ↓ HaloxyfopPmethyl->SDH G6PDH G6PDH Activity ↑ HaloxyfopPmethyl->G6PDH Glycogen Glycogen Stores ↓ HaloxyfopPmethyl->Glycogen Nrf2Path Nrf2/ARE Pathway Activation HaloxyfopPmethyl->Nrf2Path PPP Pentose Phosphate Pathway Activated G6PDH->PPP NADPH NADPH Production ↑ PPP->NADPH GSH GSH System NADPH->GSH Fuels Nrf2Path->G6PDH Transcriptional Regulation?

Figure 1: this compound-P-Methyl Induced Metabolic Disruption and Stress Response Pathway. This diagram illustrates how this compound-P-methyl exposure disrupts key glucose metabolism pathways (glycolysis, TCA cycle) and triggers a compensatory oxidative stress response, primarily through the Pentose Phosphate Pathway. Dashed lines represent potential or regulatory interactions [1].

G start Animal Model Exposure (e.g., C. dehaani, rodent) A Tissue Collection & Homogenization start->A B Biochemical Enzyme Assays (LDH, SDH, G6PDH) A->B C Omics Analysis (Proteomics & Metabolomics) A->C D1 Data Integration & Bioinformatic Analysis (KEGG, GO Enrichment) B->D1 C->D1 E Mechanistic Insight D1->E

Figure 2: Integrated Experimental Workflow for Metabolic Toxicity Studies. This workflow outlines the key steps for a comprehensive investigation, from organism exposure and tissue processing to biochemical and advanced omics analyses, culminating in integrated data interpretation [1] [2].

References

haloxyfop resistance cytochrome P450 enhanced metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Haloxyfop Resistance

The following table summarizes the primary mechanisms by which weeds develop resistance to this compound and other ACCase-inhibiting herbicides.

Mechanism Type Specific Form Key Findings & Associated Genes/Proteins Herbicide Cross-Resistance Pattern

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism (P450/GST) | - Confers resistance to this compound in species like A. sterilis and E. crus-galli [1] [2].

  • Key enzymes: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs) [3] [4].
  • In L. chinensis, genes CYP71C4 and CYP71C1 are strongly associated with the resistant phenotype [3].
  • In E. crus-galli, CYP71D55 and GSTT2 are implicated [1]. | Confers cross-resistance to other ACCase inhibitors and potentially herbicides from different sites of action (SOAs) [2] [4]. | | Target-Site Resistance (TSR) | ACCase Gene Mutation | - An amino acid substitution at position Ile-2041 to Threonine was found in this compound-resistant Poa annua [5] [6] [7].
  • This is a single-nucleotide polymorphism (SNP) in the carboxyltransferase (CT) domain of the ACCase enzyme. | Resistance is often specific to particular chemical families of ACCase inhibitors (e.g., APPs) but not others (e.g., CHDs like clethodim) [5] [7]. |

The relationship between these mechanisms and the experimental workflow for diagnosing them can be visualized below.

G cluster_mechanisms Herbicide Resistance Mechanisms cluster_experiments Experimental Diagnosis Workflow TSR Target-Site Resistance (ACCase Mutation) APP Altered Herbicide Binding Site TSR->APP  e.g., Ile-2041-Thr   NTSR Non-Target-Site Resistance (Enhanced Metabolism) P450 P450-Mediated Detoxification NTSR->P450  e.g., CYP71C4   GST GST-Mediated Detoxification NTSR->GST  e.g., GSTT2   Start Suspected Resistant Plant Population Bioassay Dose-Response Bioassay Start->Bioassay InhibitorAssay Inhibitor Assay (PBO, Malathion) Start->InhibitorAssay GeneSeq ACCase Gene Sequencing Bioassay->GeneSeq  Resistance Not Reversed? EnzymeAssay Enzyme Activity Assay InhibitorAssay->EnzymeAssay  Resistance Reversed? RNAseq RNA-Seq & qPCR InhibitorAssay->RNAseq  Resistance Reversed? ResultNTSR Confirmed Metabolic Resistance EnzymeAssay->ResultNTSR ResultTSR Confirmed Target-Site Resistance GeneSeq->ResultTSR RNAseq->ResultNTSR

Guide to Key Experiments

Here are detailed methodologies for the core experiments used to investigate P450-mediated resistance.

Experiment 1: Metabolic Inhibitor Assay

This assay determines if enhanced metabolism contributes to resistance by using specific enzyme inhibitors.

  • Objective: To investigate the involvement of P450s or GSTs in herbicide resistance.
  • Principle: Inhibitors like Piperonyl Butoxide (PBO) for P450s or 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) for GSTs are applied before the herbicide. If the resistant plants become more susceptible upon inhibitor treatment, it indicates that these enzyme systems are responsible for detoxification [1] [2].
  • Protocol:
    • Plant Material: Use susceptible (S) and resistant (R) plant populations at a similar growth stage (e.g., 3-5 leaf stage).
    • Pre-treatment: Apply the P450 inhibitor (e.g., 1000 g ha⁻¹ malathion [5] or PBO as described in [8]) to a subset of R and S plants.
    • Herbicide Treatment: After a set interval (e.g., 1 hour), apply a discriminating dose of this compound to both pre-treated and untreated R and S plants.
    • Data Collection: After 21 days, assess plant survival or shoot dry weight.
    • Interpretation: A significant reduction in survival or biomass of the resistant plants pre-treated with the inhibitor, compared to resistant plants without the inhibitor, confirms the role of enhanced metabolism.
Experiment 2: Enzyme Activity Assay

This experiment directly measures the activity of detoxification enzymes in plant tissues.

  • Objective: To quantify and compare the activity of P450s, GSTs, and other enzymes between S and R populations.
  • Principle: The activity of these enzymes is measured in vitro using specific substrates and spectrophotometric analysis [8].
  • Protocol:
    • Tissue Preparation: Harvest fresh leaf tissue or dissect midgut and fat body from S and R plants. Homogenize the tissue in ice-cold phosphate buffer (pH 7.0, with EDTA, PMSF, DTT, and glycerol) [8].
    • Centrifugation: Centrifuge the homogenate at 10,000 g for 20 minutes at 4°C. Use the supernatant (crude enzyme extract) for assays.
    • P450 Activity: Measure using a model substrate like cytochrome c. The reaction mixture typically includes the enzyme extract, substrate, and NADPH. Monitor the change in absorbance at 550 nm over time [8].
    • GST Activity: Measure using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. The reaction mixture includes enzyme extract, glutathione, and CDNB. Monitor the increase in absorbance at 340 nm due to the conjugation product [8].
    • Data Analysis: Calculate enzyme activity based on the change in absorbance. Significantly higher activity in the R population indicates enhanced metabolic capacity.
Experiment 3: Molecular Analysis (RNA Sequencing & qPCR)

This identifies the specific genes responsible for the enhanced metabolic resistance.

  • Objective: To identify and validate the upregulation of candidate P450 and GST genes in the resistant population.
  • Principle: RNA-Seq provides a transcriptome-wide profile of gene expression. qRT-PCR is used to validate the differential expression of candidate genes [3] [1].
  • Protocol:
    • RNA Extraction: Extract total RNA from tissue of untreated and herbicide-treated S and R plants.
    • RNA-Seq: Prepare libraries and perform sequencing. Analyze data to identify Differentially Expressed Genes (DEGs), focusing on P450 and GST gene families.
    • Candidate Gene Selection: Select genes that are constitutively upregulated in the R population or induced by herbicide treatment. Examples from literature include CYP71C4, CYP71C1, CYP71D55, GSTU6, GSTF1, and GSTT2 [3] [1].
    • qRT-PCR Validation: Design gene-specific primers for the candidate genes. Perform qRT-PCR using standard protocols (e.g., SYBR Green chemistry) and normalize data using reference genes (e.g., Actin). Confirm significant upregulation in the R population [3].

Troubleshooting Common Experimental Issues

  • No reversal of resistance with PBO:
    • Cause: Resistance is likely due to a target-site mutation [5] [7] or metabolism by other enzyme systems (e.g., GSTs).
    • Solution: Proceed with ACCase gene sequencing to check for known mutations (e.g., Ile-2041) [5]. Also, test GST inhibitors like NBD-Cl [1].
  • High variability in enzyme activity data:
    • Cause: Inconsistent tissue collection, improper storage of extracts, or degradation of substrates/co-factors.
    • Solution: Perform all steps on ice using fresh, pre-cooled buffers. Standardize the plant developmental stage and time of tissue harvesting. Run assays in multiple technical and biological replicates.
  • No significant difference in candidate gene expression via qPCR:
    • Cause: The selected genes may not be the key players; expression might be tissue-specific or induced only at a specific time point after treatment.
    • Solution: Re-analyze RNA-Seq data to select better candidates. Ensure the tissue sampled and the timing post-herbicide treatment align with the transcriptome study. Verify the stability of your reference genes.

References

haloxyfop clean-up interference removal strategies

Author: Smolecule Technical Support Team. Date: February 2026

Clean-up Methods for Haloxyfop Analysis

Method Principle Key Reagents & Sorbents Target Analyte Best For Matrices
QuEChERS with dSPE [1] Dispersive Solid-Phase Extraction; sorbents remove co-extractives MgSO₄, Florisil, C18, GCB [1] This compound, this compound-methyl [1] Fruits, vegetables, grains [1]
Chemical Hydrolysis + QuEChERS [2] Alkaline conditions break conjugates; then standard extraction Methanolic NaOH, MgSO₄, NaCl, C18 sorbent [2] Total this compound (free + conjugated) [2] Complex & challenging matrices (infant formula, high-fat, high-protein) [2]
Enzymatic Hydrolysis [3] Enzyme breaks conjugates; milder than alkaline Specific enzymes (e.g., for glucosides) [3] Total this compound (free + conjugated) [3] Matrices where alkaline conditions degrade analyte [3]
SPE Cartridge Clean-up [4] Liquid extract passed through cartridge for clean-up Graphitized Carbon Black (GCB) cartridge, Florisil cartridge [4] This compound (after derivatization) [4] Complex matrices with pigments & impurities (e.g., tea) [4]

Detailed Experimental Protocols

Protocol 1: QuEChERS with dSPE Clean-up for Plant Origins

This method is ideal for the direct determination of this compound and its ester forms in fruits, vegetables, and grains [1].

  • Optimized dSPE Sorbent Combination: For a 6 mL extract, use a mixture of 150 mg MgSO₄ and 150 mg Florisil [1].
  • Procedure:
    • Extraction: Weigh a 10 g sample into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile and vortex vigorously for 1 minute.
    • Salting Out: Add a salt packet (containing MgSO₄ and NaCl) and shake immediately and vigorously for 1 minute. Centrifuge at over 4000 rpm for 5 minutes.
    • Clean-up: Transfer 6 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg MgSO₄ and 150 mg Florisil. Vortex for 1 minute and centrifuge.
    • Analysis: Transfer the supernatant for analysis by UPLC-MS/MS [1].
Protocol 2: Total this compound Analysis via Alkaline Hydrolysis

This method is crucial for regulatory compliance in complex matrices like infant formula, as it converts all related compounds into the parent acid, this compound [2].

  • Hydrolysis Condition: Use methanolic sodium hydroxide for hydrolysis prior to extraction [2].
  • Procedure:
    • Hydrolysis: Add methanolic NaOH to the sample to hydrolyze esters, salts, and conjugates, releasing the parent acid [2].
    • Extraction: Add acetonitrile to extract the this compound. Then add a mixture of MgSO₄ and NaCl (4:1, w/w) to induce phase separation, forcing the analyte into the organic layer [2].
    • Clean-up: Take a 1 mL aliquot of the extract and clean it up using dispersive Solid-Phase Extraction (dSPE) with 150 mg of MgSO₄ and 50 mg of C18 sorbent [2].
    • Analysis: Analyze by LC-MS/MS [2].

The following workflow diagram outlines the two main pathways for sample preparation described in the protocols above:

Troubleshooting FAQs

  • Why is a hydrolysis step critical for my analysis? Regulatory residue definitions for this compound often require measuring the sum of this compound, its esters, salts, and conjugates, expressed as the parent acid, this compound [2]. A hydrolysis step (alkaline or enzymatic) is necessary to convert all these forms into a single, measurable entity to ensure compliance and accurate risk assessment [2] [3].

  • My recovery for this compound is low after dSPE clean-up. What should I check? First, review your dSPE sorbent combination. The amount and type of sorbent can significantly impact recovery [1]. Using excessive amounts of clean-up sorbents can lead to analyte loss. Ensure you are using the optimized amount, such as 150 mg Florisil + 150 mg MgSO₄ per 6 mL extract for plant-origin matrices [1].

  • When should I consider enzymatic hydrolysis over alkaline hydrolysis? Use enzymatic hydrolysis as a milder alternative if you are analyzing a pesticide known to be unstable under harsh alkaline conditions [3]. While alkaline hydrolysis is more common and effective for this compound [2], enzymatic methods can provide comparable results for certain sample types and are preferable if you suspect degradation of the target analyte with strong base [3].

References

Haloxyfop Stability & Analysis: Key FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions, based on current research and regulatory assessments.

  • FAQ 1: What is the accepted definition of "haloxyfop" in analytical methods? For both enforcement and risk assessment purposes, the residue definition is defined as the sum of this compound, its esters, salts, and conjugates, expressed as this compound [1]. This is critical for method development, as your procedure must account for all these forms.

  • FAQ 2: How should I prepare samples to measure total this compound? To analyze for the total this compound, you must first convert all ester forms (like this compound-methyl) back to the parent acid. A validated method involves a sample preparation consisting of an alkaline hydrolysis with methanolic sodium hydroxide to release this compound from its bound forms prior to extraction [2].

  • FAQ 3: Are there validated methods for complex matrices like infant formula? Yes. A simple and robust LC-MS/MS method has been developed and validated for challenging matrices, including infant formulas (powdered and liquid) and high-carbohydrate, high-protein, high-fat ingredients. The method was validated in two different laboratories, demonstrating its reliability [2]. The key parameters from the validation are summarized below.

  • FAQ 4: What is the enantiomeric activity of this compound, and why does it matter? this compound is a chiral compound. The herbicidal activity is almost entirely attributed to the R-enantiomer (R-haloxyfop), which has been reported to be at least 1000-fold more active than the S-enantiomer [3]. Note that the residue definition for enforcement, however, includes the sum of both R- and S-isomers at any ratio [1].

  • FAQ 5: What are the known stability hazards for this compound compounds? Safety Data Sheets for related compounds, such as this compound-glucoside, indicate that it is stable under recommended storage conditions. However, it is incompatible with oxidizing agents, reducing agents, and water. It may cause skin irritation and serious eye irritation, so appropriate personal protective equipment (PPE) like gloves and eye protection is advised [4].

Validated Method Performance Data

The table below summarizes the performance characteristics of the LC-MS/MS method for total this compound analysis in infant formula and related matrices, as validated in [2].

Parameter Performance Data Notes
Matrices Validated Infant formulas (powdered & ready-to-feed), high-carbohydrate, high-protein, high-fat, and emulsifier ingredients Method designed for a wide range of challenging matrices.
Target Level 0.003 mg/kg Meets the strict EU regulatory level for infant formula [2].
Mean Recovery 92.2% to 114% Across all fortification levels and matrices.
Precision (RSD) Repeatability, within-lab, and reproducibility RSDs ≤ 14% Demonstrates method robustness.
Sample Preparation Alkaline hydrolysis → acetonitrile extraction → dSPE clean-up Uses a QuEChERS-inspired approach [2].

Experimental Workflow for Total this compound Analysis

For your experimental protocols, here is a detailed workflow based on the cited method development. This procedure is designed to ensure all forms of this compound are converted to the parent acid and accurately quantified.

Start Sample (Infant Formula/Ingredients) Hydrolysis Alkaline Hydrolysis with Methanolic NaOH Start->Hydrolysis Extraction Liquid-Liquid Extraction with Acetonitrile Hydrolysis->Extraction Separation Phase Separation MgSO₄ & NaCl mixture Extraction->Separation CleanUp dSPE Clean-up MgSO₄ & C18 sorbent Separation->CleanUp Analysis LC-MS/MS Analysis and Quantification CleanUp->Analysis End Total this compound Result Analysis->End

Step-by-Step Protocol:

  • Alkaline Hydrolysis: Treat the sample with methanolic sodium hydroxide (NaOH). This critical step hydrolyzes this compound esters (e.g., this compound-methyl) and conjugates, converting them into the parent this compound acid [2].
  • Extraction: Extract the liberated this compound acid using acetonitrile. This solvent effectively partitions the analyte from the complex sample matrix [2].
  • Phase Separation: Add a mixture of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) (typically in a 4:1 weight ratio) to the extract. This induces phase separation and forces the this compound into the upper organic (acetonitrile-methanol) layer [2].
  • Clean-up: Perform a dispersive Solid Phase Extraction (dSPE) clean-up. Take a 1 mL aliquot of the extract and mix it with 150 mg of MgSO₄ and 50 mg of octadecyl (C18) sorbent. This removes residual water and various non-polar and polar co-extractives, reducing matrix effects for LC-MS/MS analysis [2].
  • Analysis: Analyze the cleaned extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides the high sensitivity and selectivity required to quantify this compound at the very low levels (e.g., 0.003 mg/kg) stipulated by regulations [2].

Key Insights for Your Research

To summarize the core technical points for your work:

  • Regulatory Context: The enforcement residue definition is the sum of all forms of this compound (acid, esters, salts, conjugates), expressed as the parent acid [1]. Your analytical methods must be able to account for this.
  • Critical Processing Step: Alkaline hydrolysis is non-negotiable for "total this compound" analysis to ensure all precursor forms are converted to the measurable parent acid [2].
  • Method Reliability: The LC-MS/MS workflow outlined has been multi-laboratory validated for complex, high-fat, and high-protein matrices, making it a robust choice for method development [2].

References

Quantitative Potency Comparison of ACCase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the potency of various ACCase inhibitors. Please note that the EC₅₀ values (the concentration effective in achieving 50% of the maximum response) are highly dependent on the experimental system and cannot be directly compared across different studies.

Herbicide Chemical Family Test System Experimental Measure Reported Potency Notes
Haloxyfop Aryloxyphenoxypropionate (FOP) Trypanosoma brucei lysate [1] EC₅₀ (enzyme inhibition) 67 µM Most potent FOP tested in this study.
This compound Aryloxyphenoxypropionate (FOP) Poa annua (Whole Plant) [2] LD₅₀ (Lethal Dose for 50% of plants) 46.4 - 49.4 g ae ha⁻¹ (Susceptible population) Controlled susceptible plants at the recommended rate [2].
Fluazifop Aryloxyphenoxypropionate (FOP) Trypanosoma brucei lysate [1] EC₅₀ (enzyme inhibition) > 400 µM Less potent than this compound in this system [1].
Quizalofop Aryloxyphenoxypropionate (FOP) Trypanosoma brucei lysate [1] EC₅₀ (enzyme inhibition) > 400 µM Less potent than this compound in this system [1].
Clethodim Cyclohexanedione (DIM) Poa annua (Whole Plant) [2] LD₅₀ (Lethal Dose for 50% of plants) ~21.5 g ae ha⁻¹ Effectively controlled this compound-resistant plants; no cross-resistance [2].
Sethoxydim Cyclohexanedione (DIM) Trypanosoma brucei lysate [1] EC₅₀ (enzyme inhibition) > 400 µM Showed low potency in the protozoan system [1].

Detailed Experimental Protocols

To ensure the reproducibility of the data, here is a detailed methodology for a key assay used to determine the potency of these inhibitors.

1. ACCase Enzyme Activity Assay (from Trypanosoma brucei lysate) [1] This protocol measures the direct inhibition of the ACCase enzyme by quantifying the incorporation of a radioactive carbon label into the product.

  • Principle: The assay measures the ACCase-catalyzed carboxylation of acetyl-CoA to malonyl-CoA by tracking the incorporation of [14C]CO2 from [14C]NaHCO3 into acid-stable [14C]malonyl-CoA.
  • Key Reagents:
    • Desalted cell lysate containing the ACCase enzyme.
    • [14C]NaHCO3 as the radioactive substrate.
    • Acetyl-CoA.
    • ATP.
    • Herbicides (e.g., this compound) dissolved in an appropriate solvent like DMSO.
  • Procedure:
    • Incubation: The assay mixture, containing lysate, substrates (Acetyl-CoA, ATP), and various concentrations of the herbicide inhibitor, is incubated.
    • Reaction Initiation: The reaction is started by adding [14C]NaHCO3.
    • Termination & Measurement: After a fixed time, the reaction is stopped with acid. The acid-stable [14C]malonyl-CoA product is quantified using a scintillation counter.
    • Data Analysis: Enzyme activity in the presence of inhibitors is compared to a control (no inhibitor). The EC₅₀ value is determined from a dose-response curve.

2. Whole-Plant Dose-Response Bioassay (from Poa annua) [2] This protocol determines the effectiveness of a herbicide on living plants and is used to establish resistance.

  • Principle: Plants are treated with a range of herbicide doses to determine the dose required to kill 50% of plants (LD₅₀) or reduce plant biomass by 50% (GR₅₀).
  • Procedure:
    • Plant Growth: Susceptible (S) and putative resistant (R) plants are grown under controlled conditions.
    • Herbicide Application: Post-emergence herbicides are applied at multiple rates, including the recommended label rate and higher doses.
    • Evaluation: Plant survival and dry weight are assessed after a set period (e.g., 21 days after application).
    • Data Analysis: LD₅₀ and GR₅₀ values are calculated using non-linear regression models. The resistance level (R/S ratio) is calculated by dividing the R population's value by the S population's value.

Mechanism of Action and Resistance

The following diagram illustrates how this compound inhibits the ACCase enzyme and a key genetic mechanism that leads to resistance.

ACCase ACCase Enzyme (CT Domain Dimer) Inhibition Inhibition of Malonyl-CoA Production ACCase->Inhibition Catalyzes This compound This compound Inhibitor This compound->ACCase Binds to CT Domain Mutation Ile-2041 → Thr Mutation Mutation->ACCase Structural Change Resistance Herbicide Resistance Mutation->Resistance

Diagram: this compound Inhibition of ACCase and Target-Site Resistance Mechanism

  • Binding Site: this compound binds directly to the carboxyltransferase (CT) domain of the ACCase enzyme, specifically at a hydrophobic pocket located at the interface of the enzyme dimer [3]. This binding blocks the enzyme's active site, preventing the conversion of acetyl-CoA to malonyl-CoA—a crucial building block for fatty acid synthesis [2] [3].
  • Target-Site Resistance: A single point mutation in the ACCase gene can lead to an amino acid substitution (e.g., Isoleucine to Threonine at position 2041) within the CT domain [2]. This structural change can reduce the herbicide's ability to bind effectively, conferring resistance without necessarily compromising the enzyme's catalytic function [2]. This explains the lack of cross-resistance to clethodim observed in some populations, as different herbicides may interact with the binding site differently [2].

Key Insights for Researchers

  • Potency is System-Dependent: this compound consistently shows high potency among FOP herbicides, but its absolute efficacy varies significantly across species and experimental setups. Direct numerical comparisons are only valid within the same study [2] [1].
  • Cross-Resistance Patterns: Resistance to one ACCase inhibitor (like this compound) does not automatically confer resistance to all others. For example, this compound-resistant Poa annua remained fully susceptible to clethodim, a cyclohexanedione (DIM) herbicide [2]. This highlights the importance of understanding specific resistance mechanisms for effective management.
  • Consider Non-Target Effects: Research on Trypanosoma brucei suggests that this compound's toxicity in vivo may involve off-target effects beyond ACCase inhibition [1]. This is a critical consideration when repurposing herbicides for new applications like parasitology.

References

haloxyfop analytical method collaborative validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Strategies for Haloxyfop

The table below summarizes two advanced approaches for the determination of total this compound residues, which include its esters, salts, and conjugates.

Feature Method 1: LC-MS/MS with Alkaline Hydrolysis [1] Method 2: LC-MS/MS with Enzymatic Deconjugation [2]
Core Principle Converts bound residues to free acid via chemical hydrolysis Converts bound residues to free acid via enzymatic reaction
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry Liquid Chromatography-Tandem Mass Spectrometry
Deconjugation Step Methanolic sodium hydroxide, 60°C for 30 min [1] Specific enzymes (optimized from 9 options), mild conditions [2]
Clean-up Dispersive-SPE (C18 sorbent) [1] QuEChERS [2]
Key Validated Matrices Infant formula (powder/liquid), high-carb/high-protein ingredients [1] Cereals (wheat), oilseeds (linseed), rice-based infant formula [2]
Recovery (%) 92.2 - 114 (across all matrices/levels) [1] Within 70 - 120 (for both free acids and intact glucosides) [2]
Precision (RSD) Repeatability & reproducibility RSDs ≤ 14% [1] Validated per SANTE/11312/2021 guideline [2]
LOQ (Free Acid) 0.003 mg/kg (infant formula) [1] 0.0025 mg/kg (cereals/oilseeds); 0.001 mg/kg (infant formula) [2]
Multi-lab Assessment Validated in two different laboratories [1] Results compared with alkaline hydrolysis for 15 incurred samples [2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies of the two approaches.

Method 1: Total this compound via Alkaline Hydrolysis [1]

This method was designed to meet the strict EU residue definition for infant formula.

  • Sample Preparation: The sample is first subjected to an alkaline hydrolysis using methanolic sodium hydroxide. This critical step breaks down this compound esters and conjugates, releasing the parent acid.
  • Extraction & Clean-up: The hydrolyzed sample is extracted with acetonitrile. A phase separation is induced using magnesium sulfate and sodium chloride. An aliquot of the extract is then cleaned up using dispersive Solid Phase Extraction (dSPE) with C18 sorbent to remove interfering co-extractives.
  • Analysis & Detection: The final extract is analyzed by LC-MS/MS. The method was validated by fortifying samples with both this compound and its model ester, this compound-methyl, proving its effectiveness in measuring "total this compound."
Method 2: Direct and Indirect Analysis via Enzymatic Hydrolysis [2]

This research developed a milder, selective alternative to harsh alkaline conditions.

  • Enzymatic Deconjugation: A key innovation was the screening of nine specific enzymes to find one that provided practical and repeatable deconjugation of this compound glucosides across different matrices. This enzymatic step avoids potential degradation of the parent compound.
  • Dual Method Validation: The study validated two strategies:
    • An indirect method for total this compound, using the optimized enzymatic deconjugation followed by analysis of the free acid.
    • A direct method for quantifying intact this compound glucosides, made possible by using newly available analytical standards.
  • Performance: The enzymatic method showed comparable results to alkaline hydrolysis in 13 out of 15 real-world samples with incurred residues, demonstrating its reliability while offering a gentler sample treatment [2].

Workflow Visualization

The following diagram illustrates the logical decision process and workflow for selecting and applying these analytical methods.

G This compound Method Selection Workflow Start Start: Analyze Sample for this compound Decision_ResidueDef Residue Definition: Total this compound (incl. conjugates)? Start->Decision_ResidueDef A_Yes Yes Decision_ResidueDef->A_Yes Yes A_No No Decision_ResidueDef->A_No No M_Enzymatic Method: Enzymatic Deconjugation + LC-MS/MS End End: Quantification & Reporting M_Enzymatic->End M_Alkaline Method: Alkaline Hydrolysis + LC-MS/MS M_Alkaline->End M_Direct Method: Direct Analysis of Intact Glucosides M_Direct->End A_GlucosideStandards Glucoside standards available? A_Yes->A_GlucosideStandards A_No->M_Direct A_No_Standards No A_GlucosideStandards->A_No_Standards No A_Yes_Standards Yes A_GlucosideStandards->A_Yes_Standards Yes A_No_Standards->M_Alkaline Established method A_Yes_Standards->M_Enzymatic Milder alternative

Interpretation and Recommendations

  • For Robustness and Regulatory Compliance: Method 1 (Alkaline Hydrolysis) is a thoroughly tested and demonstrated approach for enforcing compliance, especially for sensitive products like infant formula. The validation in two independent laboratories provides strong evidence of its transferability [1].
  • For Research and Method Advancement: Method 2 (Enzymatic Deconjugation) represents a more modern and selective approach. It is particularly valuable for metabolism studies or when analyzing compounds that may be unstable under alkaline conditions. Its performance is comparable to alkaline hydrolysis for most samples [2].
  • Critical Consideration: The choice of method directly impacts the reported residue levels. Studies consistently show that including a deconjugation step (alkaline or enzymatic) can lead to a 2 to 7-fold increase in measured this compound concentration compared to methods that only detect the free acid, as it accounts for conjugated residues [2].

References

Comparative Toxicity to Aquatic and Terrestrial Organisms

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles toxicity data for haloxyfop-P-methyl and other herbicides from various studies.

Organism / System Herbicide Toxicity Endpoint Experimental Concentration/Dose Key Findings / Effect Citation
Diatom (Chaetoceros muelleri) This compound-P-methyl Growth rate (3-day) & Photosynthetic efficiency Up to 4570 µg/L No adverse effects observed at highest concentration tested [1] [2]
Diatom (Chaetoceros muelleri) Diuron 50% Effect Concentration (EC50) for growth 12.4 µg/L Substantial reduction in specific growth rate [1] [2]
Diatom (Chaetoceros muelleri) Tebuthiuron 50% Effect Concentration (EC50) for growth 187 µg/L Substantial reduction in specific growth rate [1] [2]
Onion (Allium cepa) This compound-R-methyl Root growth inhibition (EC50) 2.38 mg/L Significant reduction in root length [3]
Onion (Allium cepa) This compound-R-methyl Mitotic Index (MI) & DNA Damage 1.19, 2.38, 4.76 mg/L (24-96 h) Decreased MI; increased chromosomal aberrations & DNA damage (concentration- and time-dependent) [3]
Zebrafish (Danio rerio) This compound-P-methyl Developmental Toxicity (96 h) 0.2, 0.3, 0.4 mg/L Decreased body length, heart rate; increased malformation rate & mortality [4]
Zebrafish (Danio rerio) This compound-P-methyl Neurotoxicity & Immunotoxicity 0.2, 0.3, 0.4 mg/L (96 h) Increased AChE activity (neurotoxicity); altered immune cell counts (immunotoxicity) [4]
Crab (Chiromantes dehaani) This compound-P-methyl Growth & Metabolism (21-day) Not Specified Decreased weight gain; disrupted glucose metabolism; induced immunotoxicity [5]
Soil Bacterial Community This compound-R-methyl Diversity & Composition (30-day) Field application Temporary reduction in diversity; recovery by Day 30; half-life of 2.6-4.9 days in rhizosphere soil [6]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here is a summary of the key methodological details from the cited studies.

Microalgae Toxicity Bioassay (e.g., Diatoms)
  • Organism: Chaetoceros muelleri [1] [2].
  • Exposure: 3-day chronic exposure to herbicides.
  • Endpoints Measured:
    • Specific Growth Rate (SGR): Calculated from cell density measurements over time.
    • Photosynthetic Efficiency (ΔF/Fm'): Measured using Pulse Amplitude Modulation (PAM) fluorometry.
  • Data Analysis: Concentration-response curves were fitted to determine effect concentrations (e.g., EC50).
Plant Cyto-Genotoxicity Tests (Allium cepa)
  • Organism: Root tips of Allium cepa (onion) [3].
  • Exposure: Treatment with various concentrations of herbicide for 24, 48, 72, and 96 hours.
  • Endpoints Measured:
    • Root Growth Inhibition: Root lengths measured and compared to controls to determine EC50.
    • Mitotic Index (MI): Ratio of dividing cells to total cells observed, indicating cytotoxicity.
    • Chromosomal Aberrations (CAs): Microscopic observation of abnormal chromosome structures in anaphase-telophase cells.
    • DNA Damage: Assessed using the Alkaline Comet Assay (single-cell gel electrophoresis).
Aquatic Animal Toxicity Testing (Zebrafish)
  • Organism: Embryos and larvae of wild-type and transgenic zebrafish (Danio rerio) [4].
  • Exposure: Embryos exposed to herbicide from 0 to 96 hours post-fertilization (hpf).
  • Endpoints Measured:
    • Developmental Toxicity: Mortality, hatching rate, malformation rates (e.g., spinal curvature), body length, and heart rate.
    • Neurotoxicity: Locomotor behavior analysis and Acetylcholinesterase (AChE) activity assay.
    • Immunotoxicity: Counting of specific immune cells (neutrophils and macrophages) in transgenic zebrafish lines.

Molecular Mechanism and Pathway

The toxic effects of this compound-P-methyl, particularly on animals, are often linked to the induction of oxidative stress. The diagram below illustrates this key pathway.

G HPM This compound-P-methyl (HPM) Exposure OS Oxidative Stress (ROS Generation) HPM->OS CD Cellular Damage OS->CD DT Developmental Toxicity CD->DT NT Neurotoxicity CD->NT IT Immunotoxicity CD->IT

The pathway illustrates that this compound-P-methyl exposure induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage which manifests as developmental, neurological, and immune system toxicity [5] [4].

Key Comparative Conclusions

  • Selective Toxicity is Evident: this compound-P-methyl is highly toxic to specific non-target organisms like crabs, zebrafish, and certain plants, but shows no effect on marine diatoms even at very high concentrations [1] [2].
  • Mode of Action Matters: Its lack of toxicity to diatoms is consistent with its mode of action (ACCase inhibition), which is specific to grasses and not photosystem II [7]. This contrasts sharply with herbicides like diuron.
  • Consider the Entire Ecosystem: While it may be a "safer" alternative for algae, its potential for cyto-genotoxicity in plants [3], developmental issues in fish [4], and immunotoxicity in crustaceans [5] necessitates careful environmental risk assessment.

References

haloxyfop-P-methyl immunotoxicity dose-response evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Toxicity Data

Study Model Concentrations Tested Key Immunotoxicity/Metabolic Findings Reference

| Chiromantes dehaani (Estuarine Crab) [1] | 0.3, 0.6, 1.2 mg/L (21-day exposure) | • Significant decrease in immune enzyme activities: Acid Phosphatase (ACP), Alkaline Phosphatase (AKP), and Lysozyme (LZM). • Indicated immunosuppression and disruption of innate immune defense. | | | Chiromantes dehaani (Estuarine Crab) [2] | 12.886 mg/L (96-h LC₅₀) | • Induced oxidative stress (biomarkers: MDA, CAT, GR, T-GSH, GSSG). • Transcriptome analysis revealed significant enrichment in glutathione metabolism and detoxification response. | | | Allium cepa (Onion) [3] | 1.19, 2.38, 4.76 mg/L (24-96 h exposure) | • Demonstrated cyto-genotoxicity (reduced mitotic index, increased chromosomal aberrations). • Caused concentration-dependent DNA damage (comet assay). • Molecular docking suggested binding to DNA. | |

Detailed Experimental Protocols

Here are the methodologies from the key studies that can serve as a template for immunotoxicity evaluation.

Protocol 1: Aquatic Crustacean Immuno-Physiological Assay

This method assesses chronic exposure effects on immune function and related metabolic pathways [1].

  • 1. Model Organism: Chiromantes dehaani (estuarine crabs).
  • 2. Acclimation: Acclimate for two weeks in controlled conditions (e.g., 25±2°C, pH 7.1±0.2).
  • 3. Exposure: Expose crabs to a range of sub-lethal concentrations (e.g., 0.3, 0.6, 1.2 mg/L) of haloxyfop-P-methyl for 21 days.
  • 4. Tissue Sampling: Collect and homogenize target tissues (e.g., hepatopancreas) after the exposure period.
  • 5. Biochemical Assays:
    • Immune Enzymes: Measure activities of Acid Phosphatase (ACP), Alkaline Phosphatase (AKP), and Lysozyme (LZM) using commercial assay kits.
    • Oxidative Stress: Measure markers like Malondialdehyde (MDA) and enzymes like Catalase (CAT).
    • Glucose Metabolism: Analyze key enzymes like Succinic Dehydrogenase (SDH) and Glucose-6-Phosphate Dehydrogenase (G6PDH).
  • 6. Gene Expression: Clone and analyze genes related to key pathways (e.g., CdG6PDH) via qRT-PCR.
Protocol 2: Allium cepa Cyto-Genotoxicity Assay

This plant-based model is a standardized method for evaluating chromosomal and DNA damage [3].

  • 1. Model System: Healthy Allium cepa (onion) bulbs of uniform size.
  • 2. Root Germination: Place bulbs in distilled water for 48 hours to initiate root growth.
  • 3. Exposure: Treat bulbs with a range of concentrations (e.g., 1.19, 2.38, 4.76 mg/L) for varying durations (24, 48, 72, 96 h). Use distilled water as a negative control.
  • 4. Cytotoxicity Assessment:
    • Root Growth Inhibition: Measure root lengths and calculate the EC₅₀ (effective concentration for 50% inhibition).
    • Mitotic Index (MI): Prepare slides from root tip squashes and count cells in mitosis to determine MI.
  • 5. Genotoxicity Assessment:
    • Chromosomal Aberrations (CAs): Score ana-telophase cells for aberrations like bridges, fragments, and laggards.
    • Comet Assay (SCGE): Isolate nuclei from root tips to quantify DNA strand breaks.

Visualizing the Proposed Toxicity Pathway

The following diagram integrates findings from the search results to illustrate the potential mechanistic pathway from this compound-P-methyl exposure to immunotoxicity in crustaceans.

G cluster_primary Primary Metabolic Disruption cluster_oxidative Oxidative Stress Response cluster_immune Immune System Impact node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey Start This compound-P-Methyl Exposure ACC_Inhibition Inhibition of Acetyl-CoA Carboxylase (ACC) Start->ACC_Inhibition Metabolism_Disruption Disruption of Fatty Acid Synthesis ACC_Inhibition->Metabolism_Disruption ROS Reactive Oxygen Species (ROS) Generation Metabolism_Disruption->ROS Nrf2_Pathway Activation of Nrf2/ARE Pathway ROS->Nrf2_Pathway Energy_Shortage Energy Mobilization & Metabolic Dysregulation ROS->Energy_Shortage G6PDH_Up Upregulation of G6PDH & Pentose Phosphate Pathway Nrf2_Pathway->G6PDH_Up NADPH_Prod Increased NADPH Production G6PDH_Up->NADPH_Prod GSH_System Activation of Glutathione (GSH) Antioxidant System NADPH_Prod->GSH_System GSH_System->Energy_Shortage Energy Cost Immune_Enzyme_Supp Suppression of Immune Enzymes (ACP, AKP, LZM) Energy_Shortage->Immune_Enzyme_Supp Immunosuppression Overall Immunosuppression Immune_Enzyme_Supp->Immunosuppression

The diagram above illustrates the cascade from initial metabolic disruption to immunosuppression. Key steps include inhibition of Acetyl-CoA Carboxylase (ACC), leading to oxidative stress. This triggers the Nrf2/ARE pathway, upregulating the pentose phosphate pathway to generate NADPH and fuel the glutathione antioxidant system [1]. This metabolic rerouting, combined with direct oxidative damage, is hypothesized to create an energy shortage and suppress critical immune enzymes, ultimately leading to immunosuppression [1].

Research Gaps and Future Directions

  • Direct Immunotoxicity Studies: A significant gap exists for dedicated immunotoxicity studies in mammalian models or human cell lines. Future research should include assays on immune cell viability, proliferation (e.g., lymphocyte transformation test), and cytokine profiling.
  • Mechanistic Confirmation: The proposed pathway, particularly the link between energy metabolism disruption and immune function, requires direct experimental validation.

References

haloxyfop residue levels different crop matrices

Author: Smolecule Technical Support Team. Date: February 2026

Haloxyfop Residue Levels in Various Commodities

The following table summarizes the established or proposed Maximum Residue Levels (MRLs) for this compound-P (a specific form of this compound) in different commodities, as assessed by the European Food Safety Authority (EFSA). These MRLs are considered safe for consumers [1].

Commodity Residue Level (MRL) Basis / Notes
Soya beans Existing EU MRL Based on an import tolerance; not expected to pose a risk to consumers [1].
Sunflower seeds Codex MRL (CXL) Not expected to pose a risk to consumers [1].
Onions Existing EU MRL Not expected to pose a risk to consumers [1].
Linseeds Proposed Import Tolerance Not expected to pose a risk to consumers [1].
Rapeseeds/Canola seeds Proposed Import Tolerance Not expected to pose a risk to consumers [1].
Infant Formula 0.003 mg/kg Regulatory limit for the sum of this compound, its esters, salts, and conjugates [2].

To ensure these MRLs are protective of consumer health, EFSA recommends that the Limit of Quantification (LOQ) for this compound-P enforcement be lowered in various commodity groups [1]:

  • 0.002 mg/kg: For milk, and plant commodities with high water or high acid content.
  • 0.005 mg/kg: For plant commodities with high oil content and for dry commodities.

Analytical Protocol for residue determination

For your research, here is a validated method for determining total this compound (defined as the sum of this compound and its esters, salts, and conjugates) in challenging matrices like infant formula and its ingredients [2]. The workflow involves sample hydrolysis, extraction, and clean-up before analysis.

The diagram below outlines the key steps of this analytical protocol:

start Sample Preparation hydrolysis Alkaline Hydrolysis with Methanolic NaOH start->hydrolysis extraction Liquid-Liquid Extraction with Acetonitrile hydrolysis->extraction separation Phase Separation using MgSO₄ & NaCl extraction->separation cleanup Dispersive-SPE Cleanup with C18 Sorbent & MgSO₄ separation->cleanup analysis LC-MS/MS Analysis & Quantification cleanup->analysis end Total this compound Result analysis->end

Key Method Details [2]:

  • Hydrolysis Purpose: Converts this compound esters and conjugates into the parent acid (this compound) for accurate measurement of the total residue.
  • Extraction & Clean-up: Uses a modified QuEChERS approach to isolate the analyte and remove matrix interferents.
  • Validation: The method was validated in two independent laboratories. Mean recoveries ranged from 92.2% to 114% across various matrices (high-carbohydrate, high-protein, high-fat), with precision RSDs ≤ 14%, proving its reliability for quantifying total this compound at the stringent 0.003 mg/kg level.

Residue Dissipation in a Field Environment

One field study investigated this compound-R-methyl (HPME) used to control the invasive plant Spartina alterniflora in a tidal flat. This research provides insight into residue behavior in an environmental context rather than a crop matrix [3].

  • Application Rate: 0.03 g/m² HPME.
  • Initial Residue in Plants: 4.87 mg/kg on the day of application.
  • Dissipation: Residues in the plant tissue degraded rapidly, falling below the detection limit within 16 days.
  • Soil Residues: HPME residues in sediments were consistently very low, never exceeding 2.5 μg/kg, and also fell below the detection limit within 16 days.

Key Insights for Researchers

  • Focus on Regulated Compounds: For crop and food safety, the regulatory focus is on the total this compound residue definition, which includes all forms that convert to the parent acid [2].
  • Sensitive Detection is Crucial: Pushing analytical methods to achieve low Limits of Quantification (LOQs) is essential for accurate consumer risk assessment, as highlighted by EFSA [1].
  • Data Gaps Exist: The search results indicate that while MRLs are established for some crops, comprehensive hydrolytic degradation studies for commodities like sunflower and rapeseed were identified as data gaps in the EU review [1].

References

haloxyfop consumer risk assessment validation

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Haloxyfop-P-methyl

The following table consolidates experimental data on the effects of this compound-P-methyl on various non-target organisms.

Organism/System Key Toxicity Findings Experimental Concentrations/Doses Citation
Crustacean (Chiromantes dehaani) Immunotoxicity, glucose metabolism disruption, oxidative stress; activated Nrf2/ARE antioxidant pathway. 0.075, 0.15, 0.3, 0.6, 1.2 mg/L (21-day exposure) [1] [2]
Plant (Allium cepa) Cytotoxicity & genotoxicity; significant root growth inhibition, DNA damage, chromosomal abnormalities. 1.19, 2.38, 4.76 mg/L (24-96 h exposure); EC50 = 2.38 mg/L [3]
Diatom (Chaetoceros muelleri) No observed effect on growth or photosynthetic efficiency. Up to 4570 µg/L (Highest concentration tested) [4]

Experimental Protocols in Toxicity Studies

Here are the detailed methodologies from the key studies cited above, which provide examples of protocols used to generate data for risk assessment.

  • Protocol for Crustacean Immunotoxicity and Metabolic Study [1] [2]:

    • Test Organism: Estuarine crabs (Chiromantes dehaani).
    • Acclimation: Two weeks in controlled conditions (temperature: 25±2°C, pH: 7.1±0.2).
    • Exposure: 21-day exposure to this compound-P-methyl at concentrations of 0.075, 0.15, 0.3, 0.6, and 1.2 mg/L.
    • Sampling: Haemolymph and tissues were collected at 7, 14, and 21 days.
    • Endpoint Measurements: Biochemical assays for immune enzymes (ACP, AKP, LZM, PO), metabolic enzymes (LDH, SDH, G6PDH), and antioxidant markers (GSH, TrxR). Gene expression related to the Nrf2/ARE pathway (ERK, JNK, PKC, Nrf2) was analyzed via quantitative real-time PCR.
  • Protocol for Plant Genotoxicity Study (Allium Test) [3]:

    • Test Organism: Onion (Allium cepa) bulbs.
    • Exposure: Bulbs were exposed to this compound-P-methyl at 1.19, 2.38, and 4.76 mg/L for 24, 48, 72, and 96 hours. Distilled water was used as a negative control.
    • Root Growth Inhibition: The EC50 (effective concentration for 50% root growth inhibition) was determined to be 2.38 mg/L after 96 hours.
    • Cytogenetic Analysis: The mitotic index (MI) and chromosomal aberrations (CAs) were scored in root meristem cells stained with acetocarmine.
    • Comet Assay: Alkaline single-cell gel electrophoresis was performed on root tip cells to quantify DNA strand breaks.

The Risk Assessment Framework

While specific validated assessments for this compound are not public, the process follows established regulatory principles. The following diagram illustrates the general workflow for pesticide risk assessment, highlighting where toxicological data is applied.

G Start Hazard Identification HazardChar Hazard Characterization (Determine NOAEL, LOAEL, BMD) Start->HazardChar ExpoAssess Exposure Assessment HazardChar->ExpoAssess RiskChar Risk Characterization (Compare Exposure to Reference Values) ExpoAssess->RiskChar RegDecision Regulatory Decision RiskChar->RegDecision DataTox Toxicology Studies (e.g., Animal testing, in vitro assays) DataTox->HazardChar Informs DataExpo Exposure Data (e.g., Residues in food, environmental monitoring) DataExpo->ExpoAssess Informs DataHBMI Human Biomonitoring (HBM) (Measures internal dose in humans) DataHBMI->ExpoAssess Can improve estimates

The risk assessment process integrates data from various sources [5]:

  • Hazard Identification & Characterization: Relies on standardized toxicological studies (like those summarized above) to identify harmful effects and establish reference doses (e.g., Acceptable Daily Intake - ADI) [5].
  • Exposure Assessment: Estimates human exposure via diet, environment, and occupation. Human Biomonitoring (HBM) can improve this step by providing direct measurements of the chemical or its metabolites in human tissues, confirming exposure and helping to quantify the internal dose [6].
  • Risk Characterization: The final step integrates hazard and exposure data to determine the level of risk and support regulatory decisions, such as setting Maximum Residue Limits (MRLs) in food [5].

References

Comprehensive Analysis of Haloxyfop Resistance Mutations: Structural Implications and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Haloxyfop Mechanism and Resistance Development

This compound is a aryloxyphenoxypropionate (FOP) herbicide that selectively controls grass weeds by targeting the carboxyltransferase (CT) domain of acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis. As an ACCase inhibitor (HRAC Group 1, WSSA Group 1), this compound effectively disrupts lipid formation in susceptible plants, leading to plant death [1]. The herbicide is particularly valuable in turf management and agricultural settings where selective grass control is required, such as in Festuca rubra turf on golf courses where it has been used to control Poa annua (annual bluegrass) [2] [3].

The development of resistance to this compound follows patterns observed with other site-specific herbicides, where continuous applications without adequate rotation or integration of other control methods creates strong selection pressure for resistant biotypes. This resistance can emerge through target-site mutations that alter the herbicide binding site, non-target-site mechanisms such as enhanced metabolic detoxification, or both. The first documented case of this compound-resistant Poa annua was reported in New Zealand after frequent applications had been used for several growing seasons, with the resistant population surviving rates up to 480 g ae ha⁻¹ that would normally control susceptible plants [2] [3]. Understanding the structural basis of these resistance mechanisms is essential for developing strategies to manage resistance and design novel inhibitors that overcome these adaptive mutations.

Resistance Mutations and Their Structural Implications

Key Mutations Conferring this compound Resistance

Research has identified several key amino acid positions in the ACCase enzyme where substitutions confer resistance to this compound and other FOP herbicides. The most significant mutation occurs at position 2041, where a substitution of isoleucine by threonine (Ile-2041-Thr) has been directly associated with this compound resistance in Poa annua [2] [3]. This mutation results in approximately 20-fold resistance compared to susceptible populations, based on dose-response experiments measuring both survival and dry weight reduction [2] [3]. Other documented resistance mutations in various weed species occur at positions Trp-1999, Trp-2027, Gly-2096, Ile-1781, Asp-2078, and Cys-2088, though each confers distinct patterns of resistance across the different herbicide classes [2] [3].

The Ile-2041-Thr mutation represents a particularly interesting case study because it appears to differ structurally from other known mutations at this position. Unlike the more common Asn-2041 substitution, Thr-2041 does not significantly alter the conformational structure of the CT domain based on 3-D structural evaluations [3] [4]. This suggests that the resistance mechanism may involve more subtle changes to the herbicide binding pocket rather than large-scale structural rearrangements. Additionally, Poa annua exhibits an inherent tolerance to most ACCase inhibitors due to a fixed leucine residue at position 1781, which results in a naturally less sensitive form of ACCase believed to be inherited from P. supina, one of its parental species [2] [3].

Molecular Structural Basis of Resistance

The structural basis for this compound resistance has been elucidated through crystallographic studies of the CT domain complexed with herbicides. Research has demonstrated that this compound binds at the active site interface of the CT dimer, requiring significant conformational changes for several residues in this interface to create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [5]. Specifically, residues L1705 and V1967 (using yeast numbering) form part of the this compound binding pocket, and mutations at these positions disrupt herbicide binding while maintaining enzymatic function [5] [6].

The Ile-2041-Thr mutation likely confers resistance through steric hindrance and reduced binding affinity without compromising the enzyme's catalytic function. This mutation occurs at a critical position within the herbicide binding site, where the substitution of the bulkier threonine for isoleucine may interfere with optimal herbicide binding through several potential mechanisms: (1) direct steric exclusion of the herbicide molecule from its binding position, (2) alterations to the hydrophobic interactions that stabilize herbicide binding, or (3) subtle changes to the protein dynamics that affect herbicide association or dissociation rates [2] [3] [5]. The fact that this mutation confers resistance specifically to FOP herbicides like this compound while maintaining sensitivity to CHD herbicides like clethodim highlights the specificity of binding interactions for different herbicide classes despite their overlapping binding sites [2] [3].

Quantitative Resistance Data and Cross-Resistance Patterns

Resistance Levels in Documentated Cases

Table 1: Documented Cases of this compound Resistance Across Species

Species Mutation Resistance Factor (LD₅₀) Resistance Factor (GR₅₀) Reference
Poa annua Ile-2041-Thr 20.7-fold 19.0-fold [2] [3]
Lolium perenne Not specified Varying frequencies (0.00112% to 10%) in seed lines - [7]
Lolium multiflorum Not specified Higher frequency than L. perenne - [7]

The quantitative assessment of this compound resistance reveals significant variations in resistance levels across species and populations. In the documented case of Poa annua, the resistant population exhibited LD₅₀ values of approximately 962 g ae ha⁻¹ compared to 46 g ae ha⁻¹ for susceptible populations, resulting in a resistance factor of 20.7 based on survival rates [2] [3]. Similarly, the GR₅₀ values (50% growth reduction) were 367 g ae ha⁻¹ for resistant versus 19 g ae ha⁻¹ for susceptible populations, yielding a resistance factor of 19.0 [2] [3]. These resistance factors remained consistent across multiple experimental runs, confirming the stability of the resistance trait.

Population-level studies in ryegrass species have revealed that this compound resistance can be present at varying frequencies in commercial seed lines. Research examining 56 basic seed lots and 52 unique cultivars of Lolium species found resistance to this compound in a significant proportion of seed lines, with frequencies ranging from 0.00112% to 10% [7]. Importantly, the study found no significant difference in resistance frequencies between imported seed lines (from the United States and Europe) and domestic New Zealand lines, suggesting that resistance development is a widespread phenomenon not limited to specific geographical regions or breeding programs [7].

Cross-Resistance Patterns with Other Herbicides

Table 2: Cross-Resistance Patterns in this compound-Resistant Biotypes

Herbicide Class Example Herbicides Response in Ile-2041-Thr Mutants Molecular Basis
Aryloxyphenoxypropionates (FOPs) This compound, diclofop, fluazifop Resistant Direct interference with binding site
Cyclohexanediones (DIMs) Clethodim, sethoxydim Susceptible Different binding interactions
Phenylpyrazolines (PPZ) Pinoxaden Variable (likely susceptible) Distinct binding requirements
ALS inhibitors Iodosulfuron Independent resistance Different target enzyme

Understanding cross-resistance patterns is crucial for developing effective resistance management strategies. Research on the Ile-2041-Thr mutation in Poa annua revealed a particularly important finding: while this mutation confers strong resistance to this compound, it does not confer cross-resistance to the cyclohexanedione herbicide clethodim [2] [3]. In dose-response experiments, the this compound-resistant population showed complete susceptibility to clethodim at the recommended rate of 120 g ae ha⁻¹, with LD₅₀ values similar to susceptible populations (20-23 g ae ha⁻¹) [2] [3]. This specific resistance profile provides valuable opportunities for managing resistant populations through herbicide rotation.

The distinct cross-resistance patterns between herbicide classes can be explained by differences in their molecular interactions with the ACCase enzyme. Although FOPs and DIMs both target the CT domain, they exhibit different binding modes and interactions with specific amino acid residues within the binding pocket. The Ile-2041-Thr mutation appears to specifically disrupt the binding of FOP herbicides while having minimal impact on DIM binding [2] [3] [5]. This phenomenon of differential resistance has important practical implications for resistance management, as it enables the rotation of herbicide classes with different binding characteristics to reduce selection pressure.

Experimental Methodologies for Characterizing Resistance

Dose-Response Assays for Resistance Quantification

The standard methodology for quantifying this compound resistance involves conducting dose-response experiments that measure both plant survival and growth reduction across a range of herbicide concentrations. The experimental protocol typically includes the following steps: (1) collecting seeds or plant materials from suspected resistant and known susceptible populations, (2) growing plants under uniform conditions until they reach the appropriate growth stage (typically 3-5 leaf stage for grasses), (3) applying this compound at a series of rates ranging from sub-lethal to supra-lethal concentrations, (4) maintaining plants for 14-21 days after treatment, and (5) assessing percentage survival and collecting dry weight data [2] [3].

Data analysis involves fitting the dose-response data to log-logistic models to calculate key parameters including LD₅₀ (herbicide rate causing 50% mortality) and GR₅₀ (herbicide rate causing 50% reduction in dry weight). The resistance factor (RF) is then determined as the ratio of these values between resistant and susceptible populations [2] [3]. For the documented this compound-resistant Poa annua, these experiments were conducted twice to ensure reproducibility, with consistent results obtained across both experimental runs [2] [3].

Molecular Characterization of Resistance Mechanisms

The identification of resistance mutations requires molecular techniques to sequence the ACCase gene and identify specific amino acid substitutions. The standard protocol involves: (1) extracting genomic DNA from plant tissue, (2) designing primers to amplify regions of the ACCase gene containing known mutation sites, (3) amplifying these regions using PCR, (4) sequencing the amplified products, and (5) comparing sequences between resistant and susceptible biotypes [2] [3]. For the Ile-2041-Thr mutation, researchers specifically targeted the region surrounding this codon using appropriate primer pairs [2] [3].

To distinguish between target-site and non-target-site resistance mechanisms, researchers often employ cytochrome P450 inhibition assays using compounds like malathion. The experimental approach involves: (1) pre-treating plants with the P450 inhibitor, (2) applying this compound after inhibitor treatment, (3) conducting dose-response analysis, and (4) comparing results to plants treated with this compound alone [2] [3]. In the case of the this compound-resistant Poa annua, malathion pre-treatment did not alter the resistance level, indicating that enhanced metabolism via cytochrome P450 was not responsible for the resistance observed [2] [3]. This provided supporting evidence that a target-site mutation was the primary resistance mechanism.

G Start Start Resistance Characterization DoseResponse Dose-Response Assays Start->DoseResponse Initial screening MolMech Mechanism Investigation DoseResponse->MolMech Resistance confirmed DNASeq ACCase Gene Sequencing MolMech->DNASeq Parallel investigation P450Inhibit P450 Inhibition Assay (Malathion) MolMech->P450Inhibit Parallel investigation MutIdentified Mutation Identified (Ile-2041-Thr) DNASeq->MutIdentified Sequence alignment NTSRuledOut Non-Target-Site Mechanism Ruled Out P450Inhibit->NTSRuledOut No effect on resistance TSConf Target-Site Resistance Confirmed MutIdentified->TSConf Mutation confirmed Structural Structural Analysis (3D Modeling) TSConf->Structural Proceed to characterization NTSRuledOut->Structural Proceed to characterization CrossResist Cross-Resistance Profiling Structural->CrossResist Binding implications Complete Resistance Profile Complete CrossResist->Complete Management recommendations

Figure 1: Experimental workflow for characterizing this compound resistance mechanisms, integrating physiological assays and molecular analyses.

Structural Analysis and Computational Approaches

Crystallographic Studies of Herbicide Binding

X-ray crystallography has provided crucial insights into the structural basis of this compound binding and resistance mechanisms. Research on the CT domain of yeast ACC complexed with this compound has revealed that the herbicide binds at the dimer interface of the CT domain, with specific interactions involving residues L1705 and V1967 (yeast numbering) [5]. The crystallographic data showed that inhibitor binding requires large conformational changes for several residues in this interface, creating a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [5]. These structural observations explain why mutations at these critical positions can disrupt herbicide binding while maintaining the enzyme's catalytic function.

The process for obtaining this compound-CT domain complexes involves: (1) expressing and purifying the CT domain protein, (2) crystallizing the protein using vapor diffusion methods, (3) soaking crystals with this compound or co-crystallizing with the herbicide, (4) collecting X-ray diffraction data, and (5) solving the structure through molecular replacement [5]. These techniques have revealed that the this compound binding site overlaps with the natural substrate binding site, explaining its mechanism of inhibition through competitive binding that prevents the carboxyl transfer reaction from proceeding [5].

Computational Modeling of Resistance Mutations

Computational approaches provide valuable tools for understanding how resistance mutations affect herbicide binding at the atomic level. Homology modeling can be used to create 3D structures of mutant ACCase enzymes based on known crystal structures, allowing researchers to visualize how specific amino acid substitutions alter the herbicide binding pocket [2] [3]. For the Ile-2041-Thr mutation, such modeling suggested that unlike other common mutations at this position, the threonine substitution does not significantly change the conformational structure of the CT domain, implying a more subtle mechanism of resistance [2] [3].

More advanced computational techniques include molecular dynamics simulations to study the flexibility and dynamics of mutant enzymes, and docking studies to calculate binding affinities of herbicides to wild-type and mutant ACCase. These approaches can provide quantitative data on binding energy changes resulting from resistance mutations, helping to explain why certain mutations specifically affect FOP herbicides while sparing DIMs [8]. The growing availability of mutation-induced drug resistance databases, such as MdrDB which contains over 100,000 samples of mutation effects on drug binding, facilitates these computational studies by providing comprehensive data on how mutations affect protein-ligand interactions [8].

Implications for Resistance Management and Drug Development

Strategies for Managing this compound Resistance

The identification of specific resistance mutations and their cross-resistance patterns enables the development of targeted management strategies to combat this compound resistance. Based on the research findings, the following approaches are recommended:

  • Herbicide rotation: The absence of cross-resistance to clethodim in Ile-2041-Thr mutants supports the rotation between FOP and DIM herbicides to reduce selection pressure [2] [3]. This strategy should be implemented proactively before resistance is detected in the field.

  • Diversified control methods: Integrating non-chemical control methods such as soil aerification, fertilization management, and modified irrigation regimens can reduce reliance on herbicides and decrease selection pressure [2] [3]. These cultural techniques should be part of an integrated management package rather than standalone solutions.

  • Monitoring and detection: Regular monitoring for resistance development, including genetic screening for known resistance mutations, can enable early detection and intervention before resistance becomes widespread [7]. The finding that resistance frequencies in commercial seed lines can range from 0.00112% to 10% highlights the importance of screening programs [7].

Applications in Drug Discovery and Development

The structural insights gained from studying this compound resistance have significant implications beyond herbicide development, particularly in the pharmaceutical field. As ACCase is also a target for treating obesity, diabetes, and other metabolic diseases, understanding resistance mechanisms can inform the design of drugs that are less susceptible to resistance development [5]. Key applications include:

  • Backbone-targeting inhibitors: The observation that resistance mutations primarily affect side-chain interactions suggests that designing inhibitors that form critical interactions with backbone atoms rather than side chains could reduce the likelihood of resistance development [9] [5]. This approach is particularly relevant for antimicrobial and antiviral drugs where resistance is a major clinical challenge.

  • Combination therapies: Using multiple drugs that target different regions of the same enzyme or different steps in the same metabolic pathway can reduce the probability of resistance emergence, as multiple simultaneous mutations would be required for full resistance [8]. This strategy is already employed in HIV treatment and cancer therapy.

  • Predictive modeling: The growing databases of resistance mutations and their effects on drug binding enable machine learning approaches to predict resistance risks for new drug candidates early in the development process [8]. This can guide the selection of compounds with lower resistance potential before significant resources are invested in clinical development.

Conclusion

The structural characterization of this compound resistance mutations provides valuable insights into the molecular basis of herbicide resistance and offers important lessons for managing resistance in agricultural settings. The identification of the Ile-2041-Thr mutation as a key resistance mechanism, with its distinctive property of conferring resistance to FOP herbicides while maintaining susceptibility to DIMs, highlights the precision of molecular interactions between herbicides and their target site. The experimental methodologies and computational approaches described in this review provide researchers with powerful tools for characterizing resistance mechanisms and developing strategies to overcome them.

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.0328700 Da

Monoisotopic Mass

361.0328700 Da

Heavy Atom Count

24

Melting Point

107.5 °C

UNII

24TYO6H90H

Related CAS

69806-86-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

69806-34-4

Wikipedia

Haloxyfop

Use Classification

Herbicides, Transformation products

Dates

Last modified: 08-15-2023
Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018

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